2,3-Pentanedione
Description
Properties
IUPAC Name |
pentane-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFJUDUGYTVRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6051435 | |
| Record name | 2,3-Pentanedione | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to dark yellow liquid with a pleasant buttery odor; [Reference #1] Yellow liquid; [Alfa Aesar MSDS], yellow to green liquid with a penetrating, buttery odour on dilution, Yellow to green-yellow liquid with a buttery odor. | |
| Record name | 2,3-Pentanedione | |
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| Record name | 2,3-Pentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2,3-Pentanedione | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2,3-Pentadione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | 2,3-PENTANEDIONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Boiling Point |
109.9 °C, 230-234 °F | |
| Record name | 2,3-Pentanedione | |
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| Record name | 2,3-PENTANEDIONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Flash Point |
19 °C (66 °F) - open cup, 66 °F | |
| Record name | 2,3-Pentanedione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |
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| Record name | 2,3-PENTANEDIONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Solubility |
In water, 6.67X10+4 at 15 °C, Miscible with ethanol, diethyl ether, and acetone, 66.7 mg/mL at 15 °C, insoluble in glycerol and water; miscible with alcohol, propylene glycol, fixed oils, 1 ml in 3 ml 50% alcohol (in ethanol) | |
| Record name | 2,3-Pentanedione | |
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| Record name | 2,3-Pentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3-Pentadione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.979-0.985 | |
| Record name | 2,3-Pentadione | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/331/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
21.4 [mmHg], 2.67 kPa at 20 °C /20.0 mm Hg at 20 °C/, 2.67 kPa | |
| Record name | 2,3-Pentanedione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | 2,3-Pentanedione | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-PENTANEDIONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/822 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Color/Form |
Yellow liquid, Yellow to yellow-green liquid | |
CAS No. |
600-14-6 | |
| Record name | 2,3-Pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=600-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Pentanedione | |
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| Record name | 2,3-Pentanedione | |
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| Record name | 2,3-Pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6051435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentane-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.078 | |
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| Record name | 2,3-PENTANEDIONE | |
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| Record name | 2,3-Pentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3-PENTANEDIONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/822 | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-52 °C, -61.6 °F | |
| Record name | 2,3-Pentanedione | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8326 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Pentanedione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031598 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2,3-PENTANEDIONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/822 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
2,3-Pentanedione chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Pentanedione
This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed chemical data, experimental methodologies, and visual representations of its structure and relevant pathways.
Chemical Identity and Structure
This compound, also known as acetyl propionyl, is an alpha-diketone, a class of organic compounds characterized by two ketone groups on adjacent carbon atoms.[1] It is a pentane molecule substituted with oxo groups at the 2 and 3 positions.[2] This compound is recognized for its somewhat sweet, buttery, and caramel-like taste and odor.[1][2] It is found naturally in various foods and beverages, including coffee and dairy products, and is also used as a flavoring agent.[1][3]
Structural Identifiers:
-
IUPAC Name: pentane-2,3-dione[1]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C5H8O2 | [1][5] |
| Molecular Weight | 100.12 g/mol | [6] |
| Appearance | Colorless to deep green-yellow liquid | [2] |
| Odor | Somewhat sweet, quinone-like | [2] |
| Melting Point | -52 °C | [2][4] |
| Boiling Point | 110-112 °C | [2][4] |
| Density | 0.957 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.404 | [2][4] |
| logP (Octanol/Water Partition Coefficient) | -0.85 | [7] |
| Water Solubility | 60,000 mg/L at 15 °C | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for reproducible research. The following sections outline established protocols.
Synthesis of this compound
A common industrial synthesis of this compound involves the acid-catalyzed reaction of hydroxyacetone and paraldehyde.[8]
Materials:
-
Hydroxyacetone
-
Paraldehyde
-
Concentrated Hydrochloric Acid
-
Water
-
Tetrabutylammonium bromide solution (50 wt. % in water)
Procedure:
-
A mixture of 27 g of concentrated hydrochloric acid, 33 g of water, and 2.5 g of 50 wt. % tetrabutylammonium bromide solution is prepared and heated to 50°C.[8]
-
A dosing mixture of 150 kg of hydroxyacetone and 126 kg of paraldehyde is prepared at a temperature of 19-21°C.[8]
-
The dosing mixture is added to the heated acid solution over a period of 7 hours.[8]
-
Following the addition, 38 g of water is added to the reaction mixture.[8]
-
The product, a mixture of water and this compound, is distilled off at atmospheric pressure.[8]
-
The phases of the distillate are separated to yield this compound.[8]
Caption: Workflow for the synthesis of this compound.
Analysis of Airborne this compound by HPLC
This method is used for determining the concentration of this compound in workplace air.[9][10]
Materials:
-
Silica gel cartridges impregnated with 2,4-dinitrophenylhydrazine (DNPH)
-
Air sampling pump with a flow rate of 1 L/min
-
Acetonitrile
-
Internal or external standards
-
High-Performance Liquid Chromatography (HPLC) system with UV or MS detector
Procedure:
-
Sampling: A known volume of air is drawn through a DNPH-impregnated silica gel cartridge using a pump at a flow rate of 1 L/min. Sampling can be conducted for 15 minutes to 1 hour.[9][10]
-
Desorption: The formed hydrazones are desorbed from the cartridge with acetonitrile.[9]
-
Analysis: The desorbed sample is analyzed by HPLC with either a UV or Mass Spectrometry (MS) detector.[9]
-
Quantification: The concentration of this compound is determined using a 10-point calibration curve with an internal standard for HPLC-MS or an external standard for HPLC-UV.[9] The limit of quantification is approximately 0.00078 mg/m³ for a 60 L air sample.[9]
Analysis of Airborne this compound by GC-MS
An alternative method for the determination of this compound in the air utilizes Gas Chromatography-Mass Spectrometry.[11]
Materials:
-
Silica gel tubes
-
Air sampling pump
-
Acetone
-
Cyclohexanone (internal standard)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Procedure:
-
Sampling: A defined volume of air is drawn through a silica gel tube using a sampling pump.[11]
-
Desorption: The collected this compound is desorbed from the silica gel with acetone containing a known amount of cyclohexanone as an internal standard.[11]
-
Analysis: The resulting solution is analyzed by GC-MS.[11]
-
Quantification: A multiple-point calibration is used to quantify the amount of this compound. The limit of quantification is 0.0025 mg/m³ for a 20 L air sample.[11]
Caption: General workflow for the analysis of airborne this compound.
Chemical Reactivity and Applications
This compound is a reactive α-dicarbonyl compound.[7] Its reactivity allows it to participate in various chemical reactions, making it a useful intermediate in organic synthesis.[4][6]
Key Reactions:
-
Condensation with Phenols: It undergoes acid-catalyzed condensation with phenols to form bisphenol derivatives.[4]
-
Reaction with Anilines: It can be used in a Palladium-catalyzed reaction with aniline under reductive conditions to synthesize 2-ethyl-3-methyl-1H-indole.[4]
-
Condensation with o-phenylenediamine: It reacts with o-phenylenediamine, using citric acid as a catalyst, to produce 2-ethyl-3-methylquinoxaline.[4]
Due to its characteristic flavor profile, this compound is utilized as a flavoring agent in the food industry.[2][6] It also serves as a versatile building block in the synthesis of more complex molecules and polymers.[6]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[2][12]
Handling and Storage:
-
Handle in a well-ventilated area and wear suitable protective clothing, including gloves and eye protection.[12][13]
-
Keep away from heat, sparks, open flames, and other ignition sources.[12]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][12] Recommended storage temperature is 2-8 °C.[4][12]
-
It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[2]
Health and Safety:
-
Inhalation of vapors may be harmful, and due to its structural similarity to diacetyl, there are concerns about potential effects on pulmonary function with occupational exposure.[14]
-
It can cause skin and eye irritation.[14]
-
There is a risk of skin sensitization.[14]
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0031598) [hmdb.ca]
- 2. This compound | 600-14-6 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-ペンタンジオン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound [webbook.nist.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. series.publisso.de [series.publisso.de]
- 8. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. series.publisso.de [series.publisso.de]
- 11. series.publisso.de [series.publisso.de]
- 12. echemi.com [echemi.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]
2,3-Pentanedione CAS number 600-14-6
An In-depth Technical Guide on 2,3-Pentanedione (CAS 600-14-6)
Abstract
This compound (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone recognized for its characteristic buttery and sweet aroma.[1][2] It is a naturally occurring compound found in a variety of foods and is also synthesized for use as a flavoring agent, often as a replacement for diacetyl.[3][4][5] While considered safe for ingestion, the inhalation of this compound vapors is associated with significant respiratory and olfactory toxicity, posing occupational health risks.[3][6] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and toxicological profile, including detailed experimental protocols and mechanistic pathways to support research and drug development professionals.
Chemical and Physical Properties
This compound is a yellow to greenish-yellow liquid with a penetrating, buttery, and sweet odor.[1][3] It is a volatile organic compound belonging to the α-diketone family.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 600-14-6 | [1] |
| Molecular Formula | C₅H₈O₂ | [3] |
| Molecular Weight | 100.12 g/mol | [3] |
| Appearance | Yellow to green-yellow liquid | [3] |
| Odor | Buttery, sweet, caramel-like | [1][2][5] |
| Melting Point | -52 °C (lit.) | [1] |
| Boiling Point | 110-112 °C (lit.) | [1] |
| Density | 0.957 g/mL at 25 °C (lit.) | [1] |
| Flash Point | 19 °C (66.2 °F) - open cup | [3] |
| Refractive Index (n20/D) | 1.404 (lit.) | [1] |
| log KOW | -0.85 | [7] |
| Water Solubility | 60,000 mg/L at 15 °C | [7] |
| InChI Key | TZMFJUDUGYTVRY-UHFFFAOYSA-N |
| SMILES String | CCC(=O)C(C)=O | |
Synthesis and Reactivity
Synthesis
Several synthetic routes for this compound have been established:
-
From Lactic Acid: A green chemistry approach involves the vapor-phase condensation of crude lactic acid over a polymorphic ZrO₂ catalyst at high temperatures (e.g., 325°C), achieving high conversion and selectivity.[8][9]
-
From Hydroxyacetone and Paraldehyde: This process involves the reaction of hydroxyacetone and paraldehyde in the presence of a strong acid (pKa ≤ 4) and a phase transfer catalyst, which improves upon older methods with poor yields and long reaction times.[10]
-
Other Methods: Additional synthetic pathways include the acetylation of propionic acid using acetic anhydride or acetyl chloride, and the thermal decarboxylation of acetoacetic acid.[11]
Chemical Reactivity
As an α-diketone, this compound is a reactive compound capable of participating in various chemical reactions.[7][11]
-
Condensation Reactions: It undergoes acid-catalyzed condensation with phenols to produce bisphenol derivatives.[1] It can also react with o-phenylenediamine, catalyzed by citric acid, to form 2-ethyl-3-methylquinoxaline.[1]
-
Indole Synthesis: It reacts with anilines under reductive, palladium-catalyzed conditions to synthesize 2-ethyl-3-methyl-1H-indole.[1]
-
Reactivity with Amines: The α-diketone functionality allows it to react with amines to form imines.[11]
-
Oxidation and Reduction: this compound can be oxidized to form carboxylic acids or reduced to yield the corresponding alcohols.[11]
Applications
This compound's primary applications stem from its sensory properties and chemical reactivity.
-
Flavoring Agent: It is widely used in the food industry as a flavoring agent or adjuvant to impart a buttery, creamy, or caramel-like taste to products such as dairy, baked goods, and beverages.[1][12][13] It is often used as a substitute for diacetyl.[3][6]
-
Chemical Intermediate: It serves as a versatile starting material for the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes.[1][2][13]
-
Solvent: It can be used as a solvent for cellulose acetate, paints, inks, and lacquers.[2]
Toxicology and Biological Effects
While generally recognized as safe for ingestion, inhalation of this compound is a significant occupational hazard, with toxicity comparable to that of diacetyl.[3][14] The primary target organs are the respiratory tract and olfactory epithelium.[3]
Table 2: Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference |
|---|---|---|---|---|
| LD50 | Rat | Oral | 3 g/kg | [3] |
| NIOSH REL (TWA) | Human | Inhalation | 9.3 ppb | [3] |
| NIOSH STEL | Human | Inhalation | 31 ppb | [3] |
| MAK Value | Human | Inhalation | 0.02 ml/m³ |[7] |
Acute inhalation exposure in rats causes necrotizing rhinitis, tracheitis, and bronchitis.[3][15] Sub-chronic and repeated exposures can lead to more severe conditions, including inflammation, fibrosis, squamous metaplasia, and obliterative bronchiolitis-like changes in the airways.[3][7][14][16] It is also classified as a skin sensitizer.[7]
Mechanism of Action and Signaling Pathways
The toxicity of this compound is linked to the high reactivity of its α-dicarbonyl structure with biological molecules.[7]
-
Metabolism: The compound is metabolized by dicarbonyl/L-xylulose reductase (DCXR). Olfactory neurons with lower expression of this enzyme exhibit greater susceptibility to injury.[3][15]
-
Cellular Damage: Inhalation exposure induces both apoptosis and necrosis in the respiratory epithelium.[3] A key event in the apoptotic pathway is the activation of caspase-3.[3]
-
Inflammatory Response: Exposure can alter gene expression, leading to an increase in pro-inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide synthase-2 (NOS2).[3]
Caption: Toxicological mechanism of this compound following inhalation.
Experimental Protocols
Accurate quantification of this compound, especially in workplace air, is critical for exposure monitoring. The most common analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS).[17]
Caption: General experimental workflow for this compound analysis.
Protocol 1: Workplace Air Analysis via GC-MS
This protocol is adapted from validated methods for determining this compound in workplace air.[18][19]
-
Sampling:
-
Calibrate a personal sampling pump to a flow rate of approximately 0.33 L/min.
-
Connect a silica gel tube (e.g., SKC Cat. No. 226-183) to the pump.[19]
-
Draw a defined volume of air (e.g., 20 L for a 1-hour sample) through the tube. The analyte is adsorbed onto the silica gel.[18]
-
Protect the sampling tube from light during and after sampling to prevent degradation of the analyte.[19]
-
-
Sample Preparation (Desorption):
-
Carefully break open the silica gel tube and transfer the contents to a 2-mL amber glass vial.
-
Add 2.0 mL of acetone containing a known concentration of an internal standard (e.g., cyclohexanone).[18]
-
Cap the vial and allow it to stand for at least 30 minutes with occasional agitation to ensure complete desorption.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: DB-1, 60-m × 0.32-mm i.d. (5-µm df) capillary column or equivalent.[19]
-
Injection: Inject an aliquot of the sample extract into the GC.
-
Carrier Gas: Helium.[17]
-
Oven Program: Example program: Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[17]
-
MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity.[20]
-
-
Quantification:
-
Prepare a series of calibration standards by spiking known amounts of this compound into the desorption solvent with the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Calculate the concentration of this compound in the air sample based on the calibration curve, desorption volume, and air volume sampled. The limit of quantification for this method can be as low as 0.0025 mg/m³ for a 20 L air sample.[18]
-
Protocol 2: Workplace Air Analysis via HPLC-UV/MS (Derivatization Method)
This protocol is based on a validated method using derivatization with 2,4-dinitrophenylhydrazine (DNPH).[21]
-
Sampling:
-
Calibrate a sampling pump to a flow rate of 1 L/min.
-
Draw a defined volume of air (e.g., 60 L for a 1-hour sample) through a cartridge filled with silica gel impregnated with DNPH.
-
The this compound reacts with DNPH on the cartridge to form a stable hydrazone derivative.
-
-
Sample Preparation (Desorption):
-
Elute the cartridge by passing a defined volume of acetonitrile through it to desorb the formed hydrazones.
-
Collect the eluate in a volumetric flask. For analysis with an internal standard (HPLC-MS), use acetonitrile containing a defined amount of the standard.
-
-
HPLC Analysis:
-
Instrument: High-performance liquid chromatograph with a UV or MS detector.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection:
-
HPLC-UV: Monitor the eluate at a wavelength appropriate for the DNPH derivatives (e.g., ~360 nm).
-
HPLC-MS: Use mass spectrometry for higher selectivity and sensitivity.
-
-
Injection: Inject an aliquot of the desorbed sample solution.
-
-
Quantification:
-
Prepare a 10-point calibration curve using standards of the this compound-DNPH derivative.[21]
-
For HPLC-UV, use an external standard calibration. For HPLC-MS, an internal standard is recommended.[21]
-
Quantify the sample based on the peak area relative to the calibration curve. The limit of quantification can reach 0.00078 mg/m³ for a 60 L air sample.[21]
-
Safety and Handling
This compound is a highly flammable liquid and vapor and requires careful handling.[22]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[23][24] Wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, chemical-resistant gloves (e.g., nitrile), and protective clothing.[25] Use non-sparking tools and take precautionary measures against static discharge.[22][23]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[23] Keep containers tightly closed. Recommended storage temperature is 2-8°C.[23] It is incompatible with strong oxidizing agents, reducing agents, and strong bases.[1]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[22][25]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[22][25]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[22][25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and consult a physician.[25]
-
Conclusion
This compound is a commercially important α-diketone with significant applications in the flavor and chemical industries. However, its utility is paralleled by considerable health risks associated with inhalation exposure, which can lead to severe and irreversible respiratory damage. Its toxicological profile is closely related to that of diacetyl, necessitating stringent occupational exposure limits and careful monitoring. A thorough understanding of its chemical properties, reactivity, and biological mechanisms of action is essential for researchers and professionals in drug development and industrial hygiene to ensure its safe handling and to mitigate potential health hazards.
References
- 1. This compound | 600-14-6 [chemicalbook.com]
- 2. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. aiha.org [aiha.org]
- 7. series.publisso.de [series.publisso.de]
- 8. US5731471A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]
- 11. Buy this compound | 600-14-6 [smolecule.com]
- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 13. chemimpex.com [chemimpex.com]
- 14. researchgate.net [researchgate.net]
- 15. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, this compound and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. series.publisso.de [series.publisso.de]
- 19. osha.gov [osha.gov]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. researchgate.net [researchgate.net]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. geneseo.edu [geneseo.edu]
- 25. chemicalbook.com [chemicalbook.com]
The Natural Occurrence of 2,3-Pentanedione in Foods: A Technical Guide
Introduction
2,3-Pentanedione (CAS No. 600-14-6), also known as acetylpropionyl, is a naturally occurring alpha-diketone that is a significant contributor to the flavor and aroma profiles of a wide array of food products. Characterized by a creamy, buttery, and sweet aroma, it is a key flavor compound in numerous foods and beverages, including dairy products, coffee, and fermented goods.[1] The formation of this compound is primarily the result of two major biochemical phenomena: the Maillard reaction during thermal processing and the metabolic activities of various microorganisms during fermentation.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its formation pathways, quantitative data in various food matrices, and detailed experimental protocols for its analysis. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.
Formation Pathways of this compound
The presence of this compound in food is predominantly a result of two distinct pathways: the Maillard reaction and microbial metabolism.
1. Maillard Reaction: This non-enzymatic browning reaction occurs between amino acids and reducing sugars during the thermal processing of food.[1] The formation of this compound through this pathway can involve the interaction of a C3 carbon unit from a reducing sugar (like glucose) with an amino acid such as L-alanine.[1] The specific reaction mechanism can be influenced by factors such as pH; at neutral to alkaline pH, the recombination of sugar fragments is a major route for its formation.[1]
2. Microbial Metabolism: In many microorganisms, particularly yeast (Saccharomyces cerevisiae) and certain bacteria, this compound is generated as a byproduct of the isoleucine biosynthetic and catabolic pathways.[1][2] The key precursor in this pathway is α-acetohydroxybutyrate, an intermediate in isoleucine synthesis. This intermediate is formed from L-threonine and pyruvate and can be oxidatively decarboxylated to yield this compound.[1] This pathway is particularly significant in fermented products like beer, wine, and yogurt.[2][3]
Quantitative Data on this compound in Foods
This compound has been identified and quantified in a diverse range of food and beverage products. The concentration can vary significantly based on factors such as processing conditions, raw materials, microbial strains used in fermentation, and storage time. The following tables summarize reported concentrations in various food matrices.
Table 1: Concentration of this compound in Beverages
| Beverage | Concentration Range | Notes | Reference(s) |
| White Wine | 0.02 - 0.36 mg/L | Average concentration of 0.10 mg/L found in a study of 57 German white wines. | [1] |
| Red Wine | 0.08 - 0.88 mg/L | Average concentration of 0.25 mg/L found in a study of 20 European red wines; generally higher than in white wines. | [1] |
| Beer | 7.1 - 32.1 µg/L (ppb) | Levels vary significantly during fermentation and maturation. | |
| 0.14 - 0.23 mg/L | Found in beers with different adjunct ratios. | [2] | |
| Roasted Coffee | 341 - 8,853 µg/kg | Arabica beans generally show higher concentrations than Robusta beans. |
Table 2: Concentration of this compound in Other Food Products
| Food Product | Concentration Range | Notes | Reference(s) |
| Butter | Present | Contributes to the characteristic buttery flavor. Specific quantitative data is not readily available. | [4][5] |
| Cheese | Present | Contributes to the creamy and cheesy flavor profile. Found in various cheese types, including fresh and blue cheeses. | [4][6] |
| Yogurt | Present | A natural product of fermentation by starter cultures. | [3][4][7] |
| Bread | Present | Detected in wheat and sourdough bread. | [4][8] |
| Roasted Nuts | Present | Found in roasted almonds and pecans. | [4][8] |
| Meats | Present | Detected in cooked chicken, beef, and pork. | [8] |
Experimental Protocols for Quantification
The accurate quantification of the volatile compound this compound requires precise analytical techniques. Gas Chromatography (GC) is the most common method, often coupled with a mass spectrometer (MS) or an electron capture detector (ECD).
Protocol 1: Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)
This method is highly sensitive and suitable for complex food matrices.
1. Materials and Reagents:
-
Sample Vials: 20 mL headspace vials with PTFE-lined septa.
-
SPME Fiber: e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
-
Internal Standard (IS): 2,3-Hexanedione solution of known concentration.
-
Calibration Standards: Certified standards of this compound.
-
Reagents: Sodium chloride (NaCl), deionized water.
2. Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Create a series of working standard solutions by serial dilution in deionized water to generate a calibration curve (e.g., 10, 50, 100, 500, 1000 µg/L).
3. Sample Preparation:
-
Solid Samples (e.g., cheese, bread): Weigh 1-2 g of homogenized sample into a 20 mL headspace vial. Add a defined volume of deionized water and 1 g of NaCl to enhance volatile release.
-
Liquid Samples (e.g., beer, wine): Pipette 5 mL of the degassed sample into a 20 mL headspace vial. Add 1 g of NaCl.
-
Spike all samples and calibration standards with a known amount of the internal standard solution.
-
Immediately seal the vials.
4. HS-SPME and GC-MS Analysis:
-
Incubation/Extraction: Place the vial in a heated autosampler tray (e.g., 60°C). Allow the sample to equilibrate for 15 minutes. Then, expose the SPME fiber to the headspace for extraction (e.g., 30 minutes at 60°C).
-
Desorption: Retract the fiber and immediately inject it into the GC inlet (e.g., 250°C) for thermal desorption (e.g., 5 minutes).
-
GC Conditions:
-
Column: Use a suitable capillary column, e.g., DB-WAX or DB-5ms (60 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.[4]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode to identify compounds and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions for this compound (e.g., m/z 57, 72, 100) and the internal standard.
-
5. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples using the regression equation from the calibration curve.[4]
Protocol 2: Derivatization followed by HPLC-Fluorometric Detection
This protocol is an alternative for laboratories without GC-MS and is effective for liquid samples like beer and wine.
1. Materials and Reagents:
-
Derivatizing Agent: 2,3-Diaminonaphthalene (DAN).
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
Solvents: Methanol, deionized water.
-
Other Reagents: Hydrochloric acid, sodium hydroxide.
2. Sample Preparation and Derivatization:
-
Pass the liquid sample (e.g., 10 mL of beer) through a C18 SPE column for initial cleanup.
-
Add the DAN solution to the cleaned sample. Adjust pH and heat as required by the specific method to facilitate the reaction, which forms a fluorescent derivative.
-
Pass the derivatized solution through a second C18 SPE column to capture the fluorescent derivatives.
-
Wash the column to remove interferences.
-
Elute the derivatives from the column with methanol.
3. HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a fluorometric detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Detection: Set the fluorometric detector to the specific excitation and emission wavelengths of the this compound-DAN derivative.
4. Quantification:
-
Prepare calibration standards and subject them to the same derivatization and extraction procedure as the samples.
-
Create a calibration curve based on the fluorescence response of the standards.
-
Calculate the concentration in the sample based on its fluorescence signal relative to the calibration curve.
Conclusion
This compound is a crucial, naturally occurring flavor compound found in a wide variety of foods and beverages.[4] Its formation is intricately linked to fundamental biochemical processes, namely the Maillard reaction and microbial amino acid metabolism.[1] The concentration of this diketone varies widely depending on the food matrix and processing conditions. Standardized analytical methods, primarily headspace GC-MS, provide a robust framework for its accurate quantification, which is essential for understanding flavor development, ensuring food quality, and controlling fermentation processes. Further research to quantify this compound in a broader range of food products will continue to enhance our understanding of its role in the overall sensory experience of foods.
References
- 1. [Gaschromatographical determination of diacetyl, acetoin, and this compound in wine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vicinal diketone formation in yogurt: (13)C precursors and effect of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. perfumerflavorist.com [perfumerflavorist.com]
- 6. researchgate.net [researchgate.net]
- 7. Profile of Volatile Compounds in Dessert Yogurts Prepared from Cow and Goat Milk, Using Different Starter Cultures and Probiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Formation of 2,3-Pentanedione in the Maillard Reaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione, an α-diketone, is a volatile compound of significant interest across various scientific disciplines, including food science, flavor chemistry, and toxicology. It is a key contributor to the desirable buttery, creamy, and caramel-like aromas in a wide array of thermally processed foods and beverages, such as coffee, beer, and baked goods.[1][2] The formation of this compound is intricately linked to the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating. Understanding the mechanisms of its formation is crucial for controlling flavor development in food products and for assessing potential toxicological risks associated with its inhalation in occupational settings. This technical guide provides a comprehensive overview of the formation of this compound in the Maillard reaction, detailing its formation pathways, influencing factors, quantitative data, and analytical methodologies.
Formation Pathways of this compound
The generation of this compound during the Maillard reaction is a multifaceted process involving several key pathways. The primary routes involve the interaction of reducing sugars, such as glucose, with amino acids, particularly L-alanine.
Primary Pathway: Involvement of Amino Acids
Isotope labeling studies have demonstrated that the predominant pathway for this compound formation involves the incorporation of carbon atoms from amino acids.[3][4] In a model system of D-glucose and L-alanine, it has been shown that approximately 90% of the this compound formed involves the participation of the C2'-C3' atoms of L-alanine.[3][4] This pathway proceeds through the reaction of a C3 carbon unit derived from the fragmentation of the reducing sugar with the amino acid.
The C3 sugar fragments, such as pyruvaldehyde and glyceraldehyde, are key intermediates in this process.[3][4] The amino acid, acting as a C-nucleophile, interacts with these α-keto aldehydes, leading to the formation of this compound after a series of reactions including aldol-type condensation, decarboxylation, and deamination.[3]
Secondary Pathway: Sugar Fragmentation and Recombination
A smaller fraction, estimated at around 10% in the glucose/L-alanine model system, of this compound is formed solely from the carbon atoms of the reducing sugar.[3][4] This pathway involves the fragmentation of the sugar backbone into smaller carbon units (e.g., C1, C2, C3, C4 fragments) and their subsequent recombination. The relative importance of this pathway is influenced by reaction conditions such as pH and moisture content.[5]
The Role of Strecker Degradation
The Strecker degradation of amino acids, a crucial part of the Maillard reaction, also plays a role in the formation of precursors and related flavor compounds. This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound, leading to the formation of an aldehyde with one less carbon atom than the original amino acid (Strecker aldehyde), ammonia, and carbon dioxide.[6][7][8] While not the direct formation route for the entire this compound molecule, the α-dicarbonyl intermediates that drive the Strecker degradation are central to the overall reaction network.
Factors Influencing this compound Formation
The yield and formation pathways of this compound are significantly influenced by several factors:
-
Amino Acid and Sugar Type: The type of amino acid and reducing sugar are critical. L-alanine is a well-established precursor for the major formation pathway.[3][4] The reactivity of sugars varies, with pentoses generally being more reactive than hexoses.[9]
-
pH: The pH of the reaction medium has a profound effect on the formation pathways. Under acidic conditions (pH 5), the formation of this compound from the intact sugar backbone is favored.[5] In contrast, at neutral to alkaline pH (pH 9), the recombination of sugar fragments becomes the dominant pathway.[5] Generally, the Maillard reaction is accelerated in an alkaline environment.[10]
-
Temperature and Time: Higher temperatures and longer reaction times generally promote the Maillard reaction and thus the formation of this compound. However, very high temperatures can also lead to the degradation of the formed dicarbonyls.[11]
-
Moisture Content: The presence of water significantly impacts the reaction pathways. Under aqueous conditions, both pH and the type of amino acid play a crucial role in determining the dominant formation route.[5] In dry heating conditions, the formation from the intact glucose backbone is the major pathway, regardless of pH.[5]
Quantitative Data Summary
The following tables summarize quantitative data on the formation of this compound from model systems and its occurrence in various food products.
Table 1: Relative Importance of this compound Formation Pathways in a D-Glucose/L-Alanine Model System
| Formation Pathway | Relative Contribution (%) | Reference(s) |
| Involvement of C2'-C3' atoms of L-alanine | 90% | [3][4] |
| From glucose carbon atoms only | 10% | [3][4] |
Table 2: Influence of pH and Moisture on this compound Formation Pathways from Glucose
| Condition | Dominant Pathway | Relative Contribution (%) | Amino Acid | Reference(s) |
| Aqueous, pH 5 | Intact glucose backbone | 86% | Glycine | [5] |
| Aqueous, pH 5 | Intact glucose backbone | 60% | Proline | [5] |
| Aqueous, pH 9 | Recombination of C3/C2 fragments | 62% | Glycine | [5] |
| Aqueous, pH 9 | Recombination of C4/C1 fragments | 24% | Glycine | [5] |
| Dry heating | Intact glucose backbone | 70-82% | Glycine/Proline | [5] |
Table 3: Concentration of this compound in Various Food and Beverage Products
| Product | Concentration Range | Reference(s) |
| Coffee (roasted beans) | 0.0089 - 0.21 ppm | [12][13] |
| Coffee (during roasting) | [12][13] | |
| Beer | 6 µg/L - 20 µg/L | [14] |
| Butter | Present, contributes to flavor | [1] |
| Cheese | Present, contributes to flavor | [1] |
| Yogurt | Natural fermentation product | [1] |
| Bread | Present | [1] |
| Chicken & Meat | Present | [1] |
| Cocoa & Potato Chips | Present | [1] |
| Roasted Almonds & Pecans | Present | [1] |
Experimental Protocols
Accurate quantification of this compound is essential for research and quality control. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis
This method is suitable for the analysis of volatile this compound in liquid and solid matrices.
1. Sample Preparation:
- Liquid Samples (e.g., Beer, Coffee): Degas carbonated samples. Place 5 mL of the liquid sample into a 20 mL headspace vial.
- Solid Samples (e.g., Ground Coffee): Weigh 1-2 g of the homogenized sample into a 20 mL headspace vial.
- Add a known amount of a suitable internal standard (e.g., 2,3-hexanedione or a stable isotope-labeled this compound).[15]
- For liquid samples, add sodium chloride to saturate the solution and enhance the volatility of the analytes.[15]
- Immediately seal the vial with a PTFE-lined septum.
2. HS-SPME Procedure:
- Equilibrate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) in a headspace autosampler.
- Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
- Injector: Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) in splitless mode.
- Column: Use a mid-polar capillary column (e.g., DB-624 or equivalent).
- Oven Temperature Program: Start at a low temperature (e.g., 40°C for 2 min), ramp to a higher temperature (e.g., 240°C) at a suitable rate (e.g., 10°C/min), and hold for a few minutes.[1]
- Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode. For high sensitivity and selectivity, use selected ion monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., m/z 100, 57, and 43).
4. Quantification:
- Create a calibration curve by analyzing a series of standards of known this compound concentrations with a constant amount of the internal standard.
- Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard.
Protocol 2: HPLC-UV Analysis with Derivatization
This method is suitable for the quantification of α-dicarbonyl compounds, including this compound, in aqueous samples.
1. Derivatization:
- Take a known volume of the sample (e.g., 10 mL of wine).
- Adjust the pH of the sample to 8.0.
- Add a derivatizing agent, such as 1,2-diaminobenzene (o-phenylenediamine), to the sample. This reacts with the α-dicarbonyl group to form a stable and UV-active quinoxaline derivative.
- Add a known amount of an internal standard (e.g., 2,3-hexanedione).
- Heat the mixture (e.g., at 60°C for 3 hours) to ensure complete derivatization.
- Cool the sample before injection.
2. HPLC-UV Analysis:
- Column: Use a reverse-phase C18 column.
- Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: A typical flow rate is around 1 mL/min.
- Detection: Monitor the absorbance at the wavelength of maximum absorption for the quinoxaline derivatives (e.g., around 313 nm).
- Quantification: Similar to the GC-MS method, create a calibration curve using derivatized standards and an internal standard to quantify the concentration of this compound in the samples.
Mandatory Visualizations
Caption: Maillard reaction pathway to this compound.
Caption: Strecker degradation of an α-amino acid.
Caption: Experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Showing Compound this compound (FDB008229) - FooDB [foodb.ca]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Origin of this compound and 2,3-butanedione in D-glucose/L-alanine Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openlib.tugraz.at [openlib.tugraz.at]
- 6. ugc.futurelearn.com [ugc.futurelearn.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. Maillard reaction - Wikipedia [en.wikipedia.org]
- 11. Kinetics of α‑dicarbonyl compounds formation in glucose‐glutamic acid model of Maillard reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
- 13. Naturally occurring diacetyl and this compound concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physical Properties of Acetylpropionyl (2,3-Pentanedione)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical properties of acetylpropionyl, also known as 2,3-pentanedione. A diketone with the chemical formula C₅H₈O₂, it is a yellow to greenish-yellow liquid recognized by its characteristic buttery odor.[1] This document compiles essential quantitative data, details standard experimental methodologies for their determination, and presents a logical workflow for physical property analysis. This information is intended to support research, development, and quality control activities involving this compound.
Core Physical Properties
The physical characteristics of this compound are fundamental to its handling, application, and behavior in various chemical and biological systems. The following table summarizes the key physical properties of this compound, compiled from various reputable sources.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Weight | 100.12 | g/mol | - | [1][2] |
| Appearance | Yellow to greenish-yellow liquid | - | Ambient | [1][2] |
| Odor | Buttery | - | - | [1] |
| Melting Point | -52 | °C | - | [1] |
| Boiling Point | 110 - 112 | °C | 760 hPa | [3] |
| Density | 0.957 | g/cm³ | 25 °C | |
| Vapor Pressure | 28.530 | hPa | 20 °C | [3] |
| Flash Point | 19 | °C | Closed cup | [3] |
| Solubility in Water | 60 | g/L | 15 °C | [4] |
| Refractive Index | 1.404 | nD | 20 °C | [5] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for the consistent and safe use of chemical compounds. The following sections outline standard experimental protocols applicable to the measurement of the key physical properties of liquid organic compounds like this compound.
Boiling Point Determination (Distillation Method)
The boiling point is a critical indicator of a liquid's volatility. A standard method for its determination is through simple distillation.
-
Apparatus: A simple distillation setup is assembled, which includes a distilling flask, a condenser, a receiving flask, a thermometer, and a heat source.
-
Procedure:
-
The this compound sample is placed in the distilling flask along with boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The sample is heated, and as it boils, the vapor rises, condenses in the condenser, and is collected in the receiving flask.
-
The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. This stable temperature is the boiling point.
-
-
Precision: The atmospheric pressure should be recorded as the boiling point is pressure-dependent.
Density Measurement (Oscillating U-Tube Method)
Modern digital density meters utilizing the oscillating U-tube principle offer high precision and require small sample volumes.[6]
-
Apparatus: A digital density meter with an oscillating U-tube.
-
Procedure:
-
The instrument is calibrated using dry air and deionized water.
-
A small, bubble-free sample of this compound is injected into the U-tube.
-
The sample is allowed to reach thermal equilibrium at a controlled temperature (e.g., 25 °C).
-
The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then displayed by the instrument.
-
The U-tube is thoroughly cleaned with appropriate solvents and dried after the measurement.
-
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how light propagates through a substance and is a valuable tool for identification and purity assessment.[6]
-
Apparatus: An Abbe refractometer with a light source and temperature control.
-
Procedure:
-
The refractometer is turned on and the prisms are cleaned and dried. The temperature is set to a standard value, typically 20 °C.
-
The instrument is calibrated using a standard of known refractive index.
-
A few drops of the this compound sample are placed on the lower prism.
-
The prisms are closed, and the adjustment knob is turned until the light and dark fields are sharply divided and centered on the crosshairs in the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature of the measurement is also recorded.
-
The prisms are cleaned immediately after the measurement.
-
Flash Point Determination (Closed-Cup Method)
The flash point is a critical safety parameter, indicating the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[3]
-
Apparatus: A closed-cup flash point tester (e.g., Pensky-Martens).
-
Procedure:
-
The sample cup is filled with this compound to the specified level.
-
The cup is placed in the tester and the lid is secured.
-
The sample is heated at a slow, constant rate while being stirred.
-
At regular temperature intervals, an ignition source is introduced into the vapor space.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physical property analysis of a liquid sample like this compound.
References
- 1. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | 600-14-6 [chemicalbook.com]
- 5. 600-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,3-Pentanedione: Properties, Synthesis, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione (also known as acetyl propionyl) is an alpha-diketone that is a subject of significant interest in various scientific disciplines.[1] It is a naturally occurring compound found in a variety of foods and beverages, contributing to their characteristic flavors.[2] Beyond its role in flavor chemistry, this compound serves as a versatile starting material in the synthesis of organic compounds, including heterocyclic molecules of pharmaceutical interest.[1][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its toxicological profile and associated signaling pathways.
Physicochemical Properties
This compound is a yellow to greenish-yellow liquid with a characteristic buttery, sweet, and caramel-like odor.[2][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [5] |
| Molecular Weight | 100.12 g/mol | [5] |
| CAS Number | 600-14-6 | [5] |
| Appearance | Yellow to greenish-yellow liquid | [4] |
| Odor | Buttery, sweet, caramel-like | [2] |
| Boiling Point | 108-112 °C | [4] |
| Melting Point | -52 °C | [4] |
| Density | 0.957 g/mL at 25 °C | |
| Solubility | Soluble in water and organic solvents |
Experimental Protocols
Laboratory Synthesis of this compound via Oxidation of 2-Pentanol
This protocol describes a potential laboratory-scale synthesis of this compound through the oxidation of the secondary alcohol 2-pentanol. This method utilizes a common oxidizing agent, such as pyridinium chlorochromate (PCC) or a chromium-based reagent like Jones reagent.[6]
Materials:
-
2-Pentanol
-
Pyridinium chlorochromate (PCC) or Jones Reagent (Chromium trioxide in sulfuric acid and acetone)
-
Dichloromethane (if using PCC) or Acetone (if using Jones Reagent)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-pentanol in an appropriate solvent (e.g., dichloromethane for PCC, acetone for Jones reagent).
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent to the stirred solution of 2-pentanol. The reaction is often exothermic, so it may be necessary to cool the flask in an ice bath to maintain the desired temperature (typically between 0-25°C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (2-pentanol) is consumed.
-
Workup:
-
If using PCC, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
If using Jones reagent, quench the reaction by adding isopropanol until the orange-brown color disappears. Neutralize the mixture with a saturated sodium bicarbonate solution.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.
References
- 1. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Hydrazine - Wikipedia [en.wikipedia.org]
- 4. series.publisso.de [series.publisso.de]
- 5. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. yufengchemicals.com [yufengchemicals.com]
An In-depth Technical Guide to the Organoleptic Properties of 2,3-Pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone that plays a significant role in the flavor and aroma profiles of a wide variety of food products.[1] Its characteristic buttery, creamy, and sweet sensory attributes make it a key component in dairy products, baked goods, coffees, and as a replacement for diacetyl.[1][2] This technical guide provides a comprehensive overview of the organoleptic properties of this compound, including detailed sensory profiles, quantitative thresholds, experimental protocols for its evaluation, and an exploration of the underlying chemosensory signaling pathways.
Organoleptic Profile
The sensory perception of this compound is complex, contributing a range of desirable flavor and aroma notes. Its overall profile is predominantly characterized by buttery, sweet, and creamy notes.
Odor Profile
The odor of this compound is multifaceted, with the primary descriptors being sweet, caramellic, and buttery.[3] It also possesses creamy, cheesy, nutty, and slightly fruity nuances.[1] The perceived odor can vary depending on the concentration and the matrix in which it is present.
Taste Profile
When tasted, this compound imparts a distinct buttery and sweet flavor.[3] At typical usage levels in food, it contributes to a creamy, cheesy, and slightly toasted dairy character, enhancing the overall richness and mouthfeel.[4]
Quantitative Sensory Data
The following tables summarize the available quantitative data for the sensory thresholds of this compound. These values represent the lowest concentration at which the compound can be detected or recognized.
Table 1: Odor and Taste Thresholds of this compound
| Threshold Type | Medium | Concentration | Reference |
| Odor Detection | Air | 20 ppb | [4] |
| Taste Recognition | Water | 1 - 5 ppm | [4] |
Experimental Protocols for Sensory Evaluation
The organoleptic properties of this compound are determined through a combination of analytical chemistry and sensory science methodologies.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique used to identify odor-active compounds in a sample. The effluent from the gas chromatograph is split, with one portion directed to a chemical detector (e.g., mass spectrometer) and the other to a sniffing port where a trained sensory panelist can evaluate the odor of the eluting compounds.
Aroma Extract Dilution Analysis (AEDA) is a common GC-O technique used to determine the most potent odorants in a sample by serially diluting an extract until no odor is detected.[5]
Figure 1: Gas Chromatography-Olfactometry (GC-O) Workflow
Caption: Workflow for the analysis of this compound using Gas Chromatography-Olfactometry (GC-O).
A suggested starting point for the GC-MS analysis of this compound, which can be adapted for GC-O, is as follows:
-
Column: A mid-polar column such as a DB-624 or equivalent is suitable.[3]
-
Oven Program: Start at a low temperature (e.g., 40°C) and ramp to a final temperature of around 240°C.[3]
-
Injector Temperature: 250°C[3]
-
Carrier Gas: Helium
-
MS Parameters (for identification): Operate in Selected Ion Monitoring (SIM) mode for the highest sensitivity, monitoring characteristic ions for this compound (e.g., m/z 100 and 57).[3]
Sensory Panel Evaluation
Trained sensory panels are essential for characterizing the organoleptic properties of this compound.
Panelist Selection and Training: Panelists should be selected based on their sensory acuity, ability to describe perceptions, and consistency. Training for the evaluation of buttery aromas should include exposure to reference standards of this compound and other relevant compounds (e.g., diacetyl, acetoin) at various concentrations in a neutral medium. Panelists are trained to identify and scale the intensity of specific sensory attributes.
Descriptive Analysis: Quantitative Descriptive Analysis (QDA) is a common method where panelists rate the intensity of specific sensory attributes on a structured scale. For this compound, these attributes would include:
-
Aroma: Buttery, sweet, caramel, creamy, cheesy, nutty, fruity.
-
Flavor: Buttery, sweet, creamy, cheesy, toasted dairy.
-
Mouthfeel: Richness, lingering aftertaste.
Discrimination Testing: Triangle tests or duo-trio tests can be used to determine if there is a perceivable sensory difference between a sample containing this compound and a control, or between samples with different concentrations of the compound.
Chemosensory Signaling Pathways
The perception of taste and smell is initiated by the interaction of chemical compounds with specific receptors on the surface of sensory cells. These interactions trigger intracellular signaling cascades that ultimately lead to a neural signal being sent to the brain.
Olfactory Pathway
The sense of smell is mediated by olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs).[6] While the specific human olfactory receptor for this compound has not yet been definitively identified, research on structurally similar ketones in mice has identified a specific receptor, OR912-93, that responds to ketones with an aliphatic carbon chain and a carbonyl group at the C2 or C3 position.[7] This suggests that a homologous receptor in humans is likely responsible for the detection of this compound.
Upon binding of an odorant molecule like this compound to its specific OR, a conformational change in the receptor activates an associated G-protein (Gαolf). This initiates a signaling cascade, primarily through the adenylyl cyclase (AC) pathway, leading to the production of cyclic AMP (cAMP).[8][9] The increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (Na+ and Ca2+) and depolarization of the olfactory sensory neuron, which generates an action potential.[10]
Figure 2: Proposed Olfactory Signaling Pathway for this compound
Caption: Proposed G-protein coupled receptor (GPCR) mediated cAMP signaling pathway for the olfaction of this compound.
Gustatory Pathway
The perception of sweet taste is also mediated by GPCRs, specifically the TAS1R2/TAS1R3 heterodimer.[2][11] While this compound is described as sweet, it is not a sugar. The "buttery" and "creamy" taste attributes are more complex and likely involve a combination of gustatory and retronasal olfactory perception. There is currently no specific taste receptor identified for the "buttery" flavor of alpha-diketones. It is plausible that the sweet component of this compound's taste profile is mediated through the TAS1R2/TAS1R3 receptor, potentially acting as an allosteric modulator. The overall "buttery" flavor perception is likely a multimodal sensation, integrating signals from both taste receptors and olfactory receptors stimulated by the volatile molecules released in the mouth during consumption.
The signaling cascade for sweet taste involves the activation of a G-protein (gustducin), which in turn activates phospholipase C (PLC).[2] PLC generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, leading to neurotransmitter release and signaling to the brain.
Figure 3: General Gustatory Signaling Pathway for Sweet Taste
Caption: General GPCR-mediated PLC signaling pathway for sweet taste, which may be involved in the perception of this compound.
Conclusion
This compound is a crucial flavor compound with a desirable buttery, sweet, and creamy organoleptic profile. Its sensory properties can be rigorously characterized using a combination of instrumental analysis, such as GC-O, and trained sensory panels. The perception of its aroma is likely mediated by a specific olfactory receptor belonging to the GPCR family, activating the cAMP signaling pathway. The taste perception is more complex, likely involving the sweet taste receptor and a significant contribution from retronasal olfaction. Further research is warranted to identify the specific human olfactory and gustatory receptors for this compound to fully elucidate its chemosensory perception and to enable more targeted flavor development and modulation in food and pharmaceutical applications.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031598) [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. A single olfactory receptor specifically binds a set of odorant molecules [pubmed.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. KEGG PATHWAY: map04024 [kegg.jp]
- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and History of 2,3-Pentanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione (also known as acetylpropionyl) is an alpha-diketone with the chemical formula C₅H₈O₂.[1] It is a yellow to greenish-yellow liquid with a characteristic buttery and sweet odor.[1] This compound is a significant component of the flavor and aroma profile of a wide variety of natural and processed foods, including dairy products, coffee, and baked goods.[2] Beyond its role as a flavoring agent, this compound serves as a versatile starting material in the synthesis of various organic compounds, such as dyes, pesticides, and pharmaceuticals.[3] This guide provides a comprehensive overview of the discovery, historical synthesis, and key experimental methodologies related to this compound, tailored for a technical audience.
Historical Discovery and Synthesis
While a definitive first synthesis of this compound is not clearly documented in readily available historical records, its discovery is likely rooted in the broader exploration of α-diketone chemistry in the late 19th and early 20th centuries. Early methods for the synthesis of α-diketones often involved the oxidation of α-hydroxy ketones or the direct oxidation of ketones.
One of the earliest general methods for the synthesis of α-diketones that could have been applied to produce this compound is the oxidation of the corresponding monoketone, methyl ethyl ketone (2-butanone). A plausible early method is the oxidation of methyl ethyl ketone using excess sodium nitrite and dilute hydrochloric acid in the presence of hydroxylamine hydrochloride .[4] This method, while not explicitly dated in the initial search results, represents a classical approach to the formation of α-dicarbonyl compounds.
Another significant historical method for the synthesis of α-diketones is the Riley oxidation , first reported by Harry Lister Riley and his colleagues in 1932. This reaction utilizes selenium dioxide (SeO₂) to oxidize the α-methylene group of a ketone to a carbonyl group. This method would have been a viable route to synthesize this compound from methyl ethyl ketone.
Over the years, more efficient and scalable synthetic routes have been developed. A notable method involves the condensation of hydroxyacetone and paraldehyde in the presence of a strong acid and a phase transfer catalyst.[5] Another important industrial synthesis starts from lactic acid , which is catalytically converted to this compound at elevated temperatures.
Key Synthetic Pathways
Historical Synthesis: Oxidation of Methyl Ethyl Ketone
A plausible early synthetic route to this compound involves the oxidation of the α-methylene group of methyl ethyl ketone.
Caption: Plausible historical synthesis of this compound via oxidation.
Modern Industrial Synthesis from Hydroxyacetone and Paraldehyde
A common industrial method for the production of this compound.
Caption: Modern synthesis from hydroxyacetone and paraldehyde.
Natural Formation Pathways
This compound is also formed naturally in various foods through two primary mechanisms: the Maillard reaction and microbial metabolism.[6]
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a significant source of this compound in cooked and processed foods.
Caption: Formation of this compound via the Maillard reaction.
Microbial Metabolism
Certain microorganisms, particularly yeast (e.g., Saccharomyces cerevisiae), produce this compound as a byproduct of amino acid metabolism, specifically the catabolism of isoleucine.
Caption: Microbial formation of this compound from isoleucine.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [1] |
| Molar Mass | 100.12 g/mol | [1] |
| Appearance | Yellow to greenish-yellow liquid | [1] |
| Odor | Buttery, sweet | [1] |
| Boiling Point | 110-112 °C | [7] |
| Melting Point | -52 °C | [7] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Refractive Index (n20/D) | 1.404 | [4] |
| Flash Point | 19 °C (open cup) | [8] |
| Solubility | Soluble in water, ethanol, ether, acetone | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the methyl and ethyl protons adjacent to the carbonyl groups. | [1] |
| ¹³C NMR | Resonances for the two carbonyl carbons and the aliphatic carbons. | - |
| IR Spectroscopy | Strong absorption band characteristic of the C=O stretching of the diketone. | [9] |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. | [9] |
Note: Specific chemical shifts and peak values can be found in the referenced databases.
Experimental Protocols
General Historical Synthesis of α-Diketones via Oxidation of Ketones
This protocol is a generalized representation of early methods for synthesizing α-diketones from their corresponding monoketones.
Objective: To synthesize an α-diketone by oxidizing the α-methylene group of a ketone.
Materials:
-
Starting ketone (e.g., methyl ethyl ketone)
-
Oxidizing agent (e.g., sodium nitrite or selenium dioxide)
-
Dilute strong acid (e.g., hydrochloric acid)
-
Hydroxylamine hydrochloride (if using sodium nitrite)
-
Solvent (e.g., water, ethanol)
-
Apparatus for heating and reflux
-
Apparatus for extraction and distillation
Procedure:
-
Dissolve the starting ketone in a suitable solvent in a reaction flask.
-
If using the sodium nitrite method, add hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of the oxidizing agent (sodium nitrite in dilute HCl or selenium dioxide in a suitable solvent) to the ketone solution while stirring.
-
Heat the reaction mixture under reflux for a specified period. The reaction progress can be monitored by observing color changes or by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
If selenium dioxide was used, the precipitated selenium can be removed by filtration.
-
Perform a work-up procedure, which typically involves neutralization of the acid and extraction of the product into an organic solvent.
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent by evaporation under reduced pressure.
-
Purify the crude product by distillation to obtain the pure α-diketone.
Characterization: The identity and purity of the synthesized this compound would have been historically confirmed by determining its boiling point, density, and refractive index, and by forming derivatives such as oximes or phenylhydrazones, which have characteristic melting points.
Modern Analytical Protocol: Quantification of this compound in Food Matrices by HS-SPME-GC-MS
This protocol outlines a modern standard method for the sensitive and selective quantification of this compound.
Objective: To determine the concentration of this compound in a food sample.
Materials:
-
Food sample (e.g., coffee, dairy product)
-
This compound analytical standard
-
Internal standard (e.g., 2,3-hexanedione)
-
Deionized water
-
Methanol
-
Sodium chloride
-
Headspace vials (20 mL) with septa
-
Solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Homogenize the food sample.
-
Weigh a precise amount of the homogenized sample (e.g., 5 g) into a headspace vial.
-
Add a known amount of the internal standard solution.
-
Add a saturated solution of sodium chloride to increase the ionic strength of the sample and promote the release of volatile compounds.
-
Immediately seal the vial.
-
-
Standard Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of the internal standard into a matrix that mimics the sample.
-
-
HS-SPME Extraction:
-
Place the sample vial in a heating block or autosampler at a controlled temperature (e.g., 60 °C).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot inlet of the GC.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to elute the compounds.
-
Detect and quantify the compounds using the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
-
Conclusion
This compound, a key flavor compound and synthetic intermediate, has a history rooted in the fundamental explorations of ketone chemistry. While its initial discovery is not attributed to a single, celebrated event, its synthesis has evolved from classical oxidation reactions to more efficient and specific industrial processes. The understanding of its natural formation through the Maillard reaction and microbial metabolism has been crucial for food science and flavor chemistry. The development of advanced analytical techniques, such as HS-SPME-GC-MS, has enabled precise quantification and a deeper understanding of its role in various matrices. This technical guide provides a foundational understanding of the discovery, history, and key experimental aspects of this compound for professionals in research and development.
References
- 1. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 4. Acetyl propionyl [chembk.com]
- 5. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 600-14-6 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound [webbook.nist.gov]
2,3-Pentanedione: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2,3-Pentanedione (CAS No. 600-14-6), also known as acetyl propionyl, is an alpha-diketone of significant interest in various scientific and industrial fields.[1] As a flavoring agent, it imparts a buttery and sweet taste, but its structural similarity to diacetyl has raised toxicological concerns, particularly regarding respiratory health.[2][3] This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of this compound. It details its synthesis, chemical reactivity, analytical methodologies, and toxicological profile, with a focus on its mechanism of action and interaction with biological signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development by consolidating key data and experimental protocols.
Introduction to this compound as an Alpha-Diketone
This compound belongs to the class of organic compounds known as alpha-diketones (or α-diketones), which are characterized by two ketone groups on adjacent carbon atoms.[4][5] This structural feature imparts a high degree of reactivity to the molecule.[2] Found naturally in foods like coffee, milk, and wine, this compound is also synthesized for use as a flavoring agent in a variety of food products.[6][7] In industrial applications, it serves as a solvent and a starting material for the synthesis of dyes, pesticides, and drugs.[8] Its chemical reactivity, particularly its ability to interact with biological molecules, is a key aspect of its toxicological profile.[1][2]
Chemical and Physical Properties
This compound is a yellow to green-yellow liquid with a characteristic buttery odor.[1][6] It is a volatile compound and is flammable.[3][7] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₅H₈O₂ | [1] |
| Molecular Weight | 100.12 g/mol | [1] |
| CAS Number | 600-14-6 | [1] |
| Appearance | Yellow to green-yellow liquid | [1] |
| Odor | Buttery, sweet, similar to quinone | [1][6] |
| Boiling Point | 110-112 °C | [1] |
| Melting Point | -52 °C | [6] |
| Flash Point | 19 °C (open cup) | [6] |
| Density | 0.957 g/mL at 25 °C | [7] |
| Water Solubility | 6.67 x 10⁴ mg/L at 15 °C | [6] |
| log KOW | -0.85 | [2] |
| Vapor Pressure | 15.6 mmHg at 25 °C | [6] |
| Refractive Index | n20/D 1.404 | [9] |
Synthesis and Chemical Reactivity
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. A common laboratory and industrial preparation involves the oxidation of methyl propyl ketone with excess sodium nitrite in the presence of dilute hydrochloric acid.[7] An alternative patented process describes the reaction of hydroxyacetone with paraldehyde in the presence of a strong acid and a phase transfer catalyst, achieving yields of up to 81%.[10]
Experimental Protocol: Synthesis from Hydroxyacetone and Paraldehyde [10]
-
Materials: Hydroxyacetone, paraldehyde, concentrated hydrochloric acid, water, tetrabutylammonium bromide solution (50 wt. % in water).
-
Procedure:
-
Prepare a dosing mixture of 100 g of hydroxyacetone and 84 g of paraldehyde.
-
In a reaction vessel, combine 27 g of concentrated hydrochloric acid, 33 g of water, and 2.5 g of 50 wt. % tetrabutylammonium bromide solution.
-
Heat the reaction mixture to 50°C.
-
Over a period of 7 hours, add the dosing mixture to the heated reaction vessel while maintaining the temperature at 50°C.
-
After the addition is complete, add another 60 kg of water to the reaction mixture.
-
Distill the water/2,3-pentanedione mixture at atmospheric pressure.
-
Separate the phases to obtain this compound.
-
Chemical Reactivity of the Alpha-Diketone Moiety
The adjacent carbonyl groups in this compound make it a reactive molecule.[2] Like other α-dicarbonyls, it can react with primary amines to form conjugated imines and can induce protein cross-linking.[2] It also reacts with cysteine to form cyclic products such as thiazoles and thiazolines.[2] The reactivity of α-diketones generally decreases with increasing carbon chain length.[11] this compound can be used as a reactant to synthesize various organic compounds, including:
-
Bisphenol derivatives via acid-catalyzed condensation with phenols.[9]
-
2-Ethyl-3-methyl-1H-indole through a Pd-catalyzed reaction with aniline under reductive conditions.[9]
-
2-Ethyl-3-methylquinoxaline by condensation with o-phenylenediamine using citric acid as a catalyst.[9]
Analytical Methodology
Accurate quantification of this compound, particularly in workplace air, is crucial for exposure monitoring and risk assessment. Several validated analytical methods exist, primarily relying on chromatographic techniques.
Gas Chromatography (GC)
Gas chromatography coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is a common method for the analysis of this compound.
Experimental Protocol: Workplace Air Analysis by GC-MS [12]
-
Sampling:
-
Draw a defined volume of air (e.g., 20 L for a 1-hour sample) through a silica gel tube using a calibrated sampling pump at a flow rate of 0.33 L/min.
-
-
Sample Preparation:
-
Desorb the collected this compound from the silica gel with acetone containing a known concentration of an internal standard (e.g., cyclohexanone).
-
-
Analysis:
-
Analyze the sample solution by GC-MS.
-
-
Quantification:
-
Quantify the concentration of this compound based on a multi-point calibration curve using the internal standard.
-
The limit of quantification for this method is approximately 0.0025 mg/m³ for a 20 L air sample.[12]
-
High-Performance Liquid Chromatography (HPLC)
An alternative method involves derivatization followed by HPLC analysis.
Experimental Protocol: Workplace Air Analysis by HPLC [13][14]
-
Sampling:
-
Sample Preparation:
-
Desorb the formed hydrazones from the cartridge with acetonitrile.[13]
-
-
Analysis:
-
Analyze the sample solution by HPLC with UV or MS detection.[13]
-
-
Quantification:
Table 2: Summary of Analytical Methods for this compound in Air
| Method | Sampling Medium | Analytical Technique | Limit of Quantification (LOQ) | Reference |
| OSHA 1016 | Silica gel tubes | GC-FID | Not specified | [1] |
| GC-MS | Silica gel tube | GC-MS | 0.0025 mg/m³ (20 L sample) | [12] |
| HPLC | DNPH-impregnated silica gel | HPLC-UV/MS | 0.00078 mg/m³ (60 L sample) | [13] |
| TD-GC-MS | Tenax TA sorbent tubes | TD-GC-MS | ~0.02 ppb (1.5 L sample) | [15] |
Biological Significance and Toxicology
While generally recognized as safe for ingestion, the inhalation of this compound vapors poses significant health risks.[1] Occupational exposure has been linked to decreased lung function and severe, irreversible lung disease, including bronchiolitis obliterans.[3]
Toxicological Data
The primary target organs for this compound toxicity are the respiratory tract and olfactory epithelium.[1] Its toxicity is comparable to that of diacetyl, the compound it often replaces in flavorings.[1][3]
Table 3: Toxicological Data for this compound
| Parameter | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3 g/kg | [1] |
| NOAEC (No Observed Adverse Effect Concentration) | Rat | Inhalation (14 days) | 49 ml/m³ | [2] |
| LOAEC (Lowest Observed Adverse Effect Concentration) | Mouse | Inhalation (14 days) | 49 ml/m³ | [2] |
| NOEL (No Observed Effect Level) | Rat & Mouse | Inhalation (3 months) | 12.5 ppm | [3] |
Table 4: Recommended Exposure Limits (RELs) for this compound
| Organization | Limit Type | Duration | Value | Purpose | Reference |
| NIOSH | REL (TWA) | 8 hours | 9.3 ppb | Reduce risk of respiratory impairment | [1] |
| NIOSH | STEL | 15 minutes | 31 ppb | Protect against short-term exposure effects | [1] |
Genotoxicity
This compound was not found to be mutagenic in bacterial reverse mutation assays (Ames test).[1][2] Furthermore, in vivo studies in rats and mice showed no increase in micronuclei in peripheral blood after 13 weeks of inhalation exposure.[1][2]
Signaling Pathways and Mechanism of Toxicity
The toxicity of this compound is attributed to the high reactivity of its α-dicarbonyl structure, which allows it to interact with biological macromolecules, leading to cellular damage.[1][2]
Metabolism
This compound can be metabolized by the enzyme dicarbonyl/L-xylulose reductase (DCXR).[1][16] Olfactory neurons with reduced expression of this enzyme have shown increased susceptibility to injury.[1][16] In vitro studies with human bronchial epithelial cells have demonstrated that these cells can metabolize this compound to 2-hydroxy-3-pentanone.[1]
Cellular and Molecular Mechanisms of Toxicity
Inhalation exposure to this compound induces both apoptosis and necrosis in the respiratory epithelium.[1][16] A key event in the apoptotic pathway is the activation of caspase-3.[1][16] Exposure can also alter gene expression in the brain, leading to an increased expression of pro-inflammatory mediators such as Interleukin-6 (IL-6) and nitric oxide synthase-2 (NOS2).[1][16] The toxic effects observed after inhalation include necrotizing rhinitis, tracheitis, and bronchitis.[1][16] Repeated exposure can lead to inflammation, squamous metaplasia, and hyperplasia in the respiratory tract.[1]
Applications in Research and Industry
Beyond its use as a flavoring agent, this compound has several applications in chemical synthesis and research.[8][17]
-
Flavoring and Fragrance Industry: It provides a buttery, creamy taste to food products and beverages.[17]
-
Chemical Synthesis: It is a versatile building block for producing more complex molecules and polymers.[17] It is a reactant in the synthesis of various heterocyclic compounds and other fine chemicals.[9]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[17]
-
Solvent: It is used as a solvent for cellulose acetate, paints, inks, and lacquers.[8]
Conclusion
This compound is an alpha-diketone with a dual role as a widely used industrial chemical and a substance of significant toxicological concern. Its high reactivity, conferred by the adjacent carbonyl groups, is central to both its utility in chemical synthesis and its mechanism of toxicity. While considered safe for ingestion, inhalation exposure poses a serious risk to respiratory and olfactory systems, with effects comparable to diacetyl.[1] A thorough understanding of its chemical properties, reactivity, and biological interactions is essential for professionals in drug development, toxicology, and industrial hygiene to ensure its safe handling and to mitigate potential health risks. Further research into its specific molecular targets and the long-term consequences of low-level exposure is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. series.publisso.de [series.publisso.de]
- 3. aiha.org [aiha.org]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0031598) [hmdb.ca]
- 5. Showing Compound this compound (FDB008229) - FooDB [foodb.ca]
- 6. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 600-14-6 [chemicalbook.com]
- 8. Acetylpropionyl - Wikipedia [en.wikipedia.org]
- 9. 2,3-戊二酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. EP1310476B1 - Process for the synthesis of 2,3-Pentandione - Google Patents [patents.google.com]
- 11. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, this compound and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. series.publisso.de [series.publisso.de]
- 13. researchgate.net [researchgate.net]
- 14. series.publisso.de [series.publisso.de]
- 15. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
Methodological & Application
Analytical Methods for the Detection of 2,3-Pentanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of 2,3-pentanedione, a dicarbonyl compound of significant interest in the food and beverage industry, as well as in occupational health and safety. The methodologies outlined here are based on established and validated techniques, offering a comparative overview to aid in method selection and implementation.
Introduction
This compound, also known as acetylpropionyl, is a vicinal diketone that contributes to the flavor and aroma of various products, including coffee, beer, and dairy.[1] However, concerns about its potential health effects, particularly in occupational settings where inhalation exposure can occur, have necessitated the development of sensitive and reliable analytical methods for its detection and quantification.[2][3] This guide details the most common and effective techniques for the analysis of this compound in diverse matrices such as workplace air, e-liquids, and beverages.
Comparative Overview of Analytical Techniques
The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors. The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for this compound quantification. This data, compiled from single-laboratory validation studies, serves as a guide for method evaluation.[4]
Table 1: Performance of Chromatographic Methods for this compound Analysis [2][4]
| Laboratory (Method) | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Repeatability (RSDr %) | Sample Matrix |
| Lab A (GC-MS) | > 0.995 | 0.33 µg/g | 80-120% | < 10% | E-cigarette Aerosols[4] |
| Lab B (GC-MS/SIM) | > 0.99 | 1.1 ppb | 92% (avg) | Not Reported | Air[2][4] |
| Lab C (HPLC-UV) | > 0.99 | 0.00078 mg/m³ | Not Reported | < 5% | Air[4][5] |
| Lab D (GC-FID) | > 0.99 | 83.3 ppb | 95-105% | < 8% | Air[4] |
Table 2: Comparison of Alternative Analytical Techniques for this compound [4]
| Feature | GC-MS | HPLC-UV (with Derivatization) |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode. | Good, but generally lower than GC-MS.[4] |
| Specificity | High, based on both retention time and mass spectrum. | Moderate, relies on chromatographic separation and UV absorbance of the derivative. |
| Sample Throughput | Moderate, can be automated. | Moderate, derivatization step can be time-consuming. |
| Cost | Higher initial instrument cost. | Lower initial instrument cost. |
| Typical Application | Trace level analysis in complex matrices. | Routine monitoring where high sensitivity is not the primary requirement. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Workplace Air[6]
This method is suitable for determining this compound in workplace air, with a quantifiable range that can be adapted for various occupational exposure limits.[6]
1. Principle A known volume of air is drawn through a silica gel sorbent tube. The collected this compound is then desorbed using a solvent containing an internal standard and analyzed by GC-MS.[6]
2. Reagents and Materials
-
Sorbent Tubes: Silica gel tubes.[6]
-
Desorption Solution: Acetone containing a suitable internal standard (e.g., cyclohexanone).[6]
-
Standards: this compound (≥97% purity).[1]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
3. Sample Collection
-
Draw a known volume of air through a silica gel tube using a calibrated personal sampling pump.[6] The flow rate and sampling time should be adjusted based on the expected concentration.[6]
4. Sample Preparation
-
Break the ends of the sorbent tube and transfer the silica gel to a vial.
-
Add a precise volume of the desorption solution.
-
Seal the vial and agitate to ensure complete desorption of the analyte.[1]
-
Transfer an aliquot of the extract to an autosampler vial for GC-MS analysis.[1]
5. GC-MS Operating Conditions
-
Column: DB-1 (60 m x 0.32 mm i.d., 5 µm df) capillary column or equivalent.[4]
-
Carrier Gas: Helium at a constant flow rate.[4]
-
Oven Temperature Program: Initial temperature of 100°C (held for 5 min), ramped to 150°C at 5°C/min, then to 200°C at 10°C/min (held for 10 min).[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-350. For enhanced sensitivity, Selected Ion Monitoring (SIM) can be used.[4]
6. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known amounts of this compound onto blank silica gel tubes and treating them in the same manner as the field samples.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.[7]
Protocol 2: High-Performance Liquid Chromatography (HPLC) with UV Detection for this compound in Air (with Derivatization)[5]
This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a hydrazone, which can be detected by UV.[5]
1. Principle Air is drawn through a silica gel cartridge impregnated with DNPH, where this compound reacts to form a stable derivative. The derivative is then desorbed and analyzed by HPLC-UV.[5]
2. Reagents and Materials
-
Sampling Cartridges: Silica gel cartridges impregnated with 2,4-dinitrophenylhydrazine (DNPH).[4][5]
-
Desorption Solvent: Acetonitrile.[5]
-
Standards: this compound (≥97% purity).[1]
-
HPLC System: An HPLC with a UV detector.
3. Sample Collection
-
Draw a defined volume of air through the DNPH-coated silica gel cartridge using a sampling pump.[5]
4. Sample Preparation
-
Elute the cartridge with acetonitrile to desorb the formed hydrazone.[5]
-
Adjust the volume of the eluate in a volumetric flask.
-
Filter the sample through a 0.45 µm filter before injection into the HPLC.
5. HPLC Operating Conditions
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for the DNPH derivative (e.g., 360 nm).
6. Calibration and Quantification
-
Prepare calibration standards by derivatizing known amounts of this compound.
-
Construct a calibration curve by plotting the peak area of the derivative against the concentration.
-
Calculate the concentration of this compound in the air samples based on the calibration curve and the volume of air sampled.
Protocol 3: Headspace Gas Chromatography (HS-GC) for this compound in Beverages[8][9]
This method is widely used for the analysis of volatile compounds like this compound in liquid matrices such as beer.[8][9]
1. Principle A liquid sample is placed in a sealed vial and heated to allow volatile analytes to partition into the headspace. A sample of the headspace gas is then injected into the GC for analysis.[8]
2. Reagents and Materials
-
Headspace Vials: 20 mL headspace vials with PTFE-lined septa.[10]
-
Internal Standard: A suitable internal standard such as 2,3-hexanedione.[11]
-
Standards: this compound (≥97% purity).[1]
-
HS-GC System: A gas chromatograph equipped with a headspace autosampler and a suitable detector (e.g., Flame Ionization Detector (FID) or Electron Capture Detector (ECD)).
3. Sample Preparation
-
Pipette a known volume of the liquid sample (e.g., 5 mL of beer) into a headspace vial.[8]
-
Add a known amount of the internal standard.
-
Seal the vial immediately.[12]
4. HS-GC Operating Conditions
-
Headspace Autosampler:
-
GC Conditions:
5. Calibration and Quantification
-
Prepare calibration standards in a matrix similar to the sample (e.g., de-flavored beer or a water-ethanol mixture).
-
Analyze the standards using the same HS-GC method.
-
Construct a calibration curve and determine the concentration of this compound in the samples.
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for GC-MS analysis of this compound in air.
Caption: Workflow for HPLC-UV analysis of this compound in air.
Caption: Workflow for HS-GC analysis of this compound in beverages.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alsglobal.com [alsglobal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. series.publisso.de [series.publisso.de]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. benchchem.com [benchchem.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. benchchem.com [benchchem.com]
Analysis of 2,3-Pentanedione via Gas Chromatography-Mass Spectrometry: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and standardized protocols for the quantitative analysis of 2,3-pentanedione using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a vicinal diketone, is a compound of significant interest in the food and beverage industry as a flavor component, as well as in occupational health and safety due to potential respiratory hazards at high concentrations.[1] Accurate and sensitive quantification is therefore critical.
Principle and Applications
Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The compound is first vaporized and separated from other components in a sample based on its physicochemical properties as it passes through a chromatographic column. Subsequently, the mass spectrometer fragments the eluted this compound molecules into characteristic ions, which are then detected and quantified. For enhanced accuracy, especially in complex matrices, isotope dilution mass spectrometry (IDMS) is often employed, utilizing a stable isotope-labeled internal standard.[1][2]
This methodology finds broad application in:
-
Food and Beverage Quality Control: Monitoring the concentration of this compound is crucial for the flavor profile of products like beer, coffee, and dairy.[1]
-
Occupational Exposure Monitoring: Assessing workplace air to ensure concentrations remain below established safety thresholds.[3]
-
Metabolic Research: Quantifying endogenous levels in biological samples for biomarker discovery and toxicology studies.[2]
-
Consumer Product Safety: Analyzing constituents in products such as e-liquids to ensure regulatory compliance.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the GC-MS analysis of this compound across various applications.
Table 1: Method Performance for this compound Analysis in E-liquid [4]
| Parameter | Value |
| Linearity Range | 0.2 - 2.0 mg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 - 1.27 mg/kg |
| Recovery | 75.8 - 112.5% |
Table 2: Method Performance for this compound Analysis in Workplace Air [3]
| Parameter | Value |
| Application Range | 0.1 to 2 times the MAK value (0.083 mg/m³) |
| Limit of Quantification (LOQ) | 0.0025 mg/m³ (for a 20 L air sample) |
Experimental Protocols
Detailed methodologies for key applications are provided below.
Protocol 1: Analysis of this compound in E-Liquid
This protocol is adapted from a method for determining this compound in e-liquid using a Shimadzu GCMS-QP2020 NX.[4]
3.1.1. Sample Preparation
-
Accurately weigh 1 gram of the e-liquid sample into a 10 mL volumetric flask.
-
Add ethanol to the flask to reach the 10 mL mark.
-
Securely cap the flask and vortex for 5 minutes at 2,000 rpm to ensure thorough mixing and extraction.
-
Filter the resulting solution through a suitable membrane filter into an autosampler vial for GC-MS analysis.
3.1.2. GC-MS Parameters
-
Gas Chromatograph: Shimadzu GCMS-QP2020 NX[4]
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.[5]
-
Injection Volume: 1 µL[2]
-
Inlet Temperature: 250°C[2]
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 2 minutes.[2]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[2]
-
Mass Spectrometer:
Protocol 2: Analysis of this compound in Workplace Air
This protocol is based on a method for determining this compound in workplace air by collection on silica gel tubes followed by solvent desorption.[3]
3.2.1. Sample Collection
-
Use a sampling pump to draw a defined volume of air (e.g., 20 L at 0.33 L/min) through a silica gel sorbent tube.[3]
3.2.2. Sample Preparation
-
Carefully transfer the silica gel from the sorbent tube to a vial.
-
Add a precise volume of desorption solvent (e.g., 2 mL of acetone containing an internal standard like cyclohexanone).[3]
-
Agitate the vial for a defined period (e.g., 60 minutes) to ensure complete desorption of this compound.[1]
-
Transfer an aliquot of the extract to an autosampler vial for GC-MS analysis.
3.2.3. GC-MS Parameters
-
Gas Chromatograph: Agilent GC 6890 or equivalent[3]
-
Mass Spectrometer: Agilent MSD-N 5973 or equivalent[3]
-
Column: A suitable capillary column for separating volatile organic compounds.
-
Internal Standard: Cyclohexanone is a suitable internal standard for this application.[3]
-
Quantitative Analysis: A multi-point calibration curve is constructed to determine the concentration of this compound in the samples.[3]
Protocol 3: Isotope Dilution GC-MS Analysis of this compound in Biological Samples
This protocol utilizes a stable isotope-labeled internal standard for accurate quantification in complex matrices like plasma or serum.[2]
3.3.1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound-d3 internal standard solution (1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for GC-MS analysis.
3.3.2. GC-MS Parameters
-
Gas Chromatograph: A suitable GC system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[2]
-
Injection Volume: 1 µL[2]
-
Inlet Temperature: 250°C[2]
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, and hold for 2 minutes.[2]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]
-
Mass Spectrometer:
Visualized Workflows
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Experimental workflow for the analysis of this compound in e-liquid.
Caption: Experimental workflow for the analysis of this compound in workplace air.
Caption: Isotope dilution workflow for this compound in biological samples.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2,3-Pentanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3-pentanedione using High-Performance Liquid Chromatography (HPLC). It covers common derivatization techniques, experimental procedures, and expected performance metrics.
Introduction
This compound, a vicinal diketone, is a significant compound in the food and beverage industry, contributing to the flavor and aroma of products such as beer, wine, and coffee.[1][2][3] Its analysis is crucial for quality control and for monitoring potential workplace exposure, as it has been linked to respiratory health issues.[4] Due to its volatile nature and relatively low concentrations in various matrices, direct HPLC analysis of this compound can be challenging.[5] Therefore, derivatization is a critical step to enhance its stability, detectability, and chromatographic performance.[4][5] This is typically achieved by reacting this compound with a derivatizing agent to form a more stable and easily detectable derivative.[5]
Derivatization Strategies
The most common approach for the HPLC analysis of this compound involves a pre-column derivatization step. The choice of the derivatizing agent depends on the sample matrix, the required sensitivity, and the available detection system.
-
o-Phenylenediamine (o-PDA): This reagent reacts with α-dicarbonyl compounds to form quinoxaline derivatives that are suitable for UV detection.[5]
-
2,3-Diaminonaphthalene (DAN): DAN forms highly fluorescent derivatives, making it an excellent choice for applications requiring high sensitivity when using a fluorescence detector.[5][6][7]
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with carbonyl compounds to produce 2,4-dinitrophenylhydrazones, which are strongly UV-active and can be analyzed by HPLC-UV.[5][8]
Quantitative Data Summary
The following table summarizes the quantitative data from various HPLC methods for the analysis of this compound. These values can vary depending on the specific instrumentation, sample matrix, and method conditions.
| Derivatizing Agent | Matrix | Column | Detector | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient) | Recovery (%) |
| 2,4-Dinitrophenylhydrazine (DNPH) | Workplace Air | Not Specified | HPLC-MS | - | 0.00078 mg/m³ (for a 60 L air sample)[8] | Not Specified | Not Specified |
| o-Phenylenediamine (o-PDA) | Wine | C18 | UV (313 nm) | 0.05 mg/L[2] | Not Specified | Not Specified | Not Specified |
| 2,3-Diaminonaphthalene (DAN) | Beer | Reversed-phase C18 | Fluorescence | Not Specified | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Below are detailed protocols for the HPLC analysis of this compound using different derivatization agents.
Protocol 1: Analysis of this compound in Beer using DAN Derivatization and Fluorescence Detection
This protocol is adapted from methods developed for the analysis of vicinal diketones in beer.[4][6][7]
1. Materials and Reagents
-
This compound standard
-
2,3-Diaminonaphthalene (DAN)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl)
-
Octadecyl (C18) Solid-Phase Extraction (SPE) columns
2. Standard Preparation
-
Prepare a stock solution of this compound in methanol.
-
Create a series of working standards by serially diluting the stock solution with deionized water.
3. Sample Preparation and Derivatization
-
Degas the beer sample.
-
Condition a C18 SPE column with methanol followed by water.
-
Pass a known volume of the beer sample (e.g., 10 mL) through the SPE column to remove non-polar interfering compounds.[6][7]
-
To the eluate, add the DAN derivatizing agent solution (prepared in 0.1 M HCl).
-
Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 hours).[5]
-
The resulting fluorescent derivatives can be collected on a second C18 SPE column, washed, and then eluted with methanol.[6][7]
4. HPLC Conditions
-
HPLC System: Equipped with a fluorescence detector.[4]
-
Column: Reversed-phase C18 column.[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.[4]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 50 µL.[7]
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 435 nm.[7]
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.[4]
Protocol 2: Analysis of this compound in Workplace Air using DNPH Derivatization and UV Detection
This protocol is based on a method for determining this compound in workplace air.[8]
1. Materials and Reagents
-
This compound standard
-
Silica gel cartridges impregnated with 2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid
2. Standard Preparation
-
Prepare a stock solution of the this compound-DNPH derivative in acetonitrile.
-
Prepare a series of working standards by diluting the stock solution.
3. Sample Collection and Preparation
-
Draw a defined volume of air through the DNPH-impregnated silica gel cartridge using a sampling pump.[8] this compound is derivatized to its dinitrophenylhydrazone on the cartridge.[8]
-
Desorb the hydrazones from the cartridge by eluting with acetonitrile.[8]
4. HPLC Conditions
-
HPLC System: Equipped with a UV detector.
-
Column: Suitable for the analysis of DNPH derivatives (e.g., C18).
-
Mobile Phase: A mixture of acetonitrile and water.
-
Detection: UV detector set to approximately 360-365 nm.[5]
5. Data Analysis
-
Generate a calibration curve from the peak areas of the standard solutions.
-
Determine the concentration of the this compound-DNPH derivative in the samples and calculate the corresponding concentration of this compound in the air sample.
Protocol 3: Analysis of this compound in Wine using o-PDA Derivatization and UV Detection
This method is adapted for the analysis of α-dicarbonyl compounds in wine.[2]
1. Materials and Reagents
-
This compound standard
-
1,2-Diaminobenzene (o-PDA)
-
Ethanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium hydroxide
2. Standard Preparation
-
Prepare a stock solution of this compound in a 50% ethanol/water solution.
-
Prepare working standards by diluting the stock solution.
3. Sample Preparation and Derivatization
-
Take a 10 mL aliquot of the wine sample.
-
Adjust the pH to 8 with sodium hydroxide.[2]
-
Add a small amount of o-PDA (e.g., 5 mg).[2]
-
If using an internal standard, add it at this stage (e.g., 2,3-hexanedione).[2]
-
Heat the mixture at 60°C for 3 hours.[2]
-
Cool the sample before injection into the HPLC system.
4. HPLC Conditions
-
HPLC System: Equipped with a UV detector.
-
Column: Octadecyl silica (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Gradient elution with water and acetonitrile.
-
Flow Rate: 0.6 mL/min.[2]
-
Detection: UV detector set at 313 nm.[2]
5. Data Analysis
-
Identify the derivative peak by comparing the retention time with that of a standard.
-
Quantify the concentration using a calibration curve prepared from the derivatized standards.
Visualizations
Caption: Derivatization of this compound for HPLC analysis.
Caption: General workflow for HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. oiv.int [oiv.int]
- 3. Measurement of Diacetyl and this compound in the Coffee Industry Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. series.publisso.de [series.publisso.de]
Application Notes and Protocols for OSHA Method 1016: Air Sampling of 2,3-Pentanedione
Introduction
2,3-Pentanedione, a substitute for diacetyl in the food and beverage industry, is a volatile organic compound that can cause respiratory damage with prolonged exposure.[1][2][3][4] The Occupational Safety and Health Administration (OSHA) has established Method 1016 for the monitoring of airborne this compound in workplace environments to ensure worker safety.[1][5] This method provides a validated procedure for sample collection, preparation, and analysis using gas chromatography. This document provides a detailed overview of OSHA Method 1016, including experimental protocols and key performance data, intended for researchers, scientists, and drug development professionals.
1. Principle of the Method
OSHA Method 1016 is an active sampling method that involves drawing a known volume of air through two specially dried silica gel sorbent tubes arranged in series.[1][6] The collected this compound is then desorbed from the silica gel using a solution of 95% ethanol and 5% water containing an internal standard.[7] The resulting sample is analyzed by gas chromatography with a flame ionization detector (GC-FID).[6][7] For enhanced sensitivity, a gas chromatograph with a mass spectrometer (GC/MS) can be utilized.[8][9]
2. Quantitative Data Summary
The following tables summarize the key quantitative parameters of OSHA Method 1016.
Table 1: Sampling Parameters
| Parameter | Value | Reference |
| Sampler | Two specially dried silica gel tubes (600 mg each) in series | [1][7] |
| Recommended Air Volume (TWA) | 10 L | [5] |
| Recommended Flow Rate (TWA) | 0.05 L/min | [5] |
| Recommended Air Volume (STEL) | 3 L | [5] |
| Recommended Flow Rate (STEL) | 0.2 L/min | [5] |
| Storage | Ship and store cold | [5][10] |
| Light Protection | Protect from light during and after sampling | [1][5][10] |
Table 2: Analytical Parameters
| Parameter | Value | Reference |
| Analytical Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | [7] |
| Alternative Technique | Gas Chromatography with Mass Spectrometry (GC/MS) for increased sensitivity | [8][9] |
| Desorption Solvent | 95% ethanol / 5% water with 3-pentanone as internal standard | [7] |
| Reliable Quantitation Limit (RQL) | 0.38 µg per sample (9.3 ppb for a 10 L air sample) | [6][7] |
| Modified RQL with GC/MS | 1.1 ppb | [8][9] |
| Average Extraction Efficiency | 92% (above the limit of quantitation) | [8][9] |
3. Experimental Protocols
The following sections detail the step-by-step procedures for air sampling and analysis of this compound according to OSHA Method 1016.
3.1. Sampling Protocol
-
Sampler Preparation: Connect two 600 mg specially dried silica gel tubes in series. The "A" tube (front) is connected to the "B" tube (back).
-
Calibration: Calibrate a personal sampling pump to the desired flow rate (0.05 L/min for TWA, 0.2 L/min for STEL) with the sampler in line.
-
Sample Collection: Attach the sampling train to the worker's breathing zone. Protect the sampler from light during collection using an opaque tube holder or aluminum foil.
-
Post-Sampling: After sampling, separate the two tubes, cap both ends of each tube, and seal them individually.
-
Storage and Shipment: Store the samples in a cold environment and ship them to the laboratory for analysis as soon as possible.[5]
3.2. Sample Preparation Protocol
-
Desorption: Add 2.0 mL of the desorption solvent (95% ethanol/5% water with 3-pentanone internal standard) to each vial containing the silica gel from the A and B tubes.
-
Extraction: Immediately seal the vials and place them on a rotator for 60 minutes to ensure complete extraction of the analyte.
-
Transfer: After extraction, transfer an aliquot of the sample solution into an autosampler vial for GC analysis.
3.3. Analytical Protocol
-
Instrument Conditions: Set up the GC-FID with the appropriate analytical column and operating conditions to achieve separation of this compound from other components.
-
Calibration: Prepare a series of calibration standards of this compound in the desorption solvent. Analyze these standards to generate a calibration curve.
-
Sample Analysis: Inject the prepared samples into the GC-FID.
-
Quantification: Identify and quantify the this compound peak in the sample chromatograms based on the retention time and the calibration curve. The internal standard (3-pentanone) is used to correct for variations in injection volume and instrument response.
4. Visualizations
4.1. Experimental Workflow
The following diagram illustrates the complete workflow of OSHA Method 1016, from sample collection in the field to the final analysis in the laboratory.
4.2. Derivatization of Ketones (Informational)
While OSHA Method 1016 does not require derivatization, other methods for analyzing carbonyl compounds, including ketones like this compound, utilize derivatization to enhance detection by HPLC or LC-MS/MS.[11][12][13][14] A common derivatizing agent is Girard's Reagent T, which reacts with the ketone functional group.[11][12]
References
- 1. osha.gov [osha.gov]
- 2. cdc.gov [cdc.gov]
- 3. cdc.gov [cdc.gov]
- 4. Occupational Exposure to Diacetyl and this compound | NIOSH | CDC [cdc.gov]
- 5. This compound | Occupational Safety and Health Administration [osha.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. cdc.gov [cdc.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. alsglobal.com [alsglobal.com]
- 11. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ddtjournal.com [ddtjournal.com]
- 14. oiv.int [oiv.int]
Application Notes and Protocols for 2,3-Pentanedione in the Food Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione, also known as acetylpropionyl, is a vicinal diketone that serves as a significant flavoring agent in the food and beverage industry. It is a naturally occurring compound resulting from fermentation and thermal processing, such as the Maillard reaction. This α-diketone is characterized by a creamy, buttery, and sweet aroma and is instrumental in creating flavor profiles for a wide range of products, including dairy, baked goods, and beverages. The study and application of this compound are crucial for flavor development, quality control, and ensuring food safety.
This document provides comprehensive application notes and detailed experimental protocols for the use and analysis of this compound in the food industry. It is intended to be a valuable resource for professionals in food science, flavor chemistry, and related fields.
Application Notes
Flavor Profile and Sensory Characteristics
This compound is a key contributor to the flavor and aroma of numerous food products. Its sensory profile is often described as buttery, creamy, sweet, and slightly fruity. At different concentrations, it can impart a variety of flavor notes:
-
Low Concentrations: Contributes to a rich, creamy, and buttery flavor, enhancing the overall sensory experience of products like butter, cheese, and yogurt.
-
Moderate Concentrations: Can provide caramel, butterscotch, and fruity notes, making it suitable for use in baked goods, candies, and beverages.
-
High Concentrations: May result in a pungent, cheesy, or honey-like flavor, which can be desirable in certain applications but may be considered an off-flavor in others, such as in most beer styles.
The flavor threshold of this compound is approximately 10 times higher than that of the related buttery-tasting vicinal diketone, diacetyl.
Natural Occurrence and Formation
This compound is found naturally in a variety of foods and beverages as a result of biochemical processes:
-
Fermentation: It is a byproduct of amino acid metabolism in microorganisms like yeast (Saccharomyces cerevisiae) during the fermentation of products such as beer, wine, and dairy. Specifically, it is formed through the spontaneous oxidative decarboxylation of α-acetohydroxybutyrate, a precursor to the amino acid isoleucine.
-
Maillard Reaction: This chemical reaction between amino acids and reducing sugars at elevated temperatures leads to the formation of numerous flavor compounds, including this compound. This is a key process in the flavor development of roasted coffee, baked bread, and cooked meats.
Industrial Applications
As a synthetic flavoring agent, this compound is used to impart or enhance specific flavors in a wide array of food products:
-
Beverages: Coffee, beer, wine, and rum.
-
Dairy Products: Butter, milk, yogurt, ice cream, and cheese.
-
Baked Goods: Bread, cakes, and cookies.
-
Confectionery: Candy, caramel, and puddings.
-
Savory Products: Potato chips and roasted nuts.
It is often used as a substitute for diacetyl due to concerns about the respiratory toxicity of diacetyl when inhaled in occupational settings.
Regulatory and Safety Information
This compound is generally recognized as safe (GRAS) for use as a flavoring agent in food by the Flavor and Extract Manufacturers Association (FEMA). The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and found no safety concern at current levels of intake when used as a flavoring agent.
However, occupational exposure to high concentrations of this compound vapors has been linked to respiratory issues, similar to those associated with diacetyl. Therefore, appropriate safety measures should be taken in industrial settings where it is handled in bulk.
Quantitative Data
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₅H₈O₂ |
| Molar Mass | 100.12 g/mol |
| Appearance | Colorless to greenish-yellow liquid |
| Odor | Sweet, buttery, quinone-like |
| Boiling Point | 110-112 °C |
| Melting Point | -52 °C |
| Density | 0.957 g/mL at 25 °C |
| Solubility | Soluble in water, alcohol, and oils |
Table 2: Sensory Threshold of this compound
| Medium | Threshold Concentration |
| Air (Odor) | 20 ppb |
| Water (Taste) | 1-5 ppm for sweet, buttery, creamy notes |
| Beer | Higher than diacetyl (exact value varies) |
Table 3: Reported Concentrations in Food Products
| Food Product | Concentration Range |
| Roasted Coffee Beans | 3,087 - 8,853 µg/kg (Arabica) |
| 341.1 - 4,701 µg/kg (Robusta) | |
| Beer | Up to 0.8192 mg/L (during fermentation) |
| Dairy Products | Varies widely based on fermentation and processing |
Table 4: Occupational Exposure Limits (Inhalation)
| Organization | Limit Type | Concentration |
| NIOSH (REL) | 8-hour TWA | 9.3 ppb |
| 15-minute STEL | 31 ppb |
NIOSH: National Institute for Occupational Safety and Health; REL: Recommended Exposure Limit; TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit.
Experimental Protocols
Protocol 1: Quantification of this compound in a Liquid Matrix by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol describes a general method for the quantitative analysis of this compound in liquid samples such as beverages, using a stable isotope-labeled internal standard.
1. Materials and Reagents
-
This compound (analytical standard, ≥97% purity)
-
This compound-d3 (internal standard)
-
Methanol (GC grade)
-
Deionized water
-
Sodium chloride (NaCl)
-
20 mL headspace vials with PTFE-lined septa
-
Autosampler for headspace analysis
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
2. Standard Preparation
-
Primary Stock Solution (Native): Prepare a 1000 µg/mL stock solution of this compound in methanol.
-
Primary Stock Solution (Internal Standard): Prepare a 100 µg/mL stock solution of this compound-d3 in methanol.
-
Working Internal Standard Solution: Dilute the primary internal standard stock solution to 10 µg/mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the native primary stock solution into a matrix similar to the sample (e.g., 5% ethanol in water for alcoholic beverages) to achieve concentrations ranging from 1 to 100 ng/mL. Add a constant amount of the working internal standard solution to each calibration standard.
3. Sample Preparation
-
Accurately transfer a known volume or weight of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.
-
Add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analyte.
-
Spike the sample with a known volume of the working internal standard solution (e.g., 10 µL of 10 µg/mL this compound-d3).
-
Immediately seal the vial with a PTFE-lined septum and cap.
-
Vortex the vial for 30 seconds to ensure homogeneity.
4. HS-GC-MS Analysis
-
Headspace Incubation: Equilibrate the vials in the autosampler oven at a set temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) with agitation.
-
Injection: Automatically inject a portion of the headspace gas (e.g., 1 mL) into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.
-
Inlet Temperature: 250°C.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor:
-
This compound: Quantifier ion m/z 57, Qualifier ion m/z 100.
-
This compound-d3: Quantifier ion m/z 60.
-
-
5. Data Analysis
-
Integrate the peak areas for the quantifier ions of both the native this compound and the deuterated internal standard.
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each calibration standard and the sample.
-
Construct a calibration curve by plotting the response ratio against the concentration of the native standard.
-
Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.
Protocol 2: Sensory Evaluation using Flavor Profile Analysis
This protocol outlines a method for the sensory evaluation of this compound in a food product using a trained panel.
1. Panelist Selection and Training
-
Select 6-10 individuals with demonstrated sensory acuity and the ability to describe flavors verbally.
-
Train the panelists on the specific flavor attributes associated with this compound (e.g., buttery, creamy, sweet, cheesy) using reference standards at various concentrations.
-
Develop a standardized lexicon of flavor descriptors to be used by all panelists.
2. Sample Preparation
-
Prepare the food product with varying, known concentrations of this compound, including a control sample with no added flavorant.
-
Code the samples with random three-digit numbers to prevent bias.
-
Present the samples to the panelists in a controlled environment (e.g., sensory booths with consistent lighting and temperature).
3. Evaluation Procedure
-
Provide each panelist with the coded samples, a glass of water for palate cleansing, and a scoresheet.
-
Instruct panelists to evaluate the aroma of each sample first, followed by the taste.
-
Panelists should rate the intensity of each pre-defined flavor attribute on a structured scale (e.g., a 15-point intensity scale where 0 = not perceptible and 15 = extremely strong).
-
Panelists should also record any other flavor notes they perceive.
4. Data Analysis
-
Collect the scoresheets and compile the intensity ratings for each attribute from all panelists.
-
Calculate the mean intensity score for each attribute for each sample.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the flavor profiles of the samples.
-
Visualize the results using spider web plots or bar charts to compare the flavor profiles of the different samples.
Visualizations
General Olfactory Signaling Pathway
The perception of volatile flavor compounds like this compound is primarily mediated by olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The following diagram illustrates the general signaling cascade initiated upon the binding of an odorant molecule to an olfactory receptor.
Caption: General olfactory signaling pathway for flavor perception.
Experimental Workflow for Quantification of this compound
The following diagram outlines the key steps in the quantification of this compound in a food sample using the HS-GC-MS method.
Caption: Workflow for this compound quantification by HS-GC-MS.
Application Notes and Protocols: 2,3-Pentanedione as a Diacetyl Substitute in E-Liquids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetyl (2,3-butanedione), a flavoring agent providing a buttery taste, has been linked to severe, irreversible lung disease, specifically bronchiolitis obliterans.[1][2] This has led to its substitution in many products, including e-liquids, with 2,3-pentanedione (acetylpropionyl), a structurally similar α-diketone. However, emerging evidence strongly suggests that this compound poses a similar, if not greater, risk of respiratory toxicity.[1][3] These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's effects on respiratory cells. The target audience includes researchers, scientists, and professionals in drug development investigating the safety of e-liquid constituents.
Introduction
The use of flavoring chemicals in e-liquids is a significant public health concern. While many of these compounds are "Generally Recognized as Safe" (GRAS) for ingestion, their safety profile upon inhalation is largely unknown.[4][5] The case of diacetyl and its association with "popcorn lung" in factory workers highlights the potential for severe respiratory damage from inhaled flavorings.[2] this compound was introduced as a "safer" alternative, but toxicological studies in animal models have demonstrated that it can cause similar damage to the airway epithelium.[6][7] Therefore, robust in vitro screening methods are essential to assess the potential hazards of these compounds. This document outlines key experimental protocols to characterize and compare the cytotoxic and inflammatory effects of this compound and diacetyl on human respiratory cells.
Chemical and Physical Properties
A comparative understanding of the physicochemical properties of diacetyl and this compound is crucial for designing and interpreting toxicological studies.
| Property | Diacetyl | This compound |
| Synonyms | 2,3-Butanedione, Biacetyl | Acetylpropionyl |
| CAS Number | 431-03-8 | 600-14-6 |
| Molecular Formula | C₄H₆O₂ | C₅H₈O₂ |
| Molar Mass | 86.09 g/mol | 100.12 g/mol |
| Boiling Point | 88 °C | 110-112 °C |
| Appearance | Yellow to greenish-yellow liquid | Yellow liquid |
| Odor | Buttery | Buttery, creamy |
Experimental Protocols
The following protocols are designed to provide a baseline assessment of the potential respiratory toxicity of this compound.
Cell Culture of Human Bronchial Epithelial Cells (HBECs)
-
Cell Line: Primary Human Bronchial Epithelial Cells (HBECs) or an immortalized cell line such as BEAS-2B.
-
Culture Medium: Use appropriate specialized media for primary cells or a standard medium like DMEM/F-12 for cell lines, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage cells when they reach 80-90% confluency to maintain optimal growth and health.
Cytotoxicity Assessment using the MTT Assay
This assay determines the concentration at which this compound reduces cell viability.
-
Cell Seeding: Plate 1 x 10⁴ cells per well in a 96-well plate and allow for overnight attachment.
-
Treatment: Prepare serial dilutions of this compound and diacetyl (as a positive control) in culture medium. Expose cells to the compounds for 24 hours.
-
MTT Reagent: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol assesses the induction of oxidative stress.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Staining: After treatment, wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Measurement: Measure fluorescence intensity with excitation at 485 nm and emission at 535 nm.
-
Analysis: Express ROS levels as a fold change compared to the untreated control.
Quantification of Pro-inflammatory Cytokines
This protocol measures the inflammatory response of the cells.
-
Cell Seeding and Treatment: Seed 5 x 10⁴ cells per well in a 24-well plate and treat for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA: Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines such as IL-6 and IL-8, following the manufacturer's instructions.
-
Analysis: Determine cytokine concentrations based on a standard curve.
Quantitative Data Summary
The following table presents a summary of representative quantitative data from published studies, highlighting the comparative toxicity of diacetyl and this compound.
| Parameter | Diacetyl | This compound | Key Findings |
| Inhalation Toxicity (Animal Studies) | Causes severe respiratory tract injury.[8] | Causes similar or greater airway damage, including fibrosis.[3][7][9] | This compound is not a safe substitute and may be more potent in causing airway fibrosis.[9] |
| Cell Growth Inhibition (in vitro) | - | 100% inhibition at 1 mM (BP8 cells).[10] | Demonstrates significant cytotoxic potential at the cellular level. |
| Gene Expression Changes (in vivo) | - | Alters gene expression in the brain (e.g., increased IL-6).[7][11] | Suggests potential for systemic effects beyond the respiratory tract. |
| Recommended Exposure Limit (NIOSH) | 5 ppb (8-hr TWA) | 9.3 ppb (8-hr TWA) | NIOSH has established exposure limits for both compounds due to respiratory hazards.[7] |
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: A generalized workflow for the in vitro assessment of e-liquid flavoring toxicity.
Proposed Signaling Pathway for α-Diketone Induced Lung Injury
Caption: A simplified signaling pathway for this compound-induced respiratory damage.
Conclusion
The substitution of diacetyl with this compound in e-liquids does not eliminate the risk of respiratory harm and may, in fact, introduce a compound with similar or even greater toxicity.[1][3][8] The protocols outlined in this document provide a framework for the systematic in vitro evaluation of these and other flavoring agents. It is critical for the scientific and regulatory communities to continue to investigate the inhalation toxicity of all e-liquid constituents to protect public health. The highly reactive nature of α-diketones like this compound warrants a cautious approach to their inclusion in products intended for inhalation.[10]
References
- 1. aiha.org [aiha.org]
- 2. alsglobal.com [alsglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Pulmonary effects of e-liquid flavors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione | Occupational Safety and Health Administration [osha.gov]
- 9. Pathology of diacetyl and this compound airway lesions in a rat model of obliterative bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. series.publisso.de [series.publisso.de]
- 11. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of 2,3-Pentanedione
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the laboratory synthesis of 2,3-pentanedione, a key compound with applications in flavor chemistry and as a potential intermediate in pharmaceutical synthesis. The primary protocol described herein is the acid-catalyzed condensation of hydroxyacetone and paraldehyde.
Data Presentation
The following table summarizes the quantitative data for the described synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| Hydroxyacetone | 100 g | [1] |
| Paraldehyde | 84 g | [1] |
| Catalyst & Reagents | ||
| Concentrated Hydrochloric Acid | 27 g | [1] |
| Water | 33 g (initial), 38 g (additional) | [1] |
| Tetrabutylammonium Bromide Solution (50 wt.%) | 2.5 g | [1] |
| Reaction Conditions | ||
| Reaction Temperature | 50 °C | [1] |
| Dosing Temperature | 19 - 21 °C | [1] |
| Dosing Duration | 7 hours | [1] |
| Product & Yield | ||
| This compound (94 wt.% purity) | 174 g (from a larger scale reaction) | [1] |
| Yield | 81% (based on the limiting reactant) | [1] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Condensation of Hydroxyacetone and Paraldehyde
This protocol is adapted from a patented process for the synthesis of this compound.[1] It involves the reaction of hydroxyacetone with paraldehyde in the presence of a strong acid and a phase transfer catalyst.
Materials:
-
Hydroxyacetone
-
Paraldehyde
-
Concentrated Hydrochloric Acid
-
Tetrabutylammonium Bromide Solution (50 wt.% in water)
-
Water
-
Reaction flask with heating mantle and stirrer
-
Dosing pump or dropping funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Dosing Mixture:
-
In a separate vessel, mix 100 g of hydroxyacetone and 84 g of paraldehyde.
-
Maintain the temperature of this mixture between 19 - 21 °C.
-
-
Reaction Setup:
-
In a reaction flask, combine 27 g of concentrated hydrochloric acid, 33 g of water, and 2.5 g of a 50 wt.% solution of tetrabutylammonium bromide in water.
-
Heat the mixture to 50 °C with stirring.
-
-
Reaction Execution:
-
Once the reaction mixture reaches 50 °C, begin the addition of the dosing mixture (hydroxyacetone and paraldehyde) to the reaction flask.
-
The dosing should be carried out over a period of 7 hours, maintaining the reaction temperature at 50 °C.
-
-
Work-up and Isolation:
-
After the addition is complete, add another 38 g of water to the reaction mixture.
-
Set up the apparatus for distillation at atmospheric pressure.
-
Distill the mixture to collect an azeotrope of water and this compound.
-
Upon cooling, the this compound will separate from the aqueous phase. The phases can be separated using a separatory funnel.
-
-
Purification:
-
The crude this compound can be further purified by a second distillation if required. The expected purity of the product after the initial separation is approximately 94 wt.%.
-
Other Potential Synthesis Routes
While the above protocol is well-documented, other synthetic strategies for this compound and related α-diketones have been reported in the literature, though detailed laboratory-scale protocols are less readily available. These include:
-
Oxidation of 2-pentanone: This method is mentioned as a potential route, possibly involving reagents like sodium nitrite and hydrochloric acid.[2] However, specific conditions for the selective oxidation to this compound are not well-defined, with some oxidation processes leading to C-C bond cleavage and the formation of carboxylic acids.
-
Condensation of Lactic Acid: The condensation of lactic acid or its alkali metal salts is another cited method for producing this compound.[2]
-
Oxidation of 2,3-Pentanediol: The oxidation of the corresponding diol, 2,3-pentanediol, would be a direct route to this compound.
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: Workflow for this compound synthesis.
References
Application of 2,3-Pentanedione in Fragrance Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione, also known as acetyl propionyl, is an alpha-diketone naturally occurring in a variety of foods and beverages, including butter, bread, coffee, and wine.[1] Its distinct organoleptic profile—creamy, buttery, sweet, and caramellic with a fruity nuance—makes it a valuable ingredient in both flavor and fragrance formulations.[1][2] In perfumery, it is particularly effective in gourmand and fruity compositions, where it can impart a rich, edible quality and enhance existing notes. This document provides detailed application notes and experimental protocols for the effective use and evaluation of this compound in fragrance formulations.
Application Notes
Organoleptic Profile
This compound possesses a complex and multifaceted odor profile. At different concentrations, it can elicit a range of sensory perceptions. Its primary characteristics are sweet, caramellic, and buttery.[3]
Table 1: Organoleptic Profile of this compound
| Concentration | Predominant Notes | Description |
| Low (<0.01%) | Sweet, Fruity, Creamy | Adds a subtle sweetness and creaminess, enhancing fruity and floral notes. |
| Medium (0.01% - 0.05%) | Buttery, Caramellic, Toasted | Imparts a distinct buttery and caramelized character, reminiscent of baked goods. |
| High (>0.05%) | Pungent, Cheesy, Oily | Can become overpowering and exhibit more savory, cheesy, and oily facets. |
Applications in Fragrance Formulations
This compound is a versatile ingredient that can be used in a wide array of fragrance types to achieve specific olfactory effects.
-
Gourmand Fragrances: This is the most common application for this compound. It is used to create realistic and decadent edible notes such as caramel, butterscotch, coffee, and creamy vanilla. It can provide a rich mouthfeel and depth to sweet compositions.
-
Fruity Fragrances: In fruit accords, particularly those of stone fruits (peach, apricot) and tropical fruits (mango, pineapple), this compound can enhance the creamy and ripe aspects of the fruit, adding a lactonic quality.[4][5]
-
Floral Fragrances: In small traces, it can soften and add a creamy, almost buttery nuance to certain floral notes, particularly white florals like tuberose and gardenia.
-
Woody and Oriental Fragrances: It can be used to add a subtle sweetness and warmth, complementing notes of vanilla, sandalwood, and amber.
Recommended Usage Levels
The concentration of this compound in a fragrance concentrate should be carefully controlled to achieve the desired effect without overwhelming the composition.
Table 2: Recommended Usage Levels of this compound in Fragrance Concentrate
| Fragrance Application | Recommended Concentration (%) | Effect |
| Fine Fragrance | 0.001 - 0.02 | To add subtle creamy and sweet nuances. |
| Candles & Wax Melts | 0.01 - 0.08 | To create strong gourmand and bakery scents. |
| Soaps & Body Washes | 0.005 - 0.04 | To provide a creamy, comforting character. |
| Lotions & Creams | 0.005 - 0.03 | To enhance sweet and fruity notes. |
Note: It is recommended to start with the lower end of the concentration range and adjust based on sensory evaluation. A general recommendation for acetyl propionyl (this compound) usage is up to 0.0800% in the fragrance concentrate.[6]
Stability and Formulation Considerations
As an alpha-diketone, this compound can be reactive in certain cosmetic bases.[7]
-
pH: Stability can be affected by the pH of the final product. It is generally more stable in neutral to slightly acidic formulations.
-
Light: Exposure to UV light can cause degradation and discoloration.[8] The use of UV absorbers in the formulation and opaque packaging is recommended.
-
Oxidation: Like many fragrance ingredients, this compound can be prone to oxidation, which can alter its scent profile.[8] The inclusion of antioxidants in the fragrance concentrate can help mitigate this.
-
Schiff Base Formation: this compound can react with primary amines (present in some raw materials) to form Schiff bases, which can lead to discoloration (yellowing or browning) over time.[8] It is crucial to test the stability of the fragrance in the final product base.
Experimental Protocols
Protocol 1: Sensory Evaluation of this compound in a Fragrance Blend (Triangle Test)
Objective: To determine if a perceptible difference exists between a standard fragrance formulation and a formulation containing this compound.
Materials:
-
Standard fragrance formulation (Control)
-
Fragrance formulation with this compound (Test)
-
Smelling strips or blotters
-
Glass vials for sample presentation
-
Panel of at least 15 trained sensory assessors
-
Well-ventilated, odor-free testing environment[9]
Procedure:
-
Sample Preparation:
-
Prepare the Control and Test fragrance formulations.
-
Code the samples with random three-digit numbers.
-
-
Test Design:
-
Evaluation:
-
Data Analysis:
-
Record the number of correct identifications.
-
Use a statistical table for the triangle test (or a chi-square test) to determine if the number of correct answers is statistically significant at a chosen confidence level (typically 95%).[10]
-
Protocol 2: Quantifying the Intensity of Buttery/Creamy Notes (Paired Comparison Test)
Objective: To determine if there is a directional difference in the intensity of a specific sensory attribute (e.g., "buttery" or "creamy") between two fragrance samples.[1][5]
Materials:
-
Two fragrance formulations to be compared (Sample 1 and Sample 2)
-
Smelling strips or blotters
-
Glass vials for sample presentation
-
Panel of at least 15 trained sensory assessors
-
Well-ventilated, odor-free testing environment
Procedure:
-
Sample Preparation:
-
Prepare the two fragrance formulations.
-
Code the samples with random three-digit numbers.
-
-
Test Design:
-
A paired comparison test will be used.
-
Each assessor receives the two coded samples. The order of presentation should be balanced across assessors (Sample 1 then Sample 2, and Sample 2 then Sample 1).
-
-
Evaluation:
-
Assessors are instructed to smell both samples.
-
They are asked a specific directional question, for example: "Which sample has a more intense buttery aroma?". A forced choice is required.[1]
-
-
Data Analysis:
-
Record the number of times each sample was chosen as having the more intense attribute.
-
Use a binomial test or a statistical table for paired comparison tests to determine if there is a significant preference for one sample over the other.
-
Protocol 3: Stability Testing of Fragrance with this compound in a Consumer Product Base
Objective: To evaluate the stability of a fragrance containing this compound in a specific consumer product base (e.g., lotion, soap, candle) over time and under different environmental conditions.
Materials:
-
Fragrance formulation containing this compound
-
Unfragranced consumer product base (Control)
-
Fragranced consumer product (Test)
-
Appropriate packaging for the product
-
Environmental chambers (for controlled temperature and humidity)
-
UV light exposure chamber
-
Analytical instrumentation (e.g., GC-MS) for chemical analysis (optional)
-
Trained sensory panel
Procedure:
-
Sample Preparation:
-
Prepare a batch of the unfragranced product base (Control).
-
Prepare a batch of the fragranced product, incorporating the fragrance at the desired concentration.
-
Package the Control and Test samples in the final intended packaging.
-
-
Storage Conditions:
-
Store samples under various conditions to simulate shelf-life and consumer use:
-
Accelerated Aging: 40-45°C for a specified period (e.g., 4, 8, 12 weeks). This is used to predict long-term stability.[8]
-
Room Temperature: 20-25°C in the dark.
-
Light Exposure: Under controlled UV light to assess photodegradation.[8]
-
Freeze-Thaw Cycles: Repeatedly freeze and thaw samples to assess physical stability.
-
-
-
Evaluation Schedule:
-
Evaluate the samples at predetermined time points (e.g., initial, 1 week, 4 weeks, 8 weeks, 12 weeks).
-
-
Evaluation Parameters:
-
Visual Assessment: Check for changes in color, clarity, and viscosity. Note any separation or precipitation.
-
Olfactory Assessment: A sensory panel should evaluate the odor of the Test sample compared to a freshly prepared sample or a control stored at optimal conditions. Note any changes in fragrance character, intensity, or the development of off-notes.
-
Physicochemical Analysis (Optional): Use techniques like GC-MS to quantify the concentration of this compound and other key fragrance components over time to monitor for degradation.
-
-
Data Analysis:
-
Compile the visual and olfactory data in a structured format.
-
Analyze any quantitative data to determine the rate of degradation under different conditions.
-
Conclude on the stability of the fragrance in the product base and identify any potential issues.
-
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. scribd.com [scribd.com]
- 3. scent.vn [scent.vn]
- 4. Flavoring Chemicals in E-Cigarettes: Diacetyl, this compound, and Acetoin in a Sample of 51 Products, Including Fruit-, Candy-, and Cocktail-Flavored E-Cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comment on "Flavoring Chemicals in E-Cigarettes: Diacetyl, this compound, and Acetoin in a Sample of 51 Products, Including Fruit-, Candy-, and Cocktail-Flavored E-Cigarettes" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acetyl propionyl, 600-14-6 [thegoodscentscompany.com]
- 7. series.publisso.de [series.publisso.de]
- 8. orchadia.org [orchadia.org]
- 9. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parfums-de-grasse.com [parfums-de-grasse.com]
- 11. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 12. tandfonline.com [tandfonline.com]
Solid-Phase Microextraction (SPME) for the Analysis of 2,3-Pentanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione, a vicinal diketone, is a key flavor compound found in a variety of foods and beverages, including coffee, beer, and dairy products.[1] Its characteristic buttery or caramel-like aroma contributes significantly to the sensory profile of these products.[2] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and occupational safety assessments.[1] Solid-Phase Microextraction (SPME) has emerged as a simple, solvent-free, and effective sample preparation technique for the analysis of volatile and semi-volatile compounds like this compound.[3][4] This document provides detailed application notes and protocols for the analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Principle of Solid-Phase Microextraction (SPME)
SPME is a sample preparation technique that utilizes a fused silica fiber coated with a polymeric stationary phase.[5] The fiber is exposed to the headspace of a sample, where volatile analytes partition from the sample matrix into the fiber coating.[6] After a defined extraction time, the fiber is retracted and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.[6] Key advantages of SPME include its simplicity, speed, and the elimination of organic solvents.[7]
Application: Quantification of this compound in Various Matrices
HS-SPME-GC-MS is a robust method for the determination of this compound in diverse and complex matrices. This technique is particularly well-suited for analyzing volatile compounds in solid, liquid, and gaseous samples.
Experimental Workflow
The general workflow for the analysis of this compound using HS-SPME-GC-MS is as follows:
Caption: General workflow for this compound analysis.[8]
Detailed Experimental Protocol: HS-SPME-GC-MS Analysis of this compound
This protocol provides a generalized procedure that may require optimization based on the specific sample matrix and instrumentation.[8]
Materials and Reagents
-
Standards: this compound (≥97% purity), Internal Standard (e.g., 2,3-hexanedione or isotopically labeled this compound)[1]
-
Solvents: Methanol (HPLC or GC grade)[1]
-
Reagents: Deionized water, Sodium chloride (NaCl)[1]
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a suitable choice for a wide range of volatile compounds.[6][9] Other fibers like Carboxen/PDMS or DVB/PDMS can also be effective.[10]
-
Vials: 20 mL headspace vials with PTFE-lined septa
Standard Preparation
-
Primary Stock Standard (Native): Prepare a stock solution of this compound in methanol at a concentration of 1000 µg/mL.[1]
-
Internal Standard Stock (Labeled): Prepare a stock solution of the isotopically labeled this compound in methanol at a concentration of 1000 µg/mL.[1]
-
Working Standards: Prepare a series of working standards by diluting the primary stock solution in deionized water to cover the expected concentration range of the samples. A typical calibration range might be 0.2 to 2.0 mg/L.[11] Spike each working standard with a fixed concentration of the internal standard.
Sample Preparation
The sample preparation will vary depending on the matrix.
-
Liquid Samples (e.g., Beer, Coffee):
-
Solid Samples (e.g., Coffee Beans):
HS-SPME Procedure
-
Incubation: Place the sealed vial in an autosampler tray with an agitator and heater. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with continuous agitation.[1]
-
Extraction: Expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) under continued agitation and heating.[8]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC injection port for thermal desorption (e.g., 250°C for 5 minutes).
Caption: Headspace Solid-Phase Microextraction (HS-SPME) process.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A polar capillary column such as a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[8]
-
Oven Temperature Program: An example program is an initial temperature of 40°C (hold for 2 min), ramp to 240°C at 10°C/min, and hold for 5 min.[8]
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
Data Analysis and Quantification
-
Integrate the peak areas for the quantifier ions of both the native this compound and the isotopically labeled internal standard.[1]
-
Calculate the response ratio for each calibration standard and sample by dividing the peak area of the native analyte by the peak area of the internal standard.[1]
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.[8]
Quantitative Data Summary
The following tables summarize typical performance data and reported concentrations of this compound in various matrices.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.998 | [11] |
| Limit of Detection (LOD) | 0.05 - 1.27 mg/kg | [11] |
| Recovery | 75.8 - 112.5% | [11] |
| Repeatability (RSD) | 2.1 - 7.3% | [12] |
Table 2: Reported Concentrations of this compound
| Sample Matrix | Concentration Range | Reference |
| Beer | Up to 0.8192 mg/L | [13][14] |
| Roasted Coffee Beans (Airborne, Grinding) | 0.0089 - 0.21 ppm | [15] |
| Roasted Coffee Beans (Airborne, Roasting) | [15] | |
| E-liquid | Not to exceed 20 mg/kg (regulatory limit) | [11] |
| Cigarette Smoke | 32.2 - 50.1 ppm | [16] |
Signaling Pathways and Logical Relationships
The formation of this compound in food and beverages is primarily attributed to two main pathways: the Maillard reaction and microbial metabolism.
Caption: Formation pathways of this compound.[8]
Conclusion
Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry provides a highly effective and efficient method for the quantitative analysis of this compound in a wide range of sample matrices. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable analytical methods for this important flavor compound. The versatility and sensitivity of the SPME technique make it an invaluable tool for quality control, flavor research, and safety assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. series.publisso.de [series.publisso.de]
- 3. Solid-Phase Microextraction and Related Techniques in Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops | MDPI [mdpi.com]
- 6. shimadzu.com [shimadzu.com]
- 7. SPME - A very Effective Way of Automated Sample Preparation [palsystem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. shimadzu.com [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Naturally occurring diacetyl and this compound concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Improved Detection of 2,3-Pentanedione Through Derivatization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Pentanedione, a volatile α-dicarbonyl compound, is a significant analyte in various fields, including food and beverage quality control, environmental monitoring, and occupational safety.[1][2] Its inherent volatility and potential for poor chromatographic performance can make direct analysis challenging, especially at low concentrations.[3] Derivatization is a chemical modification technique that converts this compound into a more stable and easily detectable derivative, thereby enhancing analytical sensitivity and selectivity.[3] This document provides detailed application notes and protocols for the derivatization of this compound for improved detection using various analytical techniques.
The most common derivatization strategy involves the reaction of the vicinal dicarbonyl group of this compound with an aromatic diamine to form a stable and highly conjugated quinoxaline derivative.[3][4] This transformation improves the analyte's chromatographic behavior and introduces chromophoric or fluorophoric properties, leading to significantly lower detection limits.[4]
Derivatization Techniques Overview
Several reagents are commonly employed for the derivatization of this compound. The choice of reagent depends on the sample matrix, the required sensitivity, and the available analytical instrumentation.[3]
-
o-Phenylenediamine (o-PDA) and its Analogs: These are the most widely used reagents for derivatizing α-dicarbonyls.[3][4] They react to form quinoxaline derivatives that are amenable to both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) analysis.[3][4]
-
2,3-Diaminonaphthalene (DAN): This reagent forms fluorescent derivatives, making it ideal for highly sensitive analysis by HPLC with fluorescence detection.[3]
-
2,4-Dinitrophenylhydrazine (DNPH): DNPH reacts with carbonyl compounds to form 2,4-dinitrophenylhydrazones. These derivatives are strongly UV-active and are well-suited for HPLC-UV analysis.[3][5]
Quantitative Data Summary
The following table summarizes the quantitative data from various derivatization techniques for this compound analysis, providing a comparison of their performance.
| Derivatization Reagent | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| o-Phenylenediamine (o-PDA) | GC-NPD | 5-10 ng/sample | Not Specified | Air |
| 4,5-Dichloro-1,2-diaminobenzene | GC-MS | 0.0007 mg/L (toluene extract) | 0.001 mg/L (toluene extract) | Beer |
| 2,3-Diaminonaphthalene (DAN) | HPLC-Fluorometric | 0.23 µg/L | Not Specified | Beer |
| o-Phenylenediamine (o-PDA) | RP-HPLC-UV/MS | 0.0015 - 0.002 mg/kg | 0.005 - 0.008 mg/kg | Honey |
| None (Direct Analysis) | GC-MS | Not Specified | 0.33 µg/g (formulation), 0.67 µg/g (aerosol) | E-cigarette |
| DNPH | HPLC-UV | Not Specified | 0.78 µg/m³ | Air |
Table 1: Comparison of quantitative data for different this compound derivatization methods.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflow for the derivatization of this compound and the chemical reaction pathway.
Experimental Protocols
Here are detailed protocols for the derivatization of this compound using common reagents.
Protocol 1: Derivatization with o-Phenylenediamine (o-PDA) for GC-MS Analysis
This protocol is suitable for various sample matrices, including air and beverages.[3][6][7]
Materials:
-
This compound standard
-
o-Phenylenediamine (o-PDA)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Anhydrous sodium sulfate
-
Vials with caps
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by serial dilution.[3]
-
Derivatization Reagent Preparation: Prepare a 1 mg/mL solution of o-PDA in methanol.[3]
-
Sample Preparation:
-
Derivatization Reaction: a. To 1 mL of the sample or standard solution in a vial, add 1 mL of the o-PDA solution.[3] b. Acidify the mixture with a few drops of HCl.[3] c. Vortex the mixture and heat at 60-80°C for 30-60 minutes.[3] d. Cool the mixture to room temperature.[3] e. Neutralize the solution with NaOH.[3]
-
Extraction: a. Add 1 mL of toluene to the vial.[3] b. Vortex vigorously for 1 minute to extract the quinoxaline derivative.[3] c. Centrifuge to separate the layers.[3] d. Transfer the organic (upper) layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.[3]
-
Analysis: Inject an aliquot of the toluene extract into the GC-MS system.[3]
Protocol 2: Derivatization with 2,3-Diaminonaphthalene (DAN) for HPLC-Fluorescence Analysis
This protocol is highly sensitive and ideal for trace-level analysis in samples like beer.[3]
Materials:
-
This compound standard
-
2,3-Diaminonaphthalene (DAN)
-
Methanol
-
0.1 M Hydrochloric acid (HCl)
-
C18 Solid-Phase Extraction (SPE) columns
-
HPLC system with a fluorescence detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water. Create a series of aqueous working standards.[3]
-
Derivatization Reagent Preparation: Prepare a fresh solution of DAN in 0.1 M HCl.[3]
-
Sample Cleanup: a. Condition a C18 SPE column with methanol followed by water.[3] b. Pass the beer sample (e.g., 10 mL) through the SPE column to remove non-polar compounds. The polar this compound will pass through.[3]
-
Derivatization Reaction: a. To the cleaned-up sample or standard, add the DAN solution.[3] b. Adjust the pH if necessary.[3] c. Allow the reaction to proceed in the dark at room temperature for a specified time (e.g., 2 hours).[3]
-
Derivative Extraction and Concentration: a. Condition a second C18 SPE column. b. Load the reaction mixture onto the conditioned SPE column. The DAN derivatives will be retained.[3] c. Wash the column to remove interfering substances. d. Elute the derivatives with a suitable solvent (e.g., methanol).
-
Analysis: Inject an aliquot of the eluate into the HPLC-fluorescence system.
Protocol 3: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol is suitable for samples where high sensitivity is not the primary requirement but good UV detection is needed.[3]
Materials:
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile
-
Hydrochloric acid (HCl) or phosphoric acid
-
HPLC system with a UV detector
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of working standards.[3]
-
Derivatization Reagent Preparation: Prepare a solution of DNPH in acetonitrile containing a small amount of acid (e.g., HCl or phosphoric acid) to catalyze the reaction.[3]
-
Sample Preparation: Depending on the matrix, sample cleanup may be required. For air samples, bubbling through an acidic DNPH solution can be used for simultaneous collection and derivatization.[3]
-
Derivatization Reaction: a. To the sample or standard solution, add an excess of the DNPH reagent.[3] b. Vortex the mixture. c. Allow the reaction to proceed at room temperature or with gentle heating for a specified time.
-
Analysis: Inject an aliquot of the reaction mixture directly into the HPLC-UV system.
Conclusion
Derivatization significantly enhances the detectability of this compound, enabling accurate and sensitive quantification in a variety of complex matrices. The choice of the derivatization reagent and analytical technique should be tailored to the specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation. The protocols provided herein offer robust starting points for developing and validating methods for the analysis of this compound in research, quality control, and safety monitoring applications.
References
- 1. benchchem.com [benchchem.com]
- 2. cdc.gov [cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. series.publisso.de [series.publisso.de]
- 6. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sampling and Analytical Method for Alpha-Dicarbonyl Flavoring Compounds via Derivatization with o-Phenylenediamine and Analysis Using GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Detection Limits for 2,3-Pentanedione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection limits of 2,3-pentanedione in various analytical experiments.
Frequently Asked Questions (FAQs)
Q1: Why is improving the detection limit for this compound crucial?
A1: Improving the detection limit for this compound is critical for several reasons. In the food and beverage industry, it is a vicinal diketone (VDK) that contributes to the flavor and aroma profile, but high concentrations can be considered an off-flavor, making sensitive monitoring essential for quality control.[1][2] Additionally, in occupational health and safety, exposure to this compound has been linked to severe respiratory diseases, necessitating highly sensitive methods to monitor workplace air and ensure safety.[1][3]
Q2: What are the common analytical techniques for this compound analysis?
A2: The most prevalent analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] GC is frequently coupled with detectors such as Mass Spectrometry (MS), Flame Ionization Detection (FID), or Electron Capture Detection (ECD).[1] For volatile compounds like this compound, headspace sampling is a common sample introduction technique for GC.[1] HPLC methods often require derivatization to improve detection by UV or fluorometric detectors.[1]
Q3: What are the main challenges in analyzing this compound?
A3: Key challenges include its volatile nature, potential for co-elution with structurally similar compounds like diacetyl (2,3-butanedione), and the complexity of sample matrices which can interfere with accurate quantification.[1][4] Furthermore, the instability of this compound can lead to decreased concentrations if samples are not stored properly.[1]
Q4: What is derivatization and why is it beneficial for this compound analysis?
A4: Derivatization is a chemical reaction that converts an analyte into a derivative with more favorable properties for analysis.[4] For this compound, derivatization can significantly enhance sensitivity and specificity.[4] The resulting derivatives often have improved chromatographic behavior and are more readily detectable, leading to lower detection limits.[1][4]
Q5: What are some common derivatizing agents for this compound?
A5: Common derivatizing agents for vicinal diketones like this compound include o-phenylenediamine (o-PDA), 1,2-diaminobenzene, 4,5-dichloro-1,2-diaminobenzene, 2,3-diaminonaphthalene, and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][4][5] These agents react with the diketone to form more stable and highly detectable derivatives, such as quinoxalines or oximes.[1][4]
Q6: How does the sample introduction technique impact detection limits?
A6: The sample introduction technique is crucial for achieving low detection limits.
-
Direct injection is a straightforward method but may not be suitable for complex matrices or trace-level analysis.[4]
-
Headspace (HS) analysis is excellent for volatile compounds in complex solid or liquid samples as it minimizes matrix effects.[2][4]
-
Solid-Phase Microextraction (SPME) , particularly headspace SPME (HS-SPME), is a very sensitive technique that concentrates volatile analytes from the sample matrix onto a coated fiber before introduction into the GC, significantly lowering detection limits.[1][6]
-
Thermal Desorption (TD) from sorbent tubes is a common and efficient technique for air samples.[1][7]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause | Recommended Solution |
| Poor Chromatographic Resolution / Co-elution | Inadequate GC column or suboptimal temperature program. | Utilize a GC column with appropriate polarity for separating volatile ketones. Optimize the oven temperature program to enhance separation.[1] |
| High sample matrix complexity causing interference. | Employ a more selective detector like a Mass Spectrometer (MS), which can distinguish compounds based on their mass-to-charge ratio even with chromatographic overlap.[1] Operating the MS in Selected Ion Monitoring (SIM) mode further increases selectivity and sensitivity.[1] | |
| Similar volatility and chemical structure to other compounds (e.g., diacetyl). | Consider derivatization to alter the chromatographic properties of this compound, potentially shifting its retention time away from interfering peaks.[1] | |
| Low Sensitivity / Inability to Detect Low Concentrations | The detector is not sensitive enough for the required detection levels. | Switch to a more sensitive detector. For example, an Electron Capture Detector (ECD) is highly sensitive to derivatized compounds, and a Mass Spectrometer in SIM mode offers excellent sensitivity.[1] |
| Inefficient sample preparation or introduction leading to analyte loss. | Optimize the sample preparation method. For liquid samples, headspace analysis or HS-SPME are effective.[1] For air samples, consider thermal desorption from sorbent tubes.[1] | |
| Analyte instability. | Ensure proper sample storage, including refrigeration and protection from light, as this compound can degrade over time.[1][8][9] | |
| Inconsistent or Non-reproducible Results | Instability of this compound in samples. | Analyze samples as soon as possible after collection and ensure they are stored under cold conditions.[1][9] |
| Variations in manual sample preparation. | Use an autosampler for consistent injection volumes and timing. Employ an internal standard to correct for variations in sample preparation and injection.[8][10] | |
| Leaks in the GC system. | Regularly check for leaks in the injector, column fittings, and gas lines. | |
| Peak Tailing | Active sites in the injector liner or front of the GC column. | Use a deactivated liner and ensure the column is properly installed. If necessary, trim the front end of the column.[11] |
| The sample solvent is incompatible with the column's stationary phase. | Select a solvent that is more compatible with the column phase. | |
| Peak Fronting | Column overload due to high sample concentration. | Dilute the sample or reduce the injection volume. A larger inner diameter column can also handle higher sample loads.[11] |
| Baseline Noise or Drift | Contaminated carrier gas or detector. | Ensure high-purity carrier gas and install or replace gas purifiers. The detector may need to be cleaned according to the manufacturer's instructions.[11] |
| Column bleed at high temperatures. | Condition the column properly before use. Ensure the oven temperature does not exceed the column's maximum operating temperature.[11] |
Data Presentation
Table 1: Comparison of Detection Limits for this compound using Various Analytical Methods
| Analytical Method | Sample Matrix | Derivatization Agent | Detection Limit | Reference |
| GC-MS | Workplace Air | None | 0.0025 mg/m³ | [10] |
| HPLC | Workplace Air | 2,4-Dinitrophenylhydrazine (DNPH) | Enables detection in the range of a tenth of the MAK value (0.083 mg/m³) | [12] |
| GC-FID (OSHA 1016) | Workplace Air | None | 9.3 ppb (38 µg/m³) | [13] |
| GC-MS (modified OSHA 1016) | Workplace Air | None | 1.1 ppb | [14] |
| GC-MS | E-liquid | None | 0.05 - 1.27 mg/kg | [15] |
| TD-GC-MS | Air | None | ~0.1 ng (airborne conc. ~0.02 ppb for a 1.5-L sample) | [7] |
| GC-MS | Beer | 1,2-Diaminobenzene | 0.0007 mg/L (of toluene extract) | [16] |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Beverages
This protocol is a general procedure based on common practices for analyzing volatile diketones in liquid matrices like beer.[1][2]
-
Sample Preparation:
-
Incubation:
-
GC-MS Parameters (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).[1]
-
Injector Temperature: 250°C[1]
-
Oven Program: Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[1]
-
MS Transfer Line Temperature: 280°C[1]
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.[1]
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound prepared in a similar matrix.
-
Calculate the concentration in the sample based on the peak area ratio relative to the internal standard.[1]
-
Protocol 2: Derivatization with o-Phenylenediamine (o-PDA) followed by GC-MS
This protocol enhances sensitivity and selectivity through the chemical derivatization of this compound.[4][5][18][19]
-
Derivatization Reaction:
-
To a 5 mL aqueous sample, add a solution of a derivatizing agent such as 1,2-diaminobenzene (a type of o-PDA).[1]
-
Adjust the reaction conditions (e.g., pH, temperature, time) to ensure complete derivatization. For example, heating at 60°C for 30 minutes.[4] This reaction forms a stable quinoxaline derivative.[1]
-
-
Extraction:
-
GC-MS Analysis:
-
Inject the extracted derivative into the GC-MS system.
-
Use a suitable GC column (e.g., DB-5ms) and optimize the oven temperature program for the separation of the quinoxaline derivatives.[1]
-
Operate the mass spectrometer in SIM mode, monitoring the characteristic ions for the this compound derivative.[1]
-
-
Quantification:
-
Prepare calibration standards by derivatizing known concentrations of this compound and following the same extraction procedure.
-
Quantify based on the integrated peak areas of the selected ions.[1]
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Decision tree for troubleshooting low sensitivity.
Caption: Derivatization of this compound with o-PDA.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cdc.gov [cdc.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. alsglobal.com [alsglobal.com]
- 10. series.publisso.de [series.publisso.de]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. series.publisso.de [series.publisso.de]
- 13. escholarship.org [escholarship.org]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. shimadzu.com [shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. gcms.labrulez.com [gcms.labrulez.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Matrix Effects in 2,3-Pentanedione Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-pentanedione quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the analysis of this compound, these effects can lead to either signal suppression or enhancement, resulting in inaccurate quantification.[2] This is a significant challenge in complex matrices such as food, beverages, and biological fluids, where co-eluting compounds can interfere with the ionization of this compound in techniques like GC-MS or LC-MS.[2][3]
Q2: What are the most common analytical techniques for this compound quantification and their associated challenges?
A2: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[4] GC is often coupled with detectors like Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS).[4] A primary challenge with GC is the potential for co-elution, especially with structurally similar compounds like diacetyl (2,3-butanedione), which can lead to overlapping peaks and inaccurate results.[4] HPLC, often used with UV or fluorescence detectors, typically requires derivatization of this compound to enhance its detection.[4][5] Both techniques are susceptible to matrix effects from complex sample constituents.
Q3: What is Stable Isotope Dilution Analysis (SIDA) and why is it considered a superior method for this compound quantification?
A3: Stable Isotope Dilution Analysis (SIDA) is a powerful technique for accurate quantification that involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound-d3 or this compound-¹³C₂) to the sample as an internal standard.[6][7] This "isotopic twin" behaves almost identically to the native this compound throughout sample preparation, extraction, and analysis.[8][9] Because the mass spectrometer can distinguish between the native and labeled compounds by their mass difference, any sample loss or matrix-induced signal variation will affect both equally.[8] By measuring the ratio of the native analyte to the labeled internal standard, highly accurate and precise quantification can be achieved, effectively compensating for matrix effects.[6]
Q4: How can derivatization help in overcoming matrix effects for this compound analysis?
A4: Derivatization is a technique that chemically modifies this compound to create a new compound with improved analytical characteristics.[5] This can help overcome matrix effects in several ways: the derivative may have better chromatographic properties, reducing the chance of co-elution with interfering matrix components.[10] Additionally, derivatization can enhance the sensitivity and selectivity of detection, for instance, by introducing a fluorescent or electroactive group, which allows for the use of more specific detectors and can minimize the impact of background matrix noise.[4][5]
Troubleshooting Guides
Issue 1: Poor peak resolution and suspected co-elution with other compounds.
-
Possible Cause: Inadequate chromatographic separation. Due to their similar chemical properties, this compound can co-elute with other volatile compounds, particularly diacetyl.[4]
-
Solution:
-
Optimize GC Method: Adjust the GC oven temperature program (e.g., start at a lower temperature and use a slower ramp rate) to improve separation.[4]
-
Select a More Selective Column: Employ a GC column with a different stationary phase that provides better resolution for diketones.
-
Use a More Selective Detector: Switch to a Mass Spectrometer (MS) as the detector. By operating in Selected Ion Monitoring (SIM) mode, you can selectively detect and quantify this compound based on its unique mass-to-charge ratio, even if it is not perfectly separated chromatographically.[4][10]
-
Derivatization: Chemically derivatize the sample. This alters the chemical structure of this compound, changing its retention time and potentially resolving it from interfering peaks.[5]
-
Issue 2: Inconsistent and low signal intensity for this compound.
-
Possible Cause: Matrix effects causing signal suppression or inefficient sample preparation.[2]
-
Solution:
-
Implement Stable Isotope Dilution Analysis (SIDA): This is the most robust method to correct for signal variations caused by matrix effects.[9][11]
-
Optimize Sample Preparation:
-
Headspace Analysis (for volatile compounds in liquid/solid samples): This technique minimizes the introduction of non-volatile matrix components into the instrument.[10]
-
Solid-Phase Microextraction (SPME): A sensitive technique for extracting and concentrating volatile analytes like this compound from the sample headspace, reducing matrix interference.[4]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to clean up the sample by removing interfering compounds before analysis.[12]
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Issue 3: Analyte instability leading to poor reproducibility.
-
Possible Cause: this compound can be unstable, and its concentration may decrease over time, especially if samples are not stored correctly.[4]
-
Solution:
-
Prompt Analysis: Analyze samples as soon as possible after collection.[4]
-
Proper Storage: If storage is necessary, keep samples refrigerated or frozen and protected from light to minimize degradation.[4]
-
Derivatization: Converting this compound to a more stable derivative can improve its stability during storage and analysis.[5]
-
Data Presentation
Table 1: Comparison of Analytical Methods for this compound Quantification
| Analytical Method | Common Matrix | Typical Recovery | Precision (RSD) | Key Advantages | Key Disadvantages |
| Direct Injection GC-MS | E-liquid | 75.8% - 112.5% | "Good" repeatability | Simple, high throughput.[10] | Prone to matrix effects and contamination of the GC inlet.[10] |
| Headspace GC-ECD | Beer | Not explicitly stated | Not explicitly stated | Good for volatile analytes in complex matrices.[10] | Requires optimization of incubation time and temperature.[10] |
| Derivatization with HPLC-Fluorometry | Beer | Not explicitly stated | Not explicitly stated | High sensitivity and selectivity.[5][12] | More complex sample preparation.[5] |
| Isotope Dilution GC-MS | Serum (proxy) | 93.1% - 118.1% | Within-day: 2.1% - 10.8%, Between-day: 2.3% - 12.1% | Highest accuracy and precision, corrects for matrix effects and sample loss. | Higher cost of labeled standards. |
Experimental Protocols
Protocol 1: Quantification of this compound using Stable Isotope Dilution GC-MS
This protocol provides a general framework for the analysis of this compound in a liquid matrix using a stable isotope-labeled internal standard.
-
Preparation of Standards:
-
Prepare a primary stock solution of unlabeled this compound (e.g., 1000 µg/mL) in methanol.[6][8]
-
Prepare a primary stock solution of the isotopically labeled internal standard (e.g., this compound-d3) (e.g., 100 µg/mL) in methanol.[6]
-
Create a series of working calibration standards by diluting the unlabeled stock solution to achieve concentrations ranging from approximately 1 to 100 ng/mL.[8]
-
Spike each calibration standard and sample with a constant, known amount of the internal standard working solution.[8]
-
-
Sample Preparation (Liquid Matrix):
-
Accurately measure a known volume or weight of the liquid sample into a headspace vial.[8]
-
Add the internal standard solution to the sample.[8]
-
For aqueous samples, add sodium chloride to saturate the solution, which increases the volatility of this compound.[9]
-
Seal the vial and vortex thoroughly.[9]
-
-
Headspace-GC-MS Analysis:
-
Equilibrate the vial at a controlled temperature (e.g., 60°C) for a set time to allow the volatile compounds to partition into the headspace.[9]
-
Inject a portion of the headspace gas into the GC-MS system.
-
GC Conditions (Example):
-
MS Conditions:
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.
-
Monitor at least two characteristic ions for both native this compound and the labeled internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the native analyte and the internal standard.[8]
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard) for each standard and sample.[8]
-
Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled standards.
-
Determine the concentration of this compound in the sample by interpolating its response ratio on the calibration curve.[8]
-
Protocol 2: Derivatization of this compound for HPLC Analysis
This protocol describes a general procedure for derivatizing this compound with o-Phenylenediamine (o-PDA) for analysis by HPLC.
-
Preparation of Reagents:
-
Sample Preparation and Derivatization:
-
For complex samples like beer, an initial cleanup using a Solid-Phase Extraction (SPE) column may be necessary to remove interferences.[5]
-
To 1 mL of the sample or standard solution in a vial, add 1 mL of the o-PDA solution.[5]
-
Seal the vial and allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes). The reaction forms a stable quinoxaline derivative.[5]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system equipped with a suitable column (e.g., C18) and a UV or fluorescence detector.
-
Develop a gradient elution method to separate the derivative from other sample components.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the derivatized standards against their concentrations.
-
Calculate the concentration of this compound in the original sample based on the peak area of the derivatized sample and the calibration curve.
-
Visualizations
Caption: Workflow for this compound quantification using Stable Isotope Dilution Analysis (SIDA).
Caption: Logical relationships for troubleshooting matrix effects in this compound analysis.
References
- 1. What is matrix effect and how is it quantified? [sciex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimization of Headspace GC Conditions for 2,3-Pentanedione Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their headspace gas chromatography (HS-GC) conditions for the analysis of 2,3-pentanedione.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound by headspace GC.
| Issue | Potential Cause | Recommendation |
| Poor Chromatographic Resolution / Co-elution | Inadequate GC column or method parameters.[1] | Utilize a wax-type column (e.g., Carbowax) or a DB-1 or DB-624 mid-polar column.[1][2] Optimize the GC oven temperature program, including initial temperature, ramp rate, and final hold time to improve separation.[1] |
| Complex Sample Matrix.[1] | Derivatization of this compound can alter its chromatographic behavior, potentially resolving it from interfering compounds.[1] Common derivatizing agents include 2,3-diaminonaphthalene and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1] | |
| Low Signal / Poor Sensitivity | Inefficient sample preparation or introduction.[1] | For liquid samples, headspace analysis is effective.[1] Solid-Phase Microextraction (HS-SPME) is another sensitive sample preparation technique.[1] Optimize headspace parameters such as incubation temperature and time for reproducible results.[2] |
| Detector not sensitive enough.[1] | A Flame Ionization Detector (FID) may not provide the required sensitivity for trace-level analysis.[1] Consider using a more sensitive detector like an Electron Capture Detector (ECD), especially for derivatized compounds, or a Mass Spectrometer (MS).[1] | |
| Analyte instability. | This compound can be less stable than diacetyl; ensure proper sample storage to prevent concentration decrease over time.[1] | |
| Poor Repeatability / Inconsistent Results | Instrument variability.[1] | Regularly perform instrument calibration.[1] Use an internal standard, such as 2,3-hexanedione, to correct for variations.[1] |
| Leaks in the system. | Check for leaks in the septum, vials, and fittings, as this can lead to pressure problems and inconsistent results.[3] | |
| Incomplete equilibration. | Ensure sufficient incubation time (typically 15-30 minutes) for the gas and liquid phases to reach equilibrium.[4] | |
| Ghost Peaks / High Background | Contamination. | Check for contamination in the gas supply, syringe, or sample vials.[4] Ensure the purity of dissolution solvents to avoid extraneous peaks. |
| Retention Time Drift | Changes in flow rate or temperature. | Verify that the carrier gas flow rate is constant and the oven temperature is stable and reproducible. |
| Column degradation. | Oxygen contamination can degrade the column phase; ensure oxygen traps are installed and functioning.[5] If the column is old or damaged, it may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What are this compound and diacetyl, and why is their analysis important?
A1: this compound and diacetyl (2,3-butanedione) are vicinal diketones (VDKs).[1] In the food and beverage industry, particularly brewing, they are often considered off-flavors that impart a "buttery" or "butterscotch" aroma, making their monitoring crucial for quality control.[1] Additionally, occupational exposure to these compounds has been linked to severe respiratory diseases, necessitating their monitoring in workplace air for safety.[1][6]
Q2: What is co-elution, and why is it a problem in the analysis of this compound and diacetyl?
A2: Co-elution happens when two or more compounds are not adequately separated during chromatography and elute from the column at nearly the same time.[1] This leads to overlapping peaks, making accurate quantification of individual compounds challenging or impossible.[1] Due to their similar chemical structures and volatilities, this compound and diacetyl are prone to co-elution.[1]
Q3: What are the common analytical techniques for determining this compound?
A3: The most common analytical technique is gas chromatography (GC), frequently coupled with detectors like Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS).[1] Headspace sampling is a prevalent sample introduction technique for these volatile compounds.[1] High-Performance Liquid Chromatography (HPLC) is another method, often requiring derivatization to enhance detection.[1]
Q4: How can I improve the sensitivity of my headspace GC method for this compound?
A4: To enhance sensitivity, consider the following:
-
Optimize Headspace Parameters: Adjusting the incubation temperature and time can increase the concentration of this compound in the headspace.[2]
-
Use a More Sensitive Detector: Switching from an FID to an ECD or MS can significantly lower detection limits.[1]
-
Derivatization: Chemical derivatization can improve the chromatographic properties and detector response of this compound.[1]
-
Sample Volume: Modifying the ratio of sample volume to headspace volume in the vial can influence the analyte concentration in the vapor phase.[7]
Q5: What are typical headspace GC parameters for this compound analysis?
A5: While optimal conditions vary depending on the sample matrix and instrumentation, the tables below provide examples of starting parameters.
Data Presentation
Table 1: Example Headspace GC-ECD Parameters for this compound in Beer
| Parameter | Value |
| Sample Preparation | Degas beer sample. Transfer 5 mL to a 20 mL headspace vial. Add internal standard (e.g., 2,3-hexanedione).[1] |
| Incubation | 60°C for 90 minutes.[1] |
| GC Column | TR-WAX, 60 m x 0.25 mm x 0.5 µm.[1] |
| Carrier Gas | Helium or Nitrogen.[1] |
| Injector Temperature | 250°C.[1] |
| Detector Temperature | 300°C (ECD).[1] |
| Oven Program | Start at 60°C (hold 4 min), ramp at 10°C/min to 150°C.[1] |
Table 2: Example Headspace GC-MS Parameters for this compound
| Parameter | Value |
| Sample Preparation | Place a known amount of sample (e.g., 1-5 g solid or 1-5 mL liquid) into a headspace vial and seal.[2] |
| HS Incubation Temperature | 60-80°C.[2] |
| HS Incubation Time | 15-30 minutes.[2] |
| GC Column | Mid-polar column (e.g., DB-624).[2] |
| Injector Temperature | 250°C.[2] |
| Oven Program | Start at a low temperature (e.g., 40°C) and ramp to a final temperature of around 240°C.[2] |
| MS Acquisition Mode | Selected Ion Monitoring (SIM) for highest sensitivity.[2] |
Experimental Protocols
Protocol 1: Headspace GC-ECD Analysis of this compound in Beer
This protocol is a generalized procedure based on common practices in the brewing industry.[1]
-
Sample Preparation:
-
Degas the beer sample by pouring it back and forth between two beakers until foaming ceases.
-
For total VDK analysis, transfer 5 mL of the degassed beer into a 20 mL headspace vial.
-
Add an internal standard solution (e.g., 2,3-hexanedione).
-
Seal the vial.
-
-
Incubation:
-
Heat the vial in the headspace autosampler oven at 60°C for 90 minutes to convert precursors to VDKs.[1]
-
-
GC-ECD Analysis:
-
Column: Use a suitable capillary column, for example, a TR-WAX 60 m x 0.25 mm x 0.5 µm.[1]
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures: Injector: 250°C, Detector: 300°C.[1]
-
Oven Program: Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[1]
-
Injection: Transfer the headspace gas to the GC inlet.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations of this compound.
-
Calculate the concentration in the sample based on the peak areas relative to the internal standard.
-
Protocol 2: Derivatization followed by GC-MS Analysis
This protocol is based on methods involving derivatization to improve selectivity and sensitivity.[1]
-
Derivatization:
-
React the sample containing this compound with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).
-
-
Extraction:
-
Extract the derivatized product using a suitable solvent (e.g., hexane).
-
-
GC-MS Analysis:
-
Inject the extracted sample into the GC-MS.
-
Column: Use a non-polar or mid-polar capillary column.
-
Oven Program: Optimize the temperature program to separate the derivatized analyte from other components.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for the characteristic ions of the derivatized this compound to achieve high sensitivity and selectivity.
-
-
Quantification:
-
Prepare calibration standards by derivatizing known amounts of this compound.
-
Construct a calibration curve and determine the concentration in the sample.
-
Visualizations
Caption: General experimental workflow for headspace GC analysis of this compound.
Caption: A logical troubleshooting guide for common headspace GC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. cdc.gov [cdc.gov]
- 7. Troubleshooting Common Issues in Headspace Sampling for Gas Chromatography - Persee [pgeneral.com]
Technical Support Center: Enhancing 2,3-Pentanedione Analysis Sensitivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals seeking to enhance the sensitivity of the OSHA method for 2,3-Pentanedione analysis.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Low sensitivity or inability to detect this compound at low concentrations. | The Flame Ionization Detector (FID) used in the standard OSHA Method 1016 may not be sensitive enough for trace-level analysis required to meet NIOSH recommended exposure limits (RELs).[1][2][3][4] | Switch to a more sensitive detector. A Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode offers excellent sensitivity and selectivity.[1][2][3][4][5] An Electron Capture Detector (ECD) can also be highly sensitive, especially when used with derivatized samples.[3][4][5] |
| Poor chromatographic resolution or suspected co-elution with other compounds. | The sample matrix may contain interfering compounds with similar retention times to this compound. | Utilize a more selective detector like a Mass Spectrometer (MS), which can distinguish compounds based on their mass-to-charge ratio even with chromatographic overlap.[5] Consider derivatization of this compound to alter its chromatographic behavior and move its peak away from interferences.[5][6] |
| Inconsistent or low recovery of this compound. | Inefficient sample preparation, extraction, or introduction into the analytical instrument can lead to analyte loss. This compound can also be unstable, and its concentration may decrease if samples are not stored and handled properly.[5] | Optimize your sample preparation method. For air samples, thermal desorption from sorbent tubes is an efficient technique.[5][7] Solid-Phase Microextraction (SPME) is another sensitive sample preparation option.[5] Analyze samples as soon as possible after collection and ensure proper storage, including refrigeration and protection from light.[8] |
| Long sample preparation times. | OSHA Method 1012, which offers lower detection limits for the related compound diacetyl, requires a lengthy 36-hour sample preparation time for derivatization.[1][2][3][4] | The use of GC/MS can achieve low detection levels for this compound without the extended sample preparation time associated with certain derivatization-based methods.[1][2][3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is enhancing the sensitivity of the OSHA method for this compound important?
A1: The standard OSHA Method 1016 for this compound, which utilizes Gas Chromatography with Flame Ionization Detection (GC-FID), may not have a low enough limit of quantification to reliably measure airborne concentrations at or below the Recommended Exposure Limits (RELs) set by the National Institute for Occupational Safety and Health (NIOSH).[1][2][3][4] NIOSH has set an REL for this compound at 9.3 ppb.[1][4] Enhanced sensitivity is crucial for accurately assessing occupational exposure and ensuring worker safety, particularly in industries where flavorings containing this compound are used.
Q2: What is the primary recommended enhancement to the standard OSHA method for this compound?
A2: The primary enhancement is the use of a Gas Chromatograph coupled with a Mass Spectrometer (GC/MS) instead of a Flame Ionization Detector (GC-FID).[1][2][3][4] Operating the MS in Selected Ion Monitoring (SIM) mode significantly increases sensitivity and selectivity for this compound.[1][5] This modification allows for the quantification of this compound at levels well below the NIOSH REL.[1][2][3][4]
Q3: What are the advantages of using GC/MS over GC-FID for this compound analysis?
A3: The main advantages of using GC/MS are:
-
Increased Sensitivity: GC/MS can achieve much lower limits of detection and quantification compared to GC-FID.[1][2][3][4]
-
Enhanced Selectivity: By monitoring for specific mass fragments of this compound, GC/MS can reduce interferences from other compounds in the sample matrix, leading to more accurate results.[5]
-
Comparable Sample Preparation: The enhanced sensitivity with GC/MS can be achieved without significant modifications to the sample collection and extraction procedures outlined in OSHA Methods 1013 and 1016.[2]
Q4: Are there alternative sampling methods to improve this compound detection?
A4: Yes, an alternative to the silica gel tubes specified in OSHA methods is the use of thermal desorption (TD) tubes containing a sorbent like Tenax TA.[7][9] This method, coupled with GC/MS analysis, has been shown to be a reliable and sensitive approach for monitoring personal exposure to this compound.[7][9]
Q5: What is derivatization and how can it help in the analysis of this compound?
A5: Derivatization is a technique that chemically modifies the analyte (this compound) to create a new compound (a derivative) with properties that are more suitable for analysis.[6] For this compound, derivatization can:
-
Increase the stability of the analyte.[6]
-
Improve its chromatographic properties.[6]
-
Enhance its detectability by creating a derivative that is more responsive to a specific detector, such as an Electron Capture Detector (ECD) or a fluorescence detector.[5][6] Common derivatizing agents for α-dicarbonyl compounds like this compound include o-Phenylenediamine (o-PDA), 2,3-Diaminonaphthalene (DAN), and o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data for the standard and enhanced methods for this compound analysis.
Table 1: Comparison of Method Quantification Limits
| Method | Analyte | Detector | Limit of Quantification (LOQ) |
| OSHA Method 1016 (Standard) | This compound | FID | 9.3 ppb[10] |
| Enhanced Method (LeBouf & Simmons, 2017) | This compound | GC/MS (SIM) | 1.1 ppb[1][2][3][4] |
Table 2: Performance of Enhanced GC/MS Method
| Analyte | Average Extraction Efficiency (>LOQ) |
| Diacetyl | 100%[1][2][3][4] |
| This compound | 92% [1][2][3][4] |
| 2,3-Hexanedione | 89%[1][2][3][4] |
| Acetoin | 87%[1][2][3][4] |
Experimental Protocols
Protocol 1: Enhanced Analysis of this compound in Air using GC/MS (Based on LeBouf & Simmons, 2017)
This protocol describes the modification of OSHA Methods 1013 and 1016 for enhanced sensitivity using GC/MS.
1. Sample Collection:
-
Follow the sampling procedure outlined in OSHA Method 1016.[11]
-
Use two silica gel sorbent tubes (600 mg) in series.[2]
-
Collect air samples at a calibrated flow rate (e.g., 50 mL/min for 180 minutes for TWA or 200 mL/min for 15 minutes for STEL).[2]
-
Protect the samplers from light during and after sampling using an opaque holder or aluminum foil.[8][11]
2. Sample Preparation:
-
Desorb the silica gel from each tube into separate 4-mL vials.
-
Add 2.0 mL of extraction solvent (95:5 ethanol:water) to each vial.[11]
-
Immediately seal the vials and rotate them for 60 minutes.[11]
-
Transfer an aliquot of the extract into an autosampler vial for analysis.[11]
3. GC/MS Analysis:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable capillary column for separating the target analytes, such as a DB-1 (60-m x 0.32-mm i.d., 5-µm df).[11]
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[5]
-
Carrier Gas: Helium.
-
MS Conditions:
-
Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor appropriate ions for this compound (e.g., m/z 57, 86, 98, 99, 100).[7]
-
-
Quantification: Create a calibration curve using standards of known concentrations of this compound. Calculate the concentration in the sample based on the peak areas.
Protocol 2: Derivatization of this compound with o-Phenylenediamine (o-PDA) followed by GC-MS Analysis
This protocol provides a general procedure for derivatization to enhance chromatographic performance and selectivity.
1. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Create a series of working standards by serial dilution.
-
For air samples, desorb the collection medium with an appropriate solvent.
2. Derivatization Reaction:
-
To 1 mL of the sample or standard solution in a vial, add 1 mL of a freshly prepared o-PDA solution (e.g., 1 mg/mL in methanol).[6]
-
Acidify the mixture with a few drops of HCl.[6]
-
Vortex the mixture and heat at 60-80°C for 30-60 minutes to form the quinoxaline derivative.[6]
-
Cool the mixture to room temperature and neutralize with NaOH.[6]
3. Extraction:
-
Add 1 mL of an appropriate extraction solvent (e.g., toluene) to the vial.[6]
-
Vortex vigorously for 1 minute to extract the derivative.[6]
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial, optionally passing it through anhydrous sodium sulfate to remove residual water.[6]
4. GC/MS Analysis:
-
Inject an aliquot of the organic extract into the GC/MS system.
-
Optimize the GC oven temperature program and MS parameters for the analysis of the specific quinoxaline derivative of this compound.
Visualizations
Caption: Enhanced OSHA Method Workflow for this compound Analysis.
Caption: General Derivatization Workflow for this compound.
References
- 1. Increased sensitivity of OSHA method analysis of diacetyl and this compound in air [stacks.cdc.gov]
- 2. Increased sensitivity of OSHA method analysis of diacetyl and this compound in air - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased sensitivity of OSHA method analysis of diacetyl and this compound in air [stacks.cdc.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. alsglobal.com [alsglobal.com]
- 9. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. osha.gov [osha.gov]
Technical Support Center: Optimizing GC-MS Analysis of Diketones
Welcome to our dedicated technical support center for the GC-MS analysis of diketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferences observed in the GC-MS analysis of diketones?
A1: The most common interferences in the GC-MS analysis of diketones are matrix effects, ghost peaks, and co-eluting compounds.
-
Matrix Effects: This is a phenomenon where components of the sample matrix other than the analyte of interest alter the analyte's signal response. This can lead to either signal enhancement or suppression, resulting in inaccurate quantification.[1] In complex matrices like food and beverages, co-extracted compounds can mask active sites in the GC inlet and column, leading to a matrix-induced signal enhancement.[1]
-
Ghost Peaks: These are peaks that appear in a chromatogram when no sample has been injected. They are typically caused by contamination within the analytical system, such as in the syringe, injector port, or from a previous analysis (carryover).
-
Co-eluting Compounds: These are compounds in the sample that have similar retention times to the diketone analytes under the applied chromatographic conditions. Their presence can lead to overlapping peaks, making accurate identification and quantification difficult.
Q2: How can I minimize matrix effects when analyzing diketones in complex samples like food or beverages?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Sample Preparation: A robust sample preparation method is the first line of defense. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are effective for cleaning up complex samples by removing a significant portion of interfering matrix components.[2][3][4] Dispersive solid-phase extraction (d-SPE), a key step in the QuEChERS method, uses sorbents to remove specific interferences like fats, sugars, and pigments.[2]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the target analyte. This approach helps to compensate for signal enhancement or suppression by ensuring that the standards and samples experience the same matrix effects.[1]
-
Internal Standards: The use of a stable isotope-labeled internal standard that closely mimics the chemical behavior of the analyte can help to correct for signal variability caused by matrix effects.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.
Q3: I am observing "ghost peaks" in my blank runs. What are the likely causes and how can I resolve this issue?
A3: Ghost peaks are indicative of contamination in your GC-MS system. Here’s a systematic approach to troubleshooting:
-
Isolate the Source:
-
Run a "no-injection" blank: If peaks are still present, the contamination is likely in the carrier gas line or the GC oven.
-
Inject a clean solvent blank: If new peaks appear, the contamination may be in the syringe, solvent, or injection port.
-
-
Common Causes and Solutions:
-
Contaminated Syringe: Clean the syringe thoroughly with a series of solvents of varying polarity.
-
Injector Port Contamination: The septum and liner are common sources of contamination. Perform regular inlet maintenance, including replacing the septum and liner.
-
Carryover from Previous Injections: High-concentration samples or complex matrices can leave residues in the injector or at the head of the column. To mitigate this, run a solvent blank after analyzing highly concentrated samples and consider baking out the column at a high temperature (within its specified limits).
-
Contaminated Carrier Gas: Ensure high-purity carrier gas is used and that gas traps are functioning correctly.
-
Q4: What is derivatization and how can it help in the analysis of diketones?
A4: Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method. For GC-MS analysis of diketones, derivatization is employed to:
-
Increase Volatility and Thermal Stability: Diketones can be polar and may not chromatograph well. Derivatization converts them into less polar, more volatile, and more thermally stable compounds.
-
Improve Sensitivity: Certain derivatizing agents can introduce moieties that enhance the ionization efficiency in the mass spectrometer, leading to improved sensitivity.
-
Enhance Selectivity: Derivatization can alter the retention time of the diketones, moving them away from interfering peaks in the chromatogram.
Common derivatization strategies for diketones include:
-
PFBHA Derivatization: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the carbonyl groups of diketones to form stable oxime derivatives. The pentafluorobenzyl group is highly electronegative, which significantly enhances sensitivity, especially when using an electron capture detector (ECD) or selected ion monitoring (SIM) in MS.[5][6][7]
-
Methoximation followed by Silylation: This two-step process first protects the carbonyl groups through methoximation, which reduces the formation of isomers.[8][9][10][11] The subsequent silylation step replaces active hydrogens with a trimethylsilyl (TMS) group, increasing the volatility of the molecule.[8][9]
Q5: How can I improve the separation of closely eluting diketone isomers or other interfering peaks?
A5: Achieving good chromatographic resolution is key to accurate analysis. Consider the following:
-
Column Selection: For polar compounds like diketones, a polar or intermediate-polarity stationary phase is generally recommended. Polyethylene glycol (WAX) columns are often a good choice.
-
GC Parameters Optimization:
-
Temperature Program: A lower initial oven temperature can increase the interaction of analytes with the stationary phase, improving separation. A slower temperature ramp rate can also enhance the resolution of compounds with similar boiling points.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can improve column efficiency.
-
-
Column Dimensions:
-
Length: A longer column provides more theoretical plates and thus better resolution, but at the cost of longer analysis times.
-
Internal Diameter (ID): A smaller ID column generally offers higher efficiency and better resolution.
-
Film Thickness: A thicker stationary phase film can increase retention and may improve the separation of early eluting, volatile diketones.
-
Troubleshooting Guides
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Steps |
| Active Sites in the System | Deactivate the GC system. Check for active sites in the injector liner or at the beginning of the analytical column. Trim 10-20 cm from the front of the column or replace the liner. |
| Column Overload | Reduce the amount of sample injected. This can be done by diluting the sample or increasing the split ratio. This is a common cause of fronting peaks.[12] |
| Improper Column Installation | Ensure the column is installed correctly in both the injector and the detector to avoid dead volumes. |
| Inlet Temperature Too Low | Increase the injector temperature to ensure complete and rapid vaporization of the sample. |
Problem: Inconsistent Peak Areas or Retention Times
| Possible Cause | Troubleshooting Steps |
| Leaks in the System | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Inconsistent Injection Volume | If using manual injection, refine the injection technique. For autosamplers, check the syringe for air bubbles and ensure it is functioning correctly. |
| Fluctuations in Gas Flow | Ensure the carrier gas supply is stable and that the electronic pressure control (EPC) is functioning correctly. |
| Sample Degradation | Ensure samples are stored correctly and that the analytes are stable in the chosen solvent. |
Experimental Protocols
Protocol 1: Derivatization of Diketones with PFBHA
This protocol is suitable for the derivatization of diketones like diacetyl (2,3-butanedione) and 2,3-pentanedione.
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Reagent-grade water
-
Hexane or Toluene (for extraction)
-
Sodium Chloride (NaCl)
-
pH buffer or dilute acid
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: If the sample is aqueous, adjust the pH to a range of 4-6.[5]
-
Derivatization Reaction:
-
Extraction:
-
GC-MS Analysis:
-
Carefully transfer the organic (upper) layer to an autosampler vial for GC-MS analysis.
-
Typical GC-MS Conditions:
-
Injector Temperature: 250°C[13]
-
Injection Mode: Splitless[5]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min[13]
-
Oven Program: Initial temperature of 50°C (hold for 2 min), ramp at 5°C/min to 180°C, then ramp at 25°C/min to 280°C (hold for 5 min).[13]
-
MS Ion Source Temperature: 230-250°C[5]
-
MS Transfer Line Temperature: 280°C[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
Protocol 2: Methoximation and Silylation of Diketones
This two-step derivatization is commonly used in metabolomics and can be adapted for diketone analysis.
Materials:
-
Methoxyamine hydrochloride (MeOx)
-
Dry Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS
-
Vortex mixer
-
Heating block or thermal shaker
Procedure:
-
Lyophilization: Ensure the sample is completely dry, as water will interfere with the derivatization reactions. Lyophilization (freeze-drying) is the preferred method.[9]
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
The derivatized sample is now ready for GC-MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of diketones using different methods.
Table 1: Detection Limits for Diketoes in Beverages
| Compound | Method | Detection Limit | Reference |
| Diacetyl | Derivatization with 4,5-dichloro-1,2-diaminobenzene followed by GC-MS | 0.0002 mg/L | [14] |
| This compound | Derivatization with 4,5-dichloro-1,2-diaminobenzene followed by GC-MS | 0.0007 mg/L | [14] |
| Diacetyl | Headspace GC-ECD | ~5-10 ppb | [15] |
| This compound | Headspace GC-ECD | ~5 ppb | [15] |
Table 2: Recovery Rates for Carbonyls using PFBHA Derivatization in E-liquids and E-aerosols
| Compound | Matrix | Recovery (%) | Precision (RSD %) | Reference |
| 2,3-Butanedione (Diacetyl) | E-liquid/E-aerosol | 82-117 | 2-16 | [6] |
| Other Carbonyls | E-liquid/E-aerosol | 82-117 | 2-16 | [6] |
Visualizations
Caption: A decision tree for troubleshooting ghost peaks in GC-MS analysis.
Caption: A generalized experimental workflow for the derivatization of diketones.
References
- 1. mdpi.com [mdpi.com]
- 2. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 3. Application of QuEChERS for Determining Xenobiotics in Foods of Animal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. youtube.com [youtube.com]
- 10. palsystem.com [palsystem.com]
- 11. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. themodernbrewhouse.com [themodernbrewhouse.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Stability of 2,3-Pentanedione in various sample matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-pentanedione. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is susceptible to degradation from several factors, primarily light, temperature, and its inherent chemical reactivity. As a photosensitive compound, it can undergo photodegradation upon exposure to light.[1] Elevated temperatures can also accelerate its decomposition. Furthermore, being a reactive α-dicarbonyl compound, it can react with other molecules, such as amino acids, which may be present in biological samples or introduced during sample preparation.[1]
Q2: What are the ideal storage temperatures for neat this compound and its solutions?
A2: For neat this compound and its prepared solutions, the recommended storage temperature is 2-8°C.[1] These refrigerated conditions help to slow down potential degradation reactions. For long-term storage of stock solutions, temperatures as low as -20°C or even -80°C are suggested to better preserve the integrity of the compound, although specific stability data at these temperatures is limited.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: To prepare a stock solution, it is highly recommended to use an amber glass bottle to protect the solution from light.[1] A stock solution of this compound in water is reported to be stable for up to two weeks when stored in a refrigerator.[1] Before use, it is crucial to allow the refrigerated stock solution to warm to room temperature and ensure it is mixed thoroughly.[1]
Q4: My analytical results for this compound are inconsistent. Could sample degradation during storage be the cause?
A4: Yes, inconsistent analytical results are a common indication of sample degradation. If you observe decreasing concentrations of this compound over time or the appearance of unexpected peaks in your chromatograms, degradation during storage is a likely culprit.[1] To troubleshoot this, you should review your storage conditions, including temperature, exposure to light, and the type of containers used.[1]
Troubleshooting Guides
Issue 1: Loss of this compound in Aqueous Solutions
-
Possible Causes:
-
Light Exposure: this compound is photosensitive and can degrade when exposed to light.[1]
-
Elevated Temperature: Storage at room temperature or higher can accelerate the degradation process.[1]
-
Suboptimal pH: The stability of α-dicarbonyl compounds like this compound can be dependent on pH. Extreme pH values may promote hydrolysis or other degradation reactions.[1]
-
-
Solutions:
-
Protect from Light: Always store aqueous solutions of this compound in amber vials or wrap clear vials in aluminum foil to block out light.[1]
-
Refrigerate: Store aqueous solutions at 2-8°C to minimize thermal degradation.[1]
-
pH Considerations: If your experimental protocol allows, consider preparing solutions in a neutral or slightly acidic buffer to avoid extreme pH conditions.[1]
-
Issue 2: Loss of this compound in Biological Samples (e.g., Plasma, Serum, Urine)
-
Possible Causes:
-
Enzymatic Degradation: Biological matrices contain enzymes that can metabolize this compound.[1]
-
Reaction with Biomolecules: The dicarbonyl structure of this compound makes it reactive towards nucleophilic groups found in proteins and amino acids.[1]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of biological samples can alter the sample matrix and negatively affect the stability of the analyte.[1]
-
-
Solutions:
-
Immediate Processing: Process biological samples as quickly as possible after collection to minimize degradation.[1]
-
Protein Precipitation: For analytical methods where the entire matrix is not necessary, consider precipitating proteins followed by the extraction of this compound. This will remove reactive proteins and enzymes.[1]
-
Derivatization: For long-term storage or to enhance stability for analysis, consider derivatizing this compound. Derivatization with agents such as o-phenylenediamine can produce a more stable product that can be quantified accurately.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles of the entire sample. It is generally recommended to limit freeze-thaw cycles to a maximum of three.[1]
-
Optimal Freezing: For long-term storage of biological samples, -80°C is generally recommended over -20°C to better preserve the integrity of various metabolites.[1]
-
Data on Stability of this compound
The following tables summarize the available data on the storage stability of this compound.
Table 1: Storage Stability of this compound in Aqueous Solution
| Storage Condition | Duration | Stability | Reference |
| Refrigerated (2-8°C), protected from light | Up to 2 weeks | Stable | [1] |
| Room Temperature, exposed to light | Not specified | Prone to degradation | [1] |
Table 2: Storage Stability of this compound in Biological Matrices (General Guidelines)
| Matrix | Storage Temperature | Recommended Duration | Notes | Reference |
| Plasma/Serum | -20°C | Short-term | Process as soon as possible. | [1] |
| Plasma/Serum | -80°C | Long-term | Preferred for long-term storage to maintain metabolite integrity. | [1] |
| Urine | 4°C | Up to 48 hours | Stable for a short duration without preservatives. | [2] |
| Urine | 22°C (Room Temp) | Up to 24 hours | Significant changes observed after 48 hours. | [2] |
| Urine | -20°C or -80°C | Long-term | Recommended for long-term storage. | [3][4] |
Note: Quantitative data on the percentage recovery of this compound in biological matrices over extended periods is limited in publicly available literature. The stability information for urine is based on general metabolite stability studies.
Experimental Protocols
Protocol 1: General Procedure for a Stability-Indicating GC-MS Method for this compound in Plasma/Serum
This protocol outlines a general procedure for assessing the stability of this compound in plasma or serum.
-
1. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of working standard solutions by diluting the stock solution.
-
Prepare QC samples at low, medium, and high concentrations by spiking a known amount of this compound into the blank matrix (plasma or serum).
-
-
2. Sample Preparation (at each stability time point):
-
Thaw plasma/serum samples and QC samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Add 10 µL of an internal standard solution (e.g., this compound-d3) to each sample, standard, and QC.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for GC-MS analysis.
-
-
3. GC-MS Analysis:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A suitable capillary column, for example, a DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector: Headspace or liquid injection can be used. For this protocol, liquid injection is described.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 40°C (hold for 5 min), ramp to 220°C at 10°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.
-
This compound ions: m/z 100 (quantifier), 57, 43 (qualifiers).
-
Internal Standard (e.g., this compound-d3) ions: m/z 103 (quantifier), 60, 45 (qualifiers).
-
-
-
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.
-
Quantify the concentration of this compound in the samples and QCs using the calibration curve.
-
Assess stability by comparing the mean concentration of the stored samples to the mean concentration of the samples analyzed at the initial time point (T=0).
-
Visualizations
Caption: Experimental workflow for this compound analysis in biological samples.
Caption: Factors influencing the degradation of this compound.
References
Troubleshooting low recovery of 2,3-Pentanedione during extraction
Technical Support Center: 2,3-Pentanedione Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low recovery of this compound during extraction experiments.
Frequently Asked Questions (FAQs) - Troubleshooting Low Recovery
Q1: My recovery of this compound is consistently low. What are the most common causes?
A1: Low recovery of this compound is a frequent issue stemming from its unique chemical properties. The most common causes can be grouped into three categories:
-
Inefficient Extraction: This can be due to a suboptimal choice of solvent, incorrect solvent-to-sample volume ratios, inadequate mixing, or inappropriate pH of the aqueous phase.[1][2]
-
Analyte Volatility and Degradation: As a volatile compound, this compound can be lost during sample preparation steps, such as evaporation.[1] It is also susceptible to degradation from light and heat and can react with components in the sample matrix, such as amino acids.[3][4]
-
Matrix Effects: Components of the sample matrix can interfere with the extraction process, leading to suppressed recovery. Using an internal standard, especially a stable isotope-labeled one like this compound-d3, is crucial for correcting these effects.[5]
Q2: How does the volatility of this compound affect its recovery during extraction?
A2: this compound is a volatile compound with a boiling point of 110-112 °C and a vapor pressure of 28.5 hPa at 20 °C.[6][7] This volatility can lead to significant analyte loss during sample handling and concentration steps. It is critical to keep samples sealed and cool whenever possible. If a concentration step is necessary (e.g., solvent evaporation with nitrogen), it should be performed carefully at low temperatures to prevent the loss of the analyte.[1] For many applications, headspace analysis is a preferred method as it leverages the compound's volatility for extraction, minimizing sample manipulation.[4]
Q3: Could my choice of extraction solvent be the cause of low recovery in a Liquid-Liquid Extraction (LLE)?
A3: Yes, the choice of solvent is critical. For effective LLE, the polarity of the extraction solvent should be matched with the polarity of the analyte.[2][8] this compound is a moderately polar ketone. Solvents like dichloromethane or ethyl acetate are often suitable. It is also essential to use a sufficient volume of extraction solvent; a solvent-to-aqueous sample ratio of 7:1 is often recommended as a starting point for optimization.[2] Additionally, adding salt (salting out), such as sodium chloride, to the aqueous sample can decrease the solubility of this compound and drive it into the organic phase, thereby increasing recovery.[5][8]
Q4: I'm using Headspace Solid-Phase Microextraction (HS-SPME). What parameters can I optimize to improve recovery?
A4: For HS-SPME, several factors can be optimized to improve extraction efficiency:
-
Fiber Choice: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for volatile compounds like this compound.[5][9]
-
Salting Out: Adding sodium chloride to your liquid sample increases the volatility of this compound, enhancing its partitioning into the headspace and subsequent adsorption onto the SPME fiber.[5][10]
-
Equilibration Temperature and Time: Gently heating the sample (e.g., 60°C) for a set period (e.g., 30 minutes) before and during extraction helps to drive the analyte into the headspace.[10] These parameters should be optimized to maximize recovery without causing thermal degradation.
-
Agitation: Agitating the sample during extraction enhances mass transfer and can lead to faster and more efficient extraction.[11]
Q5: How stable is this compound during sample storage and preparation?
A5: this compound is stable when stored correctly but can degrade under certain conditions.[12] It is sensitive to light, so samples and standards should always be stored in amber glass vials or protected from light to prevent photodegradation.[3] Elevated temperatures can also accelerate decomposition.[3] Therefore, it is recommended to store all samples and stock solutions refrigerated at 2-8°C.[3] As a reactive α-dicarbonyl, it may also react with nucleophiles like amino groups in biological samples, leading to lower concentrations if samples are not processed promptly.[3]
Q6: My analytical results are inconsistent. How can I determine if matrix effects are the cause and mitigate them?
A6: Inconsistent results are a common sign of matrix effects, where other compounds in the sample interfere with the analysis.[5] The most effective way to diagnose and correct for this is by using a proper internal standard (ISTD). An ideal ISTD is a stable isotope-labeled version of the analyte, such as this compound-d3, because it behaves almost identically to the native analyte during extraction and analysis but is distinguishable by mass spectrometry.[5] If an isotopically labeled standard is unavailable, a structural analog like 2,3-hexanedione can be used.[4][10] By measuring the ratio of the analyte to the ISTD, variations in recovery due to matrix effects or sample loss can be accurately compensated.[5]
Quantitative Data: Properties of this compound
The following table summarizes key physicochemical properties of this compound, which are critical for designing and troubleshooting extraction protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈O₂ | [6] |
| Molecular Weight | 100.12 g/mol | [6][12] |
| Boiling Point | 110-112 °C | [6][13] |
| Melting Point | -52 °C | [6][13] |
| Density | 0.957 g/mL at 25 °C | [6][13] |
| Vapor Pressure | 28.5 hPa at 20 °C | [6][7] |
| Water Solubility | ~60 g/L at 15 °C | [6][12] |
| Storage Temperature | 2-8 °C | [3][6] |
Experimental Protocols
Protocol 1: Headspace-SPME-GC-MS Analysis for Liquid Samples
This protocol is suitable for analyzing this compound in liquid matrices like beverages or biological fluids.
-
Sample Preparation:
-
If the sample is carbonated, degas it by sonication or by pouring it between two beakers.[5]
-
Pipette a known volume (e.g., 5 mL) of the liquid sample into a 10 mL or 20 mL headspace vial.[5][10]
-
Add a precise amount of a suitable internal standard (e.g., 50 µL of a 1 ppm solution of this compound-d3 or 2,3-hexanedione).[10]
-
Add 1 g of sodium chloride to the vial to enhance analyte partitioning into the headspace.[5][10]
-
Immediately seal the vial with a PTFE-lined septum and aluminum cap and vortex for 30 seconds.[5]
-
-
HS-SPME Extraction:
-
Place the vial in a headspace autosampler.
-
Incubate the sample at 60°C for 30 minutes to allow the analytes to equilibrate in the headspace.[10]
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for a predetermined time (e.g., 15-30 minutes) while maintaining the incubation temperature.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at an optimized temperature (e.g., 250°C).
-
GC Column: Use a polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness).[10]
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold for 5 min.[10]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[10]
-
MS Detection: Use Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for this compound (e.g., m/z 100, 57, 43) and the internal standard.[10]
-
Protocol 2: Liquid-Liquid Extraction (LLE) from Aqueous Samples
This protocol provides a general framework for extracting this compound using LLE.
-
Sample Preparation:
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel or suitable extraction vessel.
-
Spike the sample with a known amount of internal standard.
-
Add sodium chloride to the sample (e.g., 2-3 g) and dissolve to create a salting-out effect.[8]
-
-
Extraction:
-
Add an appropriate volume of a water-immiscible organic solvent (e.g., 30 mL of dichloromethane or ethyl acetate). The optimal solvent-to-sample ratio should be determined empirically.[2]
-
Stopper the vessel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Allow the layers to separate completely. If an emulsion forms, it can sometimes be broken by gentle swirling, addition of more salt, or centrifugation.
-
Drain the organic layer (bottom layer for dichloromethane, top layer for ethyl acetate) into a clean collection flask.
-
Repeat the extraction process on the aqueous layer two more times with fresh portions of the organic solvent, combining all organic extracts.
-
-
Concentration and Analysis:
-
Dry the combined organic extract by passing it through a small amount of anhydrous sodium sulfate.
-
If necessary, concentrate the extract to a smaller volume under a gentle stream of nitrogen. Caution: Perform this step at a low temperature to avoid loss of the volatile this compound.[1]
-
Transfer an aliquot of the final extract to an autosampler vial for GC-MS analysis as described in Protocol 1.
-
Visualized Workflows and Relationships
The following diagrams illustrate key processes for troubleshooting and optimizing the extraction of this compound.
Caption: A step-by-step workflow for troubleshooting low recovery issues.
Caption: Key relationships for optimizing a Liquid-Liquid Extraction (LLE).
References
- 1. welchlab.com [welchlab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 600-14-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Solid-phase microextraction: a promising technique for sample preparation in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of solid phase microextraction geometries for effective preconcentration of volatile per- and polyfluoroalkyl substances - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound | 600-14-6 [chemicalbook.com]
Technical Support Center: Optimization of 2,3-Pentanedione Synthesis from Lactic Acid
Welcome to the technical support center for the synthesis of 2,3-pentanedione from lactic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound from lactic acid.
1. Why is my this compound yield lower than expected?
A low yield of this compound can be attributed to several factors, ranging from reaction conditions to the purity of the starting material.
-
Potential Cause 1: Suboptimal Reaction Temperature. The formation of this compound is highly sensitive to temperature. Lower temperatures (generally below 320°C) tend to favor the formation of this compound, while higher temperatures can promote the formation of side products like acrylic acid and acetaldehyde.[1]
-
Solution: Carefully control the reaction temperature within the optimal range for your specific catalyst. For instance, with polymorphic ZrO₂ catalysts, a temperature of 325°C has been shown to achieve high selectivity.[2] For alkali salt catalysts on silica, a range of 280-320°C is often effective.[3]
-
Potential Cause 2: Presence of Impurities in Lactic Acid Feed. The presence of ammonia, often in the form of ammonium lactate from the fermentation process used to produce lactic acid, can drastically reduce the yield of this compound.[3] Ammonia can react with the this compound product in secondary reactions.[3]
-
Solution: Use high-purity lactic acid. If using lactic acid from fermentation, consider a purification step to remove ammonia. The good news is that the catalyst itself is not typically poisoned by ammonia, and the yield can be restored upon switching to a pure lactic acid feed.[3]
-
Potential Cause 3: Incorrect Catalyst or Catalyst Support. The choice of catalyst and support material is crucial. Acidic supports can favor the formation of acetaldehyde, thus reducing the selectivity towards this compound.[3]
-
Solution: Select a catalyst and support known to be effective for this synthesis. Polymorphic zirconia and alkali salts (like CsOH) on low surface area, pure silica supports have demonstrated high yields.[2]
-
Potential Cause 4: Inappropriate Residence Time. The time the reactants are in contact with the catalyst influences the product distribution. Shorter residence times may not allow for the complete conversion to this compound, while excessively long residence times might lead to the formation of degradation products. Optimal residence times for phosphate catalysts are reported to be in the range of 2-4 seconds.[1]
-
Solution: Optimize the flow rate of your lactic acid feed to achieve the ideal residence time for your reactor setup and catalyst.
2. Why is the selectivity towards this compound low, with high yields of side products like acetaldehyde and acrylic acid?
Low selectivity is a common issue and is often linked to the reaction conditions and catalyst choice.
-
Potential Cause 1: High Reaction Temperature. As mentioned, higher temperatures favor the dehydration of lactic acid to acrylic acid and the decarbonylation/decarboxylation to acetaldehyde.[1]
-
Solution: Decrease the reaction temperature to a range that favors the condensation reaction to form this compound (typically 280-325°C, depending on the catalyst).[1][2]
-
Potential Cause 2: Acidic Catalyst Support. The acidity of the catalyst support can significantly influence the reaction pathway. More acidic supports tend to promote the formation of acetaldehyde.[3]
-
Solution: Utilize a neutral or basic support material. Low surface area silica is a good option for supporting alkali salt catalysts.[3]
-
Potential Cause 3: Short Residence Time. While long residence times can be detrimental, very short residence times may favor the formation of acrylic acid, which is a primary dehydration product.[1]
-
Solution: Increase the residence time by reducing the flow rate of the lactic acid feed to allow for the subsequent condensation reaction to form this compound.
3. My catalyst is deactivating quickly. What could be the cause and how can I prevent it?
Catalyst deactivation can be a significant challenge in continuous flow reactions.
-
Potential Cause 1: Coke Formation. At high temperatures, organic molecules can decompose and deposit as carbonaceous materials (coke) on the catalyst surface, blocking active sites.
-
Solution:
-
Optimize the reaction temperature to minimize coke formation.
-
Consider co-feeding a small amount of an inert gas to help remove adsorbed species.
-
Regenerate the catalyst by controlled oxidation (calcination) to burn off the coke.
-
-
Potential Cause 2: Poisoning from Feed Impurities. As discussed, impurities in the lactic acid feed can lead to catalyst deactivation.
-
Solution: Ensure the purity of the lactic acid feed. Pre-treatment of the feed to remove potential poisons is recommended.
-
Potential Cause 3: Sintering of the Catalyst. High reaction temperatures can cause the small particles of the active catalyst to agglomerate into larger ones, reducing the active surface area.
-
Solution: Operate at the lowest effective temperature. Choose a catalyst with high thermal stability.
Data Presentation
Table 1: Influence of Catalyst and Temperature on Lactic Acid Conversion and Product Selectivity.
| Catalyst | Support | Temperature (°C) | Lactic Acid Conversion (%) | This compound Selectivity (%) | Acrylic Acid Selectivity (%) | Acetaldehyde Selectivity (%) | Reference |
| Polymorphic ZrO₂ | None | 325 | 99.7 | 95.5 | - | - | [2] |
| CsOH | Silica | 280 | - | ~80 | - | - | |
| LiOH | Silica | 320 | - | 15 | - | - | [3] |
| K/NaZSM-5(60) | Zeolite | 280 | 52.4 | 48 | - | - | [3] |
| 23% NaNO₃ | SBA-15 | - | - | 25.1 | 44.8 | 13.3 | [1] |
Table 2: Effect of Ammonium Lactate on this compound Yield.
| Ammonium Lactate Fraction in Feed | This compound Yield (%) |
| 0 | ~55 |
| 0.1 | ~40 |
| 0.2 | ~20 |
| 0.25 | <5 |
Data is illustrative and based on trends reported in the literature.
Experimental Protocols
1. Preparation of a Supported Cesium Hydroxide (CsOH) on Silica Catalyst
This protocol describes the wet impregnation method for preparing a CsOH/SiO₂ catalyst.
-
Materials:
-
Cesium hydroxide (CsOH) solution (e.g., 50 wt% in water)
-
Silica gel (low surface area, high purity)
-
Deionized water
-
-
Procedure:
-
Calculate the amount of CsOH solution required to achieve the desired loading (e.g., 2 mmol of Cs per gram of silica).
-
Dissolve the calculated amount of CsOH solution in a volume of deionized water sufficient to form a slurry with the silica support.
-
Add the silica gel to the CsOH solution and stir thoroughly to ensure uniform wetting.
-
Dry the slurry in an oven at 110-120°C overnight to remove the water.
-
The dried catalyst is ready for use.
-
2. Vapor-Phase Synthesis of this compound in a Packed-Bed Reactor
This protocol outlines a general procedure for the catalytic conversion of lactic acid to this compound in a continuous flow system.
-
Equipment:
-
High-pressure liquid pump
-
Vaporizer
-
Packed-bed reactor (e.g., quartz or stainless steel tube)
-
Furnace with temperature controller
-
Condenser
-
Product collection vessel
-
Gas chromatograph (GC) for product analysis
-
-
Procedure:
-
Pack the reactor with a known amount of the prepared catalyst, securing it with quartz wool plugs.
-
Place the reactor in the furnace and heat to the desired reaction temperature (e.g., 280-325°C) under a flow of inert gas (e.g., nitrogen).
-
Prepare an aqueous solution of lactic acid (e.g., 20-40 wt%).
-
Pump the lactic acid solution through the vaporizer and into the reactor at a controlled flow rate to achieve the desired residence time.
-
The reactor effluent is passed through a condenser to liquefy the products, which are collected in a chilled vessel.
-
Analyze the collected liquid product and any non-condensable gases by GC to determine the conversion of lactic acid and the selectivity to this compound and other products.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for this compound formation.
References
Technical Support Center: Method Validation for 2,3-Pentanedione in Complex Food Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2,3-pentanedione in complex food matrices. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during method validation and routine analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the analysis of this compound in food samples important?
A1: this compound, a vicinal diketone (VDK), is a significant compound in the food and beverage industry. In products like beer, it is often considered an off-flavor, imparting a "buttery" or "butterscotch" aroma, and its concentration is a critical quality control parameter.[1][2] Additionally, in the flavoring industry, occupational exposure to this compound has been associated with severe respiratory diseases, making its monitoring essential for workplace safety.[1]
Q2: What are the common analytical techniques for determining this compound?
A2: The most prevalent analytical techniques are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1] GC is frequently coupled with detectors such as Flame Ionization Detection (FID), Electron Capture Detection (ECD), or Mass Spectrometry (MS).[1] For volatile compounds like this compound, headspace sampling is a common sample introduction method for GC.[1][3] HPLC methods often involve derivatization to improve detection by UV or fluorescence detectors.[4]
Q3: What is co-elution, and why is it a concern when analyzing this compound?
A3: Co-elution happens when two or more compounds are not sufficiently separated during a chromatographic run, resulting in overlapping peaks.[1] This makes the accurate quantification of individual compounds challenging.[1] Due to their similar chemical structures and volatilities, this compound and diacetyl (2,3-butanedione) are prone to co-elution, particularly in complex sample matrices.[1]
Q4: How can I improve the sensitivity of my this compound analysis?
A4: To enhance sensitivity, consider the following:
-
Derivatization: Converting this compound into a more stable and detectable derivative is a key strategy.[4] Reagents like o-phenylenediamine (o-PDA) and 2,3-diaminonaphthalene (DAN) create derivatives suitable for GC or HPLC with enhanced response.[4]
-
Sensitive Detectors: An Electron Capture Detector (ECD) is highly sensitive to derivatized forms of this compound.[1] A Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode also offers excellent sensitivity and selectivity.[1]
-
Sample Preparation: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) can effectively pre-concentrate the analyte, leading to a stronger signal.[1]
Q5: My this compound results are inconsistent. What could be the cause?
A5: Inconsistent results for this compound can often be attributed to analyte instability.[5] this compound is sensitive to light and temperature, which can lead to its degradation over time.[5] For aqueous stock solutions, it is recommended to store them in amber glass bottles in a refrigerator (2-8°C) for up to two weeks.[5] Always allow refrigerated solutions to warm to room temperature and shake them vigorously before use.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column; Incompatible solvent; Improper column choice. | Use a deactivated inlet liner. Ensure the column is appropriate for volatile ketones (e.g., wax-type).[1] Check solvent compatibility with the stationary phase. |
| Low or No Signal | Inefficient sample extraction or injection; Analyte degradation; Detector not sensitive enough. | Optimize sample preparation (e.g., headspace, SPME).[1] Ensure proper sample storage to prevent degradation.[5] Use a more sensitive detector like ECD or MS.[1] |
| Poor Separation / Co-elution | Inadequate GC column or method parameters; Complex sample matrix. | Utilize a suitable polarity column (e.g., Carbowax). Optimize the GC oven temperature program (initial temperature, ramp rate, final hold time).[1] |
| Matrix Effects | Interfering compounds in the sample matrix affecting analyte ionization or detection. | Use matrix-matched calibration standards.[6] Employ a stable isotope-labeled internal standard, such as this compound-d3, for GC-MS analysis.[7] Perform sample cleanup using Solid-Phase Extraction (SPE).[4][8] |
| Inconsistent Recoveries | Inefficient or variable extraction; Analyte instability during sample processing. | Optimize the SPE procedure (sorbent type, elution solvent). Ensure consistent sample handling and storage conditions.[5] |
Quantitative Data Summary
The following table summarizes typical method validation parameters for the analysis of this compound from various studies.
| Analytical Method | Matrix | Linearity (R²) | LOD (Limit of Detection) | LOQ (Limit of Quantitation) | Recovery (%) | Reference |
| GC/MS with derivatization (1,2-diaminobenzene) and SPE | Beer | > 0.999 | 0.92 µg/L (diacetyl) | 3.30 µg/L (diacetyl) | ~100 | [6] |
| GC/MS with derivatization (4,5-dichloro-1,2-diaminobenzene) | Toluene Extract | - | 0.0007 mg/L | 0.001 mg/L | - | [8] |
| GC-MS (biphasic extraction) | E-cigarette formulations and aerosols | > 0.995 | - | 0.33 µg/g (formulation), 0.67 µg/g (aerosol) | 80-120 | [9] |
| Headspace GC-ECD | Beer | - | Low detection limits suitable for trace analysis | - | High repeatability | [10] |
Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in Beer
This protocol is a generalized procedure based on common industry practices.
-
Sample Preparation:
-
Incubation:
-
Heat the vial in the headspace autosampler oven at 60°C for at least 45 minutes to allow the volatile compounds to equilibrate in the headspace.[1]
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
GC Column: A wax-type column (e.g., Carbowax) is often suitable.
-
Oven Program: Start at 60°C, hold for 4 minutes, then ramp at 10°C/min to 150°C.[1] (Note: This program should be optimized for your specific column and instrument).
-
Carrier Gas: Helium or Nitrogen.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 100, 57, 43) and the internal standard.[7]
-
-
Quantification:
-
Create a calibration curve by analyzing standards of known concentrations of this compound.
-
Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.[1]
-
Protocol 2: Derivatization followed by GC-MS Analysis
This protocol enhances selectivity and sensitivity through derivatization.
-
Derivatization Reagent Preparation:
-
Prepare a fresh solution of o-phenylenediamine (o-PDA) in methanol (e.g., 1 mg/mL).[4]
-
-
Sample Preparation and Derivatization:
-
For liquid samples like beer, an initial cleanup using a C18 Solid-Phase Extraction (SPE) column may be necessary to remove interferences.[4]
-
To 1 mL of the sample or standard solution in a vial, add 1 mL of the o-PDA solution.[4]
-
Acidify the mixture with a few drops of HCl.
-
Vortex the mixture and heat at 60-80°C for 30-60 minutes to form the quinoxaline derivative.[4]
-
Cool the mixture to room temperature and neutralize with NaOH.[4]
-
-
Extraction:
-
GC-MS Analysis:
-
Inject an aliquot of the organic extract into the GC-MS system using an optimized temperature program.
-
-
Data Analysis:
-
Quantify the this compound derivative based on a calibration curve prepared from derivatized standards.
-
Visualizations
Caption: Workflow for Headspace GC-MS analysis of this compound in beer.
Caption: A decision-making workflow for troubleshooting common analytical issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 2,3-butanedione, this compound, and acetoin in electronic cigarette formulations and aerosols by gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Technical Support Center: Minimizing Variability in 2,3-Pentanedione Analytical Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in 2,3-pentanedione analytical measurements.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the analysis of this compound.
Q1: My analytical results for this compound are inconsistent. What are the likely causes?
Inconsistent results can stem from several factors, primarily related to sample stability and handling.[1] this compound is sensitive to light and temperature, which can lead to degradation.[1] As a reactive α-dicarbonyl compound, it can also react with other molecules in the sample matrix, such as amino acids.[1]
To troubleshoot, review your sample storage and handling procedures:
-
Storage Temperature: Store neat this compound and its solutions at 2-8°C. For long-term storage of stock solutions, temperatures of -20°C or -80°C can be considered.[1]
-
Light Exposure: Always use amber vials or protect clear vials from light to prevent photodegradation.[1]
-
Sample Matrix: In complex matrices, consider protein precipitation or derivatization to improve stability.[1]
-
Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.[1]
Q2: I'm observing poor chromatographic resolution and potential co-elution with other compounds. How can I improve separation?
Poor resolution and co-elution, especially with structurally similar compounds like diacetyl (2,3-butanedione), are common challenges.[2]
Here are some solutions:
-
GC Column Selection: Utilize a column with appropriate polarity for separating volatile ketones. A wax-type column (e.g., Carbowax) or a DB-1 column are often suitable.[2]
-
Optimize GC Oven Program: Adjusting the initial temperature, ramp rate, and final hold time of your GC oven program can significantly enhance separation.[2]
-
Selective Detector: Employ a more selective detector like a Mass Spectrometer (MS). GC-MS allows for the identification and quantification of compounds based on their mass-to-charge ratio, even with incomplete chromatographic separation.[2] Using Selected Ion Monitoring (SIM) mode can further increase sensitivity and selectivity.[2][3]
-
Derivatization: Chemically modifying this compound through derivatization can alter its chromatographic properties, potentially resolving it from interfering compounds.[2]
Q3: My calibration curve has poor linearity (r² < 0.99). What should I check?
Poor linearity in your calibration curve can be caused by several factors:
-
Standard Preparation: Inaccuracies in the preparation of your stock and working standards are a common source of error. Ensure accurate weighing and dilution steps.
-
Analyte Instability: As mentioned, this compound can be unstable. Prepare fresh standards regularly and store them properly. A stock solution in water stored in an amber bottle in a refrigerator is stable for up to two weeks.[4]
-
Detector Saturation: At high concentrations, the detector response may become non-linear. Ensure your calibration range is appropriate for the detector's linear dynamic range.
-
Internal Standard Issues: If using an internal standard, ensure it is added at a consistent concentration across all standards and samples. The choice of internal standard is also critical; a stable isotope-labeled version like this compound-d3 is ideal.[5]
Q4: I'm struggling with low sensitivity and cannot detect low concentrations of this compound. How can I improve my detection limits?
Low sensitivity can be a significant hurdle, especially for trace-level analysis.
-
Detector Choice: For GC analysis, an Electron Capture Detector (ECD) is highly sensitive to derivatized forms of this compound.[2] A Mass Spectrometer operating in SIM mode also offers excellent sensitivity.[2][6] Flame Ionization Detectors (FID) may not be sensitive enough for all applications.[2]
-
Sample Preparation: Optimize your extraction and concentration steps. Headspace analysis (HS), especially Solid-Phase Microextraction (SPME), can effectively concentrate volatile analytes like this compound from the sample matrix.[2]
-
GC-MS Optimization: Ensure your GC-MS system is properly tuned. Optimizing parameters such as ion source temperature, electron energy, and dwell time (in SIM mode) can enhance signal intensity.[3][7]
Quantitative Data Summary
The following tables summarize key performance metrics for the analysis of this compound using different analytical methods.
Table 1: Comparison of Analytical Methods with and without a Deuterated Internal Standard
| Parameter | Without Deuterated Internal Standard | With this compound-d3 (Internal Standard) | Rationale for Improvement |
| Linearity (r²) | ≥ 0.998 | ≥ 0.999 | Co-elution and similar ionization behavior lead to a more consistent response ratio.[5] |
| Accuracy (% Recovery) | 92 - 108% | 98 - 102% | More effective compensation for matrix effects and extraction inconsistencies.[5] |
| Precision (% RSD) | < 10% | < 5% | Reduced variability in sample preparation and instrument response.[5] |
| Limit of Quantitation (LOQ) | ~15 ppb | ~5 ppb | Improved signal-to-noise ratio at lower concentrations.[5] |
Table 2: Performance of a GC-MS Method for this compound in E-liquid
| Parameter | Value |
| Linearity Range | 0.2 to 2.0 mg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection | 0.05 to 1.27 mg/kg |
| Recovery | 75.8 to 112.5 % |
Source: Adapted from a method for determining this compound in e-liquid.[8]
Detailed Experimental Protocols
Protocol 1: Headspace GC-MS Analysis of this compound in a Liquid Matrix (e.g., Beverage)
This protocol outlines a general procedure for the quantification of this compound using a stable isotope-labeled internal standard.[9]
1. Preparation of Standards and Samples:
-
Primary Stock Standards: Prepare 1000 µg/mL stock solutions of both this compound (native) and this compound-d3 (internal standard) in methanol.[9]
-
Working Standards: Create a series of calibration standards (e.g., 1 to 100 ng/mL) by diluting the native stock solution. Spike each standard with the internal standard at a constant concentration (e.g., 20 ng/mL).[9]
-
Sample Preparation:
-
Degas carbonated samples if necessary.[5]
-
Transfer a known volume (e.g., 5 mL) of the liquid sample into a headspace vial.[5]
-
Spike the sample with a known amount of the this compound-d3 internal standard solution.[9]
-
Add 1 g of sodium chloride to enhance the partitioning of the analyte into the headspace.[5]
-
Immediately seal the vial.[5]
-
2. HS-GC-MS Analysis:
-
Headspace Parameters:
-
GC Parameters:
-
MS Parameters:
3. Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.[9]
-
Calculate the response ratio (Area of Analyte / Area of Internal Standard).[9]
-
Construct a calibration curve by plotting the response ratio against the concentration of the native standards.[9]
-
Determine the concentration of this compound in the sample from the calibration curve.[9]
Protocol 2: Analysis of this compound in Workplace Air (OSHA Method 1016)
This protocol is a summary of the OSHA Method 1016 for air monitoring.[10]
1. Sample Collection:
-
Draw a known volume of air through two silica gel tubes connected in series using a personal sampling pump.[10]
-
Protect the samplers from light during and after sampling.[10]
2. Sample Preparation:
-
Desorb the this compound from the silica gel using a solution of 95:5 ethyl alcohol:water containing an internal standard (e.g., 3-pentanone).[4][10]
3. GC-FID Analysis:
-
Injector: Splitless mode[10]
-
Column: A capillary column capable of separating this compound from the extraction solvent and potential interferences (e.g., DB-1).[10]
-
Detector: Flame Ionization Detector (FID)[10]
4. Calibration and Quantification:
-
Prepare analytical standards by spiking known amounts of this compound onto silica gel tubes and extracting them in the same manner as the field samples.[10]
-
Analyze the standards to generate a calibration curve.[10]
-
The air concentration is calculated based on the amount of analyte found on the sampler and the volume of air sampled.[10]
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
Caption: General workflow for quantitative analysis of this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. osha.gov [osha.gov]
- 5. benchchem.com [benchchem.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. agilent.com [agilent.com]
- 8. shimadzu.com [shimadzu.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Simultaneous Analysis of Diacetyl and 2,3-Pentanedione
Welcome to the technical support center for the simultaneous analysis of diacetyl (2,3-butanedione) and 2,3-pentanedione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are diacetyl and this compound, and why is their simultaneous analysis important?
A1: Diacetyl and this compound are vicinal diketones (VDKs), which are organic compounds found in various products, including food, beverages, and flavorings.[1] In the food and beverage industry, particularly brewing, they are often considered off-flavors, imparting a "buttery" or "butterscotch" aroma.[1][2] Monitoring their concentrations is crucial for quality control.[1][3] Additionally, occupational exposure to these compounds, especially in the flavoring industry, has been linked to severe respiratory diseases, making their monitoring in workplace air essential for safety.[1][4][5]
Q2: What are the common analytical techniques for the simultaneous analysis of diacetyl and this compound?
A2: The most common techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Headspace GC with an Electron Capture Detector (ECD) or Mass Spectrometry (MS) is frequently used for volatile analysis in samples like beer.[3][6] HPLC methods often require a derivatization step to enhance detection, typically using a fluorometric or UV detector.[6][7][8] Thermal desorption coupled with GC-MS is a common method for air sample analysis.[9][10]
Q3: What is co-elution, and why is it a significant challenge in this analysis?
A3: Co-elution occurs when two or more compounds are not adequately separated during a chromatographic run and elute from the column at the same or very similar times.[1] This results in overlapping peaks, making accurate quantification of individual compounds difficult or impossible.[1] Due to their similar chemical structures and volatilities, diacetyl and this compound are prone to co-elution.[1]
Q4: What is derivatization and why is it often necessary for HPLC analysis of VDKs?
A4: Derivatization is a chemical reaction that transforms an analyte into a new compound with properties that are more suitable for a particular analytical method. For the HPLC analysis of diacetyl and this compound, which lack a strong chromophore for UV or fluorescence detection, derivatization is used to create derivatives that are highly responsive to these detectors. Common derivatizing agents include 2,3-diaminonaphthalene (DAN) and 1,2-diaminobenzene.[6][7][11][12][13][14]
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution
Symptoms:
-
Overlapping peaks for diacetyl and this compound.
-
Inability to accurately integrate individual peaks.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate GC Column or Method Parameters | Utilize a column with appropriate polarity for separating volatile ketones, such as a wax-type column (e.g., Carbowax) or a DB-1 column.[1] Optimize the GC oven temperature program, including the initial temperature, ramp rate, and final hold time, to improve separation.[1] |
| Complex Sample Matrix | The presence of interfering compounds in the sample matrix can lead to co-elution.[1] Employ sample cleanup procedures like Solid-Phase Extraction (SPE) to remove interfering substances.[6][7][11] |
| Inappropriate HPLC Mobile Phase | For HPLC analysis, optimize the mobile phase composition and gradient to improve the separation of the derivatized VDKs. A reversed-phase C18 column is commonly used.[6][7] |
Issue 2: Low Signal Intensity or Poor Sensitivity
Symptoms:
-
Analytes are not detected or peaks are very small, close to the baseline noise.
-
Difficulty in achieving desired limits of detection (LOD) and quantification (LOQ).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inefficient Sample Preparation/Introduction | Optimize your sample preparation method. For liquid samples like beer, headspace analysis is effective.[1] For air samples, thermal desorption from sorbent tubes is a common and efficient technique.[1][9] Solid-Phase Microextraction (HS-SPME) is another sensitive sample preparation technique.[1] |
| Instability of Analytes | This compound can be less stable than diacetyl, and its concentration may decrease over time if samples are not stored properly.[1][10] Analyze samples as soon as possible after collection. If storage is necessary, keep samples cold and protected from light.[1][15] For thermal desorption tubes, analysis within a month is recommended for this compound.[10] |
| Suboptimal Derivatization (HPLC) | Ensure the derivatization reaction conditions (e.g., pH, temperature, reaction time) are optimized for complete reaction with both diacetyl and this compound. |
| Detector Settings Not Optimized | For GC-ECD, ensure the detector temperature is optimized (e.g., 300°C).[1] For HPLC with a fluorometric detector, verify that the excitation and emission wavelengths are set to the optimal values for the VDK-derivatives.[6] |
Issue 3: Inaccurate or Inconsistent Quantitative Results
Symptoms:
-
Poor reproducibility between replicate injections.
-
Results are significantly different from expected values.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Matrix Effects | The sample matrix can enhance or suppress the analyte signal, leading to inaccurate quantification. Use matrix-matched calibration standards or the standard addition method to compensate for matrix effects. An internal standard (e.g., 2,3-hexanedione) can also help to correct for variations.[6][16] |
| Precursor Conversion | In samples like beer, precursors such as alpha-acetolactate can convert to diacetyl during sample handling and analysis, leading to artificially high readings.[1][7] Standardize sample pretreatment procedures. To analyze "free" VDKs, minimize heating and exposure to air.[1] |
| Calibration Issues | Ensure the calibration curve is linear over the concentration range of interest and that standards are prepared accurately. Regularly check the validity of the calibration with quality control samples. |
Quantitative Data Summary
Table 1: Flavor Thresholds of Diacetyl and this compound in Beer
| Compound | Flavor Threshold in Lager | Flavor Threshold in Ales |
| Diacetyl | 0.1 - 0.2 ppm | 0.1 - 0.4 ppm |
| This compound | ~0.9 - 1.0 ppm | ~0.9 - 1.0 ppm |
| Data sourced from Benchchem Application Note.[6] |
Table 2: Typical Concentration Ranges of Diacetyl and this compound in Beer
| Compound | Typical Concentration Range |
| Diacetyl | 7 µg/L to 40 µg/L |
| This compound | 6 µg/L to 20 µg/L |
| Data sourced from Agilent Application Note.[17] |
Experimental Protocols
Protocol 1: Headspace GC-ECD Analysis of Diacetyl and this compound in Beer
This protocol is a summary of a common method for VDK analysis in beverages.
-
Standard and Sample Preparation:
-
Prepare stock solutions of diacetyl and this compound in ethanol.
-
Create working standard solutions by serial dilution with deionized water.
-
Prepare an internal standard solution (e.g., 2,3-hexanedione) in deionized water.[6]
-
Degas beer samples by pouring them back and forth between two beakers.
-
Pipette a known volume of the degassed beer into a headspace vial and add the internal standard.[6]
-
Immediately seal the vial.
-
-
Instrumental Analysis:
-
Headspace Autosampler Conditions:
-
Oven Temperature: 60°C
-
Incubation Time: 45-90 minutes (to allow for precursor conversion to VDKs)[6]
-
-
GC-ECD Conditions:
-
-
Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the working standards.
-
Quantify the concentration of diacetyl and this compound in the beer samples using the calibration curve.[6]
-
Protocol 2: HPLC with Fluorometric Detection after Derivatization
This protocol outlines a method involving derivatization for enhanced sensitivity.
-
Materials and Reagents:
-
Standard and Sample Preparation:
-
Prepare VDK standards as described in the GC protocol.
-
Pass the beer sample through a C18 SPE cartridge for initial cleanup.[6][7]
-
Add the DAN derivatizing agent to the cleaned-up sample and allow the reaction to proceed.[6][7]
-
Pass the derivatized solution through another C18 SPE cartridge to concentrate the fluorescent derivatives.[7]
-
Elute the derivatives from the SPE cartridge with methanol.[6][7]
-
-
Instrumental Analysis:
-
Data Analysis:
-
Quantify the VDKs based on a calibration curve prepared from derivatized standards.[6]
-
Visualizations
Caption: Workflow for the simultaneous analysis of diacetyl and this compound by HS-GC-ECD.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gcms.labrulez.com [gcms.labrulez.com]
- 4. cdc.gov [cdc.gov]
- 5. alsglobal.com [alsglobal.com]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]
- 9. Measurement of Diacetyl and this compound in the Coffee Industry Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. Application of GC/MS Method Using SPE Columns for Quantitative Determination of Diacetyl and this compound During Beer Fermentation. [asbcnet.org]
- 15. osha.gov [osha.gov]
- 16. Analytical method validation and monitoring of diacetyl in liquors from Korean market - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
Technical Support Center: Optimizing SPME Fiber Selection for Volatile Diketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of volatile diketones, such as diacetyl (2,3-butanedione) and 2,3-pentanedione.
Frequently Asked Questions (FAQs)
Q1: Which SPME fiber is best for analyzing volatile diketones like diacetyl and this compound?
A1: For a broad range of volatile and semi-volatile compounds, including ketones, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[1][2] This fiber chemistry provides a combination of adsorption mechanisms, making it effective for a wide array of analytes. Studies have shown that DVB/CAR/PDMS fibers offer high sensitivity for diacetyl analysis.[3] For specific applications, other fibers like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) have also been used successfully, particularly after derivatization of the carbonyl compounds.[4] The choice can also be influenced by the sample matrix.
Q2: How can I improve the sensitivity of my SPME method for diketone analysis?
A2: To enhance sensitivity, consider the following:
-
Derivatization: Reacting the diketones with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 1,2-diaminobenzene can significantly improve sensitivity, especially when using an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).[4][5][6]
-
Optimize Extraction Parameters: Increasing the extraction temperature and time can enhance the transfer of analytes to the fiber.[2][3][7] However, excessively high temperatures can have a negative effect.[7]
-
Salting Out: Adding salt (e.g., NaCl) to aqueous samples increases the ionic strength, which can decrease the solubility of the analytes and promote their partitioning into the headspace.[8]
-
Agitation: Stirring or agitating the sample during extraction facilitates the mass transfer of analytes to the headspace and subsequently to the fiber.[9]
Q3: What is the difference between Headspace (HS) SPME and Direct Immersion (DI) SPME for volatile diketone analysis?
A3: Headspace SPME (HS-SPME) is generally the preferred method for volatile compounds like diketones.[1] In HS-SPME, the fiber is exposed to the vapor phase above the sample, which minimizes matrix effects and protects the fiber from non-volatile components. Direct Immersion SPME (DI-SPME), where the fiber is in direct contact with a liquid sample, is more suitable for less volatile or semi-volatile compounds.
Q4: How long can I reuse an SPME fiber?
A4: SPME fibers are reusable, but their lifespan depends on the sample matrix and the care taken. With proper conditioning and cleaning, a fiber can typically be used for 50 to 100 extractions or more. It is crucial to condition the fiber before the first use and between analyses by thermally cleaning it in the GC injector port to prevent carryover.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Analyte Peaks | 1. Inappropriate fiber selection. 2. Insufficient extraction time or temperature. 3. Analyte concentration is below the detection limit. 4. Inefficient desorption from the fiber. | 1. Use a DVB/CAR/PDMS or PDMS/DVB fiber. Consider derivatization for enhanced sensitivity. 2. Optimize extraction parameters. For diacetyl, temperatures around 47-55°C and times of 30-50 minutes have been effective.[3][9] 3. Increase sample volume or consider a pre-concentration step. Derivatization can also lower detection limits.[4] 4. Ensure the GC injector temperature and desorption time are adequate (e.g., 250°C for 4-7 minutes).[2][7] |
| Poor Reproducibility | 1. Inconsistent extraction time, temperature, or sample volume. 2. Fiber degradation or contamination. 3. Variations in sample matrix. | 1. Precisely control all extraction parameters using an autosampler if possible. 2. Condition the fiber properly before each use. If performance degrades, replace the fiber. 3. Use an internal standard to compensate for matrix effects. Deuterated diacetyl (d6-DA) is a suitable internal standard for diacetyl analysis.[10] |
| Peak Tailing or Broadening | 1. Inefficient desorption or transfer of analytes to the GC column. 2. Active sites in the GC inlet liner. | 1. Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) to minimize dead volume. Ensure the desorption temperature and time are optimal. 2. Use a deactivated inlet liner. |
| Interfering Peaks | 1. Co-elution of matrix components with the target analytes. 2. Carryover from previous injections. | 1. Optimize the GC temperature program to improve separation. 2. Use a more selective detector like a Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode.[5] 3. Ensure the fiber is thoroughly cleaned between analyses by extending the desorption time or increasing the temperature. |
Data Summary
Table 1: Comparison of SPME Fiber Coatings for Volatile Diketone Analysis
| Fiber Coating | Polarity | Recommended For | Performance Notes for Diketones |
| DVB/CAR/PDMS | Bipolar | Broad range of volatile and semi-volatile compounds. | Highly Recommended. Shows high sensitivity for diacetyl and is a good first choice for method development.[1][2][3] |
| PDMS/DVB | Bipolar | Volatile compounds, amines, and nitro-aromatic compounds.[11] | Recommended. Effective for derivatized carbonyl compounds.[4] |
| CAR/PDMS | Bipolar | Very volatile compounds and gases. | May be suitable for highly volatile diketones, but DVB/CAR/PDMS often provides better overall performance. |
| PDMS | Non-polar | Non-polar volatile compounds. | Less effective for polar diketones compared to bipolar fibers. |
| Polyacrylate (PA) | Polar | Polar semi-volatile compounds. | Generally not the first choice for highly volatile diketones. |
Experimental Protocols
Protocol 1: Headspace SPME-GC-MS Analysis of Diacetyl and this compound in a Liquid Matrix (e.g., Beverage)
1. Sample Preparation:
- Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
- Add 1.5 g of NaCl to the vial (salting out).
- If using an internal standard, spike the sample with a known concentration of deuterated diacetyl (d6-DA).
- Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Extraction:
- Fiber: DVB/CAR/PDMS, 50/30 µm.
- Conditioning: Condition the fiber prior to first use and for 5-10 minutes at 250°C before each extraction.
- Incubation/Equilibration: Place the vial in a heating block or autosampler agitator set to 50°C for 15 minutes with agitation.
- Extraction: Expose the SPME fiber to the headspace of the vial for 40 minutes at 50°C with continuous agitation.
3. GC-MS Analysis:
- Desorption: Immediately insert the fiber into the GC inlet heated to 250°C. Desorb for 5 minutes in splitless mode.
- GC Column: A mid-polarity column (e.g., DB-624 or equivalent) is suitable.
- Oven Program: Start at 40°C (hold for 3 min), ramp to 180°C at 10°C/min, then ramp to 240°C at 20°C/min (hold for 2 min).
- MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for diacetyl (m/z 86, 43) and this compound (m/z 100, 57, 43).
Protocol 2: Derivatization Followed by HS-SPME-GC-MS
1. Derivatization:
- To 5 mL of the sample in a vial, add a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in water.
- Adjust the pH to 3-4 and heat at 60°C for 30 minutes to form the oxime derivatives.
2. HS-SPME Extraction:
- Fiber: PDMS/DVB, 65 µm.
- Cool the sample to room temperature.
- Extraction: Expose the fiber to the headspace for 30 minutes at 45°C with agitation.[4]
3. GC-MS Analysis:
- Desorption: Desorb in the GC inlet at 250°C for 3 minutes.
- GC Column and Program: Optimize the GC conditions for the separation of the PFBHA-derivatives.
- MS Detection: Use SIM mode to monitor the characteristic fragment ions of the derivatized diketones.
Visualizations
Caption: Workflow for SPME analysis of volatile diketones.
Caption: Decision tree for selecting an SPME fiber.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Analysis of diacetyl in wine using solid-phase microextraction combined with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of the determination of volatile organic compounds in plant tissue and soil samples: Untargeted metabolomics of main active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Methods for 2,3-Pentanedione and Diacetyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical methods for the quantification of 2,3-pentanedione and diacetyl, two adjacent α-dicarbonyl compounds of significant interest in food science, beverage production, and occupational health and safety. Due to their similar chemical structures and volatility, the accurate and distinct quantification of these compounds presents an analytical challenge. This document outlines the key methodologies, presents their performance characteristics, and provides detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific application.
Overview of Analytical Techniques
The analysis of this compound and diacetyl is predominantly accomplished through chromatographic techniques, namely Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method is often dictated by the sample matrix, required sensitivity, and available instrumentation. For air monitoring in workplace settings, methods developed by regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) are frequently employed.
Quantitative Performance Comparison
The following table summarizes the quantitative performance of various analytical methods for this compound and diacetyl, providing a clear comparison of their detection capabilities.
| Method | Analyte(s) | Matrix | Limit of Detection (LOD) / Reliable Quantitation Limit (RQL) | Instrumentation | Reference |
| OSHA Method 1012 | Diacetyl | Air | RQL: 1.3 ppb | GC-ECD | [1][2] |
| OSHA Method 1013 | Diacetyl | Air | RQL: 12 ppb | GC-FID | [1] |
| OSHA Method 1016 | This compound | Air | RQL: 9.3 ppb | GC-FID | [1][3] |
| Modified OSHA 1013/1016 | Diacetyl & this compound | Air | LOQ: 1.1 ppb (for both) | GC-MS | [4] |
| NIOSH Method 2557 | Diacetyl | Air | Working Range: 0.057 to 13.4 ppm | GC-FID | [5] |
| Thermal Desorption-GC-MS | Diacetyl & this compound | Air | LOD: ~0.2 ng (Diacetyl), ~0.1 ng (this compound) | TD-GC-MS | [1][6] |
| Headspace GC-ECD | Diacetyl & this compound | Beer | LOD: Low ppb levels | HS-GC-ECD | [7] |
| HPLC with Fluorometric Detection | Diacetyl & this compound | Beer | Not specified | HPLC-FLD | [8] |
| HPLC-UV with Derivatization | Diacetyl | Wine | LOQ: 0.05 mg/L to 20 mg/L | HPLC-UV | [9] |
Experimental Protocols
Workplace Air Sampling and Analysis: OSHA Methods
a) OSHA Method 1012 for Diacetyl (Low Levels)
This method is designed for the sensitive detection of diacetyl in workplace air.[1]
-
Sampling:
-
Use a sampling train consisting of two specially cleaned silica gel tubes in series.
-
Calibrate a personal sampling pump to a flow rate of 0.05 to 0.2 L/min.
-
Collect a 9 L air sample for a time-weighted average (TWA) measurement.
-
Protect the sampling tubes from light during and after sampling.[10]
-
-
Sample Preparation:
-
Analysis:
-
Analyze the derivatized samples by Gas Chromatography with Electron Capture Detection (GC-ECD).[1]
-
b) OSHA Method 1016 for this compound
This method is used for the analysis of this compound and can be adapted for the simultaneous analysis of diacetyl.[11]
-
Sampling:
-
Sample Preparation:
-
Desorb the silica gel with a 95:5 ethanol:water solution.[11]
-
-
Analysis:
Analysis in Beverages: Headspace GC-ECD
This method is commonly used for the quality control of diacetyl and this compound in beer and other fermented beverages.[7]
-
Sample Preparation:
-
Headspace Analysis:
-
Incubate the vial in a headspace autosampler at a controlled temperature (e.g., 60°C) for a specific time (e.g., 45-90 minutes) to allow the volatile compounds to partition into the headspace.[8]
-
Automatically inject a portion of the headspace gas into the GC.
-
-
GC-ECD Analysis:
HPLC Analysis with Derivatization
This method offers an alternative to GC and is particularly useful for complex matrices.
-
Derivatization:
-
Sample Cleanup (if necessary):
-
Pass the derivatized sample through a solid-phase extraction (SPE) cartridge to remove interfering substances.[8]
-
-
HPLC Analysis:
-
Inject the cleaned-up, derivatized sample into an HPLC system.
-
Separate the derivatives on a reverse-phase column (e.g., C18).
-
Detect the derivatives using a fluorescence or UV detector.[8]
-
Visualizing the Workflows
To better illustrate the experimental processes, the following diagrams outline the workflows for the key analytical methods described.
Caption: General workflow for the analysis of this compound and diacetyl using Gas Chromatography (GC).
Caption: General workflow for the analysis of this compound and diacetyl using High-Performance Liquid Chromatography (HPLC).
Conclusion
The selection of an analytical method for this compound and diacetyl is a critical decision that depends on the specific research or monitoring objectives. For highly sensitive workplace air monitoring, OSHA Method 1012 with GC-ECD or thermal desorption GC-MS are excellent choices.[1][6] For routine quality control in the beverage industry, headspace GC-ECD provides a robust and reliable solution.[7] HPLC methods with derivatization offer a valuable alternative, particularly when dealing with complex sample matrices or when GC instrumentation is unavailable.[8] By understanding the principles, performance characteristics, and experimental protocols of these methods, researchers and professionals can ensure the acquisition of accurate and reliable data for these important analytes.
References
- 1. academic.oup.com [academic.oup.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. cdc.gov [cdc.gov]
- 4. Increased sensitivity of OSHA method analysis of diacetyl and this compound in air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdc.gov [cdc.gov]
- 6. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gcms.labrulez.com [gcms.labrulez.com]
- 8. benchchem.com [benchchem.com]
- 9. oiv.int [oiv.int]
- 10. aeasseincludes.assp.org [aeasseincludes.assp.org]
- 11. osha.gov [osha.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. shimadzu.com [shimadzu.com]
- 14. HPLC Determination of 2,3-Butanedione (Diacetyl) Using 4-Nitro-o-phenylenediamine as the Derivatization Reagent | SIELC Technologies [sielc.com]
Unveiling the Double-Edged Sword: A Comparative Toxicological Analysis of 2,3-Pentanedione and Diacetyl
A deep dive into the toxicological profiles of the flavoring compounds 2,3-pentanedione and its structural analog, diacetyl (2,3-butanedione), reveals a striking similarity in their adverse health effects, particularly concerning respiratory toxicity. Initially considered a safer substitute, this compound has been shown to exhibit a comparable level of hazard to diacetyl, a compound notoriously linked to severe, irreversible lung disease, including bronchiolitis obliterans ("popcorn lung"), in occupationally exposed individuals.[1][2] This guide provides a comprehensive comparison of their toxicities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Toxicological Data Summary
Animal inhalation studies form the primary basis for comparing the toxic potency of these two α-diketones. The data consistently demonstrates that this compound and diacetyl induce similar pathological findings in the respiratory tract at comparable exposure concentrations.
Table 1: Comparative Acute Respiratory Toxicity in Rats (Single 6-Hour Exposure)
| Compound | Exposure Concentration (ppm) | Key Pathological Findings | Reference |
| Diacetyl | 240 | Necrotizing rhinitis, tracheitis, and bronchitis | [1][3] |
| This compound | 241.2 | Comparable necrotizing rhinitis, tracheitis, and bronchitis | [1][3] |
| This compound | 112 - 354 | Dose-dependent respiratory epithelial injury | [1][3] |
Analysis: A single 6-hour exposure to approximately 240-241 ppm of either diacetyl or this compound results in comparable acute damage to the respiratory tract of rats.[1][3] This indicates a similar level of acute toxic potency.
Table 2: Comparative Sub-chronic Respiratory Toxicity in Rats (2-Week Exposure)
| Compound | Exposure Concentration (ppm) | Exposure Duration | Key Pathological Findings | Reference |
| Diacetyl | 150 - 200 | 6 hrs/day, 5 days/wk | Bronchial and bronchiolar fibrosis | [1][4] |
| This compound | 150 | 6 hrs/day, 5 days/wk | Bronchial and bronchiolar fibrosis | [1][4] |
Analysis: Repeated 2-week exposures to similar concentrations of both compounds lead to the development of fibrotic airway lesions, which are characteristic of bronchiolitis obliterans.[1][4] Some evidence even suggests that airway fibrosis may occur more frequently following exposure to this compound than to diacetyl.[4] The National Institute for Occupational Safety and Health (NIOSH) has concluded that the two substances have roughly similar toxic effects.[1]
Mechanism of Toxicity: A Tale of Two Diketones
The toxicity of both diacetyl and this compound is primarily attributed to their reactive α-dicarbonyl functional group.[1][2] This group can react with arginine residues in cellular proteins, leading to protein modification, cellular damage, and the initiation of inflammatory and fibrotic responses.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione | Occupational Safety and Health Administration [osha.gov]
- 3. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of GC-MS Methods for 2,3-Pentanedione Analysis Using Isotope Dilution
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2,3-pentanedione is critical for quality control, safety assessment, and research applications in various fields, including the food and beverage industry and occupational health.[1] This guide provides a comprehensive comparison of the validated Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing isotope dilution with other analytical techniques for the determination of this compound.
The principle of isotope dilution mass spectrometry (IDMS) involves the introduction of a known quantity of an isotopically labeled version of the analyte, such as this compound-d3, to the sample at the initial stage of analysis.[2][3] This internal standard is chemically identical to the native analyte and thus experiences the same behavior during extraction, derivatization, and chromatographic separation.[1] By measuring the ratio of the native analyte to its labeled counterpart using a mass spectrometer, highly accurate and precise quantification can be achieved, as this ratio remains unaffected by variations in sample preparation or injection volume.[1][3]
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. While GC-MS with isotope dilution is considered a premier method due to its high accuracy and precision, other techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are also employed.[3][4][5] The following tables summarize the performance characteristics of these methods based on available data.
Table 1: Performance Characteristics of Various Analytical Methods for this compound Quantification
| Analytical Method | Detector | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient) | Recovery (%) | Reference |
| GC-MS with Isotope Dilution | Mass Spectrometry | Serum (as proxy) | - | - | - | 93.1 - 118.1 | [3] |
| GC-MS | Mass Spectrometry | E-liquid | 0.05 - 1.27 mg/kg | - | > 0.998 (0.2 - 2.0 mg/L) | 75.8 - 112.5 | [4][6] |
| GC-MS | Mass Spectrometry | Air | - | 1.1 ppb | > 0.99 | 92 | [4][5] |
| GC-FID | Flame Ionization Detector | Air | - | 0.11 µg (2.7 ppb) | > 0.99 | 95-105 | [4][5] |
| HPLC-UV (with Derivatization) | UV Detector | - | - | 0.00078 mg/m³ | > 0.99 | Not Reported | [5] |
| Thermal Desorption GC-MS | Mass Spectrometry | Air | ~0.1 ng (0.02 ppb for 1.5L sample) | - | - | - | [7] |
Table 2: Comparison of Precision for Different Analytical Methods
| Analytical Method | Precision (% RSD) | Notes | Reference |
| GC-MS with Isotope Dilution | < 5% | Reduced variability due to effective compensation for matrix effects. | [2] |
| GC-MS (Solvent Extraction) | "Good" repeatability | Susceptible to analyte loss during extraction. | [3] |
| HPLC-UV (with Derivatization) | Intraday: 2.5%, Interday: 4.1% | Derivatization step can introduce variability. | [3] |
| GC-FID | Standard Error of Estimate: 10.1% | Lower selectivity and prone to interferences. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are protocols for the GC-MS isotope dilution method and a comparative HPLC-UV method.
Protocol 1: GC-MS with Isotope Dilution for this compound in Liquid and Solid Samples
This protocol is designed to leverage the advantages of a stable isotope-labeled internal standard for accurate quantification.[2]
1. Reagents and Materials:
-
Solvents: Methanol, Ethanol (95%), Ethyl Acetate (HPLC or GC grade)
-
Reagents: Deionized water, Sodium chloride
-
Standards: this compound (≥97% purity), Isotopically labeled this compound (e.g., this compound-d3)
-
Sample Preparation: Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction supplies.
2. Standard Preparation:
-
Prepare stock solutions of native this compound and the isotopically labeled internal standard in methanol at a concentration of 1000 µg/mL.[1]
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of native this compound and a constant concentration of the internal standard.
3. Sample Preparation:
-
For Liquid Samples (e.g., Beverages):
-
Degas the sample if necessary.[2]
-
In a headspace vial, combine 5 mL of the sample with a known amount of the internal standard stock solution (e.g., 50 µL of a 1 ppm solution).[2]
-
Add sodium chloride to saturate the solution and enhance analyte volatility.[1]
-
Seal the vial and vortex for 30 seconds.[1]
-
Proceed with Headspace-SPME-GC-MS analysis.
-
-
For Solid Samples (e.g., Coffee Beans):
-
Cryogenically grind the sample to a fine powder.[1]
-
Weigh a known amount of the homogenized sample into a headspace vial.[1]
-
Add a known amount of deionized water and the internal standard stock solution.[1]
-
Seal the vial, vortex thoroughly, and equilibrate at a specific temperature (e.g., 60°C) before SPME extraction.[1]
-
4. GC-MS Analysis:
-
GC System: Agilent 7890A or equivalent.[5]
-
Mass Spectrometer: Agilent 5975C or equivalent.[5]
-
Column: DB-1 60-m × 0.32-mm i.d. (5-µm df) capillary column or equivalent.[5]
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Oven Temperature Program: Initial temperature of 100°C (held for 5 min), ramped to 150°C at 5°C/min, then to 200°C at 10°C/min (held for 10 min).[5]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
MS Detection (Selected Ion Monitoring - SIM):
5. Data Analysis:
-
Integrate the peak areas for the quantifier ions of both the native this compound and the labeled internal standard.[1]
-
Calculate the response ratio by dividing the peak area of the native analyte by the peak area of the internal standard.[1]
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.[3]
Protocol 2: HPLC-UV Analysis of this compound with Derivatization
HPLC methods for this compound typically require a derivatization step to enhance detection by UV or fluorescence detectors.[4]
1. Sample Preparation and Derivatization:
-
A derivatizing agent is used to react with this compound to form a product with strong UV absorbance.
-
The reaction conditions (e.g., temperature, time, pH) must be optimized for complete and reproducible derivatization.
2. HPLC Analysis:
-
The specific HPLC conditions (e.g., column, mobile phase, flow rate) will depend on the properties of the derivatized product.
-
A UV detector is used to monitor the effluent from the column at the wavelength of maximum absorbance for the derivative.
3. Data Analysis:
-
Prepare calibration standards of this compound and subject them to the same derivatization and extraction procedure.[4]
-
Generate a calibration curve and determine the concentration of this compound in the samples.[4]
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the GC-MS isotope dilution method and the logical relationship in method comparison.
Caption: Experimental workflow for GC-MS analysis of this compound using isotope dilution.
Caption: Comparison of analytical methods for this compound based on performance metrics.
Conclusion
For the quantification of this compound, GC-MS with isotope dilution stands out as a superior method, offering high accuracy and precision by effectively compensating for matrix effects and procedural variations.[2][3] While other methods like GC-FID and HPLC-UV have their applications, they may be more susceptible to interferences and variability.[3] The choice of method should be guided by the specific analytical requirements, including the desired level of accuracy, the complexity of the sample matrix, and the available instrumentation. For validation purposes and to ensure the highest quality data, the isotope dilution GC-MS method is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to 2,3-Pentanedione Assay Cross-reactivity
For researchers, scientists, and drug development professionals, the accurate quantification of 2,3-pentanedione is critical in fields ranging from flavor science to toxicology. However, its structural similarity to other vicinal diketones, particularly diacetyl (2,3-butanedione), presents a significant analytical challenge. This guide provides an objective comparison of common analytical methods, focusing on the cross-reactivity and potential for interference of this compound, supported by experimental data and detailed protocols.
The presence of this compound can significantly impact the flavor profile of food and beverages and has been scrutinized for its potential health risks in occupational settings. Consequently, precise and specific measurement of this compound is paramount. This guide delves into the performance of key analytical techniques, offering insights into their suitability for distinguishing this compound from other structurally related compounds.
Performance Comparison of Analytical Assays
The choice of an analytical method for this compound quantification is a trade-off between specificity, sensitivity, and throughput. The following tables summarize the performance of common assays, highlighting their ability to differentiate this compound from diacetyl.
Table 1: Quantitative Performance of this compound Assays
| Analytical Method | Principle | Linearity (r²) | Limit of Quantification (LOQ) | Potential for Cross-Reactivity/Interference with Diacetyl |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by boiling point and fragmentation pattern | >0.99 | ~1 ppb | Low; can be baseline separated with appropriate column and method. Co-elution is possible in complex matrices.[1][2] |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation by boiling point and detection of ionized carbon atoms | >0.99 | ~2.7 ppb | Moderate; relies on chromatographic separation alone. Co-elution with diacetyl is a significant risk. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by polarity after derivatization | >0.99 | ~0.04 mg/L | Low to Moderate; dependent on the selectivity of the derivatizing agent and chromatographic conditions. |
| Colorimetric Assays (e.g., with o-phenylenediamine) | Reaction with vicinal diketones to form a colored product | - | - | High; measures total vicinal diketones, unable to differentiate between this compound and diacetyl.[3] |
Table 2: Comparison of Chromatographic Methods for Vicinal Diketone Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Sample Volatility | Requires volatile or semi-volatile analytes | Suitable for a wider range of polarities and volatilities |
| Sample Preparation | Often requires headspace extraction or derivatization for complex matrices | Derivatization is typically required for UV detection of diketones |
| Separation Principle | Based on boiling point and column interactions | Based on polarity and column interactions |
| Detection | Mass Spectrometry (MS) for high specificity, Flame Ionization Detector (FID) for general purpose | UV/Vis detector is common; requires chromophore (introduced by derivatization) |
| Specificity for this compound vs. Diacetyl | High with MS detection and proper chromatographic separation | Moderate to high, dependent on derivatization and chromatography |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. The following are representative protocols for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound and Diacetyl
This method is suitable for the simultaneous quantification of this compound and diacetyl in various matrices, including air and liquids.
-
Sample Preparation (Headspace Analysis for Liquids):
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known amount of an internal standard (e.g., 2,3-hexanedione).
-
Seal the vial and incubate at 60°C for 45 minutes.[1]
-
-
GC-MS Conditions:
-
Column: DB-624, 60 m x 0.32 mm, 1.8 µm film thickness or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Program: Initial temperature of 50°C (hold for 5 min), ramp to 120°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron ionization (EI) mode. Monitor characteristic ions for this compound (m/z 57, 43, 100) and diacetyl (m/z 43, 86).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method relies on the reaction of vicinal diketones with a derivatizing agent to form a UV-active compound.
-
Derivatization:
-
To 1 mL of sample, add 0.5 mL of 0.1% o-phenylenediamine (OPDA) solution in 2 M HCl.
-
Heat the mixture at 60°C for 30 minutes in the dark.
-
Cool the reaction mixture to room temperature.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 313 nm.
-
Mandatory Visualizations
Toxicological Pathway of this compound
Inhalation of this compound has been linked to respiratory toxicity. The following diagram illustrates the proposed signaling pathway leading to cellular damage.
Experimental Workflow for GC-MS Analysis
The following diagram outlines the typical workflow for the analysis of this compound using headspace gas chromatography-mass spectrometry.
Logical Relationship of Assay Specificity
This diagram illustrates the hierarchy of analytical techniques based on their specificity for this compound in the presence of diacetyl.
References
A Comparative Analysis of 2,3-Pentanedione and Other Alpha-Diketones for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, biological activities, and toxicological profiles of 2,3-pentanedione and its structural analogs. This guide provides supporting experimental data and detailed methodologies to inform research and development.
Introduction
Alpha-diketones are a class of organic compounds characterized by two adjacent carbonyl groups. They are widely utilized as flavoring agents in the food and beverage industry, with this compound often employed as a substitute for diacetyl (2,3-butanedione) to impart a buttery flavor. However, concerns over the respiratory toxicity of diacetyl have prompted a closer examination of its alternatives. This guide presents a comparative study of this compound and other alpha-diketones, offering a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The physicochemical properties of alpha-diketones, such as vapor pressure and water solubility, are critical determinants of their behavior in biological and environmental systems. As the carbon chain length increases, vapor pressure and water solubility tend to decrease.[1] A comparison of key physicochemical properties of several alpha-diketones is presented in Table 1.
Table 1: Comparative Physicochemical Properties of Alpha-Diketones
| Property | Diacetyl (2,3-Butanedione) | This compound | 2,3-Hexanedione | 2,3-Heptanedione |
| Molecular Formula | C4H6O2 | C5H8O2 | C6H10O2 | C7H12O2 |
| Molecular Weight ( g/mol ) | 86.09 | 100.12 | 114.14 | 128.17 |
| Boiling Point (°C) | 88 | 109.9[2] | 128-129 | 64 °C @ 18 mmHg[3] |
| Vapor Pressure (mmHg at 20°C) | 52.2 | 15.5 | 5.8 | Lower than 2,3-Hexanedione |
| Water Solubility | High | 6.67 x 10^4 mg/L at 15°C[2] | Moderate | Practically insoluble[4] |
| logP (Octanol-Water Partition Coefficient) | -1.34 | -0.85 | -0.36 | Very hydrophobic[4] |
| Odor | Buttery | Buttery, sweet[2] | Buttery, cheesy | Powerful, cheesy, pungent[3] |
Note: Some data points are qualitative due to the limited availability of directly comparable quantitative values.
Comparative Toxicology and Biological Activity
The primary concern surrounding alpha-diketones is their potential to cause respiratory damage, including the severe and irreversible lung disease bronchiolitis obliterans.[5] The toxicity of these compounds is largely attributed to their reactive alpha-dicarbonyl group, which can interact with and modify cellular proteins, particularly arginine residues.[6]
Respiratory Toxicity
Animal studies have demonstrated that this compound exhibits a toxicological profile similar to that of diacetyl.[5] Inhalation exposure in rats to comparable concentrations of both compounds resulted in similar damage to the respiratory epithelium.[7] Interestingly, the chemical reactivity of alpha-diketones with arginine substrates appears to decrease with increasing carbon chain length, with diacetyl and this compound being more reactive than 2,3-hexanedione.[1][8] This suggests a potential decrease in toxicity with longer chain alpha-diketones.
Table 2: Comparative Inhalation Toxicity in Rats (2-Week Exposure)
| Compound | Exposure Concentration (ppm) | Key Pathological Findings |
| Diacetyl (2,3-Butanedione) | 150 | Bronchial fibrosis |
| 200 | Bronchial fibrosis | |
| This compound | 150 | Bronchial fibrosis |
| 200 | Bronchial fibrosis | |
| 2,3-Hexanedione | 200 | Bronchial fibrosis (observed in a smaller proportion of animals compared to diacetyl and this compound) |
Source: Adapted from Morgan et al. (2016)[1]
Antimicrobial Activity
Beyond their toxicological effects, some alpha-diketones have demonstrated antimicrobial properties. Diacetyl, in particular, has been shown to be effective against a range of gram-negative bacteria, yeasts, and molds, although it is generally less effective against gram-positive bacteria.[6][9] The antimicrobial activity is influenced by pH, with greater efficacy observed at lower pH levels.[9]
Table 3: Antimicrobial Activity of Diacetyl
| Organism Type | General Efficacy | Minimum Inhibitory Concentration (MIC) Range (ppm) |
| Gram-negative bacteria | High | 50 - 1000[6] |
| Yeasts and Molds | High | 50 - 1000[6] |
| Gram-positive bacteria | Lower | Generally higher than for gram-negative bacteria |
Enzyme Inhibition
The reactive nature of the alpha-dicarbonyl group suggests that these compounds have the potential to act as enzyme inhibitors. While specific IC50 values for a broad range of enzymes are not extensively documented in the literature for these specific alpha-diketones, their ability to modify protein residues indicates a potential for enzyme modulation. The evaluation of enzyme inhibition is a critical area for future research, particularly for drug development purposes.
Signaling Pathways in Alpha-Diketone Toxicity
The cellular response to alpha-diketone exposure involves the activation of key signaling pathways associated with stress and inflammation. The interaction of alpha-diketones with cellular proteins can trigger a cascade of events leading to the production of pro-inflammatory cytokines and ultimately, cellular damage. Two central pathways implicated in this process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of the immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Upon stimulation by cellular stressors, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Alpha-diketone induced NF-κB activation pathway.
MAPK Signaling Pathway
The MAPK signaling cascades are key pathways that convert extracellular stimuli into a wide range of cellular responses, including inflammation, apoptosis, and cell differentiation. These pathways typically consist of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK).[10] Stress signals, such as those induced by alpha-diketones, can activate this cascade, leading to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.
Caption: General overview of the MAPK signaling cascade.
Experimental Protocols
In Vitro Cytotoxicity Assay for Volatile Alpha-Diketones
This protocol outlines a method for assessing the cytotoxicity of volatile alpha-diketones on cultured human bronchial epithelial cells using an air-liquid interface (ALI) exposure system.
1. Cell Culture:
-
Culture human bronchial epithelial cells (e.g., BEAS-2B or primary cells) on microporous membrane inserts until a confluent, differentiated epithelium is formed.
2. Exposure to Volatile Compounds:
-
Generate a defined vapor concentration of the alpha-diketone in an exposure chamber.
-
Place the cell culture inserts in the ALI exposure system, exposing the apical surface of the cells to the vapor while the basolateral surface remains in contact with the culture medium.
-
Expose the cells for a defined period (e.g., 4-6 hours). Include a control group exposed to clean air.
3. Cytotoxicity Assessment (MTT Assay):
-
Following exposure, remove the inserts from the exposure system and wash the cells with phosphate-buffered saline (PBS).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the apical compartment and incubate for 2-4 hours at 37°C.
-
After incubation, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the air-exposed control.
4. Data Analysis:
-
Plot cell viability against the concentration of the alpha-diketone to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Caption: Experimental workflow for in vitro cytotoxicity testing.
General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of alpha-diketones on a specific enzyme.
1. Reagent Preparation:
-
Prepare a buffer solution appropriate for the enzyme of interest.
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate for the enzyme.
-
Prepare a series of dilutions of the alpha-diketone inhibitor in the assay buffer.
2. Assay Procedure:
-
In a 96-well microplate, add the assay buffer, the enzyme solution, and the inhibitor solution at various concentrations. Include a control well with no inhibitor.
-
Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength and measurement mode will depend on the specific substrate and product.
3. Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic curve) to determine the IC50 value.
Conclusion
This comparative guide provides a comprehensive overview of this compound and other alpha-diketones, with a focus on their physicochemical properties, biological activities, and toxicological profiles. The data presented highlights the similar respiratory toxicity of this compound and diacetyl, underscoring the need for caution when considering it as a direct substitute. The information on antimicrobial activity and the potential for enzyme inhibition opens avenues for further research, particularly in the context of drug development. The detailed experimental protocols and signaling pathway diagrams offer valuable tools for researchers and scientists working in this field. A thorough understanding of the structure-activity relationships of alpha-diketones is essential for the development of safer alternatives and for exploring their potential therapeutic applications.
References
- 1. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, this compound and 2,3-Hexanedione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-HEPTANEDIONE | 96-04-8 [chemicalbook.com]
- 4. Human Metabolome Database: Showing metabocard for 2,3-Heptanedione (HMDB0031476) [hmdb.ca]
- 5. cdc.gov [cdc.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione | Occupational Safety and Health Administration [osha.gov]
- 8. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, this compound, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial properties of diacetyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Inhalation dosimetry comparison of diacetyl and 2,3-pentanedione
An Objective Comparison of Diacetyl and 2,3-Pentanedione Inhalation Dosimetry for Researchers
Introduction: The Concern Over Butter Flavoring Agents
Diacetyl (2,3-butanedione) and its structural analog, this compound, are α-diketones used extensively as flavoring agents to impart a buttery taste and aroma. Occupational exposure to diacetyl has been linked to the development of severe, irreversible lung disease, most notably bronchiolitis obliterans.[1][2][3] This has led to the increased use of this compound as a substitute. However, emerging toxicological data suggest that this compound may pose a similar respiratory hazard, necessitating a detailed comparison of their inhalation dosimetry and toxicological profiles.[1][4][5] This guide provides a comparative analysis based on available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Dosimetry: Uptake and Distribution
Dosimetry models, including computational fluid dynamics (CFD) and physiologically based pharmacokinetic (PBPK) models, have been instrumental in understanding the absorption and distribution of these compounds in the respiratory tract.[6][7] Studies show that diacetyl and this compound exhibit similar uptake patterns throughout the respiratory system.[6][7]
Key quantitative data from these dosimetry studies are summarized below, highlighting the percentage of vapor uptake in different regions of the respiratory tract for both rats and humans.
Table 1: Comparative Nasal Uptake of Diacetyl and this compound
| Species | Compound | Exposure Concentration (ppm) | Nasal Uptake (%) | Reference |
| Rat | Diacetyl | 1 | 37.0 | [6] |
| Rat | Diacetyl | 10 | 30.9 | [6][7] |
| Rat | Diacetyl | 100 | 27.8 | [6] |
| Rat | This compound | 1 | 30.4 | [6] |
| Rat | This compound | 10 | 30.3 | [6][7] |
| Rat | This compound | 100 | 29.8 | [6] |
| Human | Diacetyl | 1 | 9.3 | [6] |
| Human | Diacetyl | 10 | 8.7 | [6][7] |
| Human | Diacetyl | 100 | 8.5 | [6] |
| Human | This compound | 1 | 9.7 | [6] |
| Human | This compound | 10 | 9.3 | [6][7] |
| Human | This compound | 100 | 9.0 | [6] |
Table 2: Comparative Total Respiratory Tract Uptake at 10 ppm Exposure
| Species | Compound | Total Respiratory Uptake (%) | Reference |
| Rat | Diacetyl | 76.5 | [6][7] |
| Rat | This compound | 76.8 | [6][7] |
| Human | Diacetyl | 79.6 | [6][7] |
| Human | This compound | 81.1 | [6][7] |
Comparative Respiratory Toxicity
Animal studies form the primary basis for comparing the toxic potency of these two compounds. Inhalation studies in rodents have demonstrated that diacetyl and this compound induce similar pathological findings in the respiratory tract at comparable exposure concentrations.[1][8]
Table 3: Comparative Respiratory Toxicity in Rats (Single 6-Hour Exposure)
| Compound | Exposure Concentration (ppm) | Key Pathological Findings | Reference |
| Diacetyl | 240 | Necrotizing rhinitis, tracheitis, and bronchitis | [1][8] |
| This compound | 241.2 | Comparable necrotizing rhinitis, tracheitis, and bronchitis | [1] |
| This compound | 112 - 354 | Dose-dependent respiratory epithelial injury | [1] |
Table 4: Comparative Respiratory Toxicity in Rats (2-Week Exposure)
| Compound | Exposure Concentration (ppm) | Exposure Duration | Key Pathological Findings | Reference |
| Diacetyl | 150 | 6 hrs/day, 5 days/wk | Bronchial fibrosis | [1] |
| Diacetyl | 200 | 6 hrs/day, 5 days/wk | Bronchial fibrosis | [1] |
| This compound | 150 | 6 hrs/day, 5 days/wk | Bronchial fibrosis | [1] |
Experimental Protocols and Methodologies
A comprehensive understanding of the dosimetry and toxicity of these compounds relies on robust experimental models. A typical workflow for assessing inhalation toxicity is outlined below.
Inhalation Dosimetry Modeling Workflow
The development of dosimetry models for diacetyl and this compound often involves a hybrid approach combining CFD and PBPK models.[6]
In Vitro Vapor Exposure Protocol
To investigate cellular mechanisms, air-liquid interface (ALI) cultures of human bronchial epithelial cells are often used.
-
Cell Culture : Human bronchial epithelial cells are cultured on microporous membranes to form a differentiated epithelium.
-
Vapor Exposure : The ALI cultures are placed in an exposure system where a controlled flow of vapor containing diacetyl or this compound is passed over the apical surface for a defined period (e.g., 6 hours).[1]
-
Toxicity Assessment : Post-exposure, a variety of endpoints are measured to assess cytotoxicity and cellular responses, including:[1]
-
Cell Viability : Measured by assays like MTT or LDH release.
-
Inflammatory Response : Quantification of secreted cytokines (e.g., IL-6, IL-8).
-
Gene Expression : Analysis of genes related to inflammation, oxidative stress, and apoptosis.
-
Mechanism of Toxicity: The Role of the α-Dicarbonyl Group
The toxicity of both diacetyl and this compound is largely attributed to their reactive α-dicarbonyl functional group.[1][4][9] This group can react with arginine residues in cellular proteins, leading to protein modification, cellular damage, and the initiation of inflammatory and fibrotic responses.[1]
Conclusion
The available data strongly indicate that this compound and diacetyl exhibit similar inhalation dosimetry and toxic potency in animal models. Both compounds cause significant damage to the respiratory tract epithelium, leading to fibrosis at comparable exposure levels.[1][10][11] The National Institute for Occupational Safety and Health (NIOSH) has concluded that the two substances have roughly similar toxic effects.[1] This body of evidence suggests that this compound should not be considered a safer alternative to diacetyl and that exposures to both compounds should be minimized.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Models of Toxicity of Diacetyl and Alternative Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavorings-Related Lung Disease - Diacetyl and 2,3-Pentandione | Occupational Safety and Health Administration [osha.gov]
- 5. cdc.gov [cdc.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Inhalation dosimetry and dose-response analysis of diacetyl, 2, 3-pentanedione, and acetoin using respiratory tract vapor uptake models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. series.publisso.de [series.publisso.de]
- 10. Pathology of diacetyl and this compound airway lesions in a rat model of obliterative bronchiolitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathology of diacetyl and this compound airway lesions in a rat model of obliterative bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Confirmation of 2,3-Pentanedione in Workplace Air Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of established methodologies for the detection and quantification of 2,3-pentanedione in workplace air. The information presented is intended to assist researchers and occupational safety professionals in selecting the most appropriate method based on their specific analytical needs, including sensitivity, sampling strategy, and available instrumentation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for this compound is critical for accurate exposure assessment. The following table summarizes the key quantitative performance parameters of the most common methods.
| Method | Principle | Sampling Media | Desorption/Derivatization | Analytical Technique | Reliable Quantitation Limit (RQL) / Limit of Detection (LOD) |
| OSHA Method 1016 | Active Sampling | Two specially dried silica gel tubes in series.[1][2][3] | Solvent extraction with 95:5 ethyl alcohol:water.[1] | Gas Chromatography with Flame Ionization Detection (GC-FID).[1][2] | RQL: 9.3 ppb.[2] |
| Modified OSHA Method (GC-MS) | Active Sampling | Two specially dried silica gel tubes in series.[2][4] | Solvent extraction. | Gas Chromatography with Mass Spectrometry (GC-MS).[2][5] | RQL: 1.1 ppb.[2][5] |
| Thermal Desorption Method | Active or Passive Sampling | Tenax TA sorbent tubes.[2][6] | Thermal Desorption (TD).[2][6] | Gas Chromatography with Mass Spectrometry (GC-MS).[2][6] | LOD: ~0.1 ng, equating to ~0.02 ppb for a 1.5-litre active sample and ~0.1 ppb for an 8-h passive sample.[2][6] |
| HPLC Method | Active Sampling | Silica gel cartridge impregnated with 2,4-dinitrophenylhydrazine (DNPH).[7] | In-situ derivatization followed by elution. | High-Performance Liquid Chromatography with UV or MS detection (HPLC-UV/MS).[7] | LOQ: 0.00078 mg/m³ (~0.19 ppb) for a 60 L air sample.[7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these analytical techniques. Below are the summarized experimental protocols for the key methods cited.
OSHA Method 1016 (GC-FID)
-
Sampling:
-
Use a sampling train consisting of two specially dried silica gel tubes in series.[1][3]
-
Draw workplace air through the tubes using a personal sampling pump calibrated to a flow rate of 50 mL/min for up to 200 minutes (10 L total volume).[1][3] For short-term exposure limit (STEL) sampling, a flow rate of 0.2 L/min for 15 minutes (3 L total volume) is used.[3]
-
Protect the sampling tubes from light during and after sampling using an opaque holder or aluminum foil.[1][3]
-
After sampling, cap the tubes and store them at a cold temperature. Ship the samples to the laboratory under cold conditions.[1][4]
-
-
Sample Preparation:
-
Analysis:
Thermal Desorption (TD) with GC-MS
-
Sampling:
-
Active Sampling: Use a pumped sampler to draw a known volume of air through a Tenax TA sorbent tube. For short-term sampling, a flow rate of 100 mL/min for up to 30 minutes is recommended.[6]
-
Passive Sampling: Expose a Tenax TA sorbent tube with a diffusion head to the workplace air for a defined period (e.g., 1 to 8 hours).[2][6]
-
-
Sample Preparation and Analysis:
-
Place the sorbent tube in a thermal desorber connected to a GC-MS system.
-
The tube is heated, and the trapped analytes are desorbed and transferred to the GC column for separation.
-
The separated compounds are then detected and quantified by the mass spectrometer.[2][6] The GC-MS conditions can be set with an initial oven temperature of 100°C, followed by temperature ramps to separate this compound.[2]
-
High-Performance Liquid Chromatography (HPLC) Method
-
Sampling:
-
Draw a defined volume of air through a cartridge containing silica gel impregnated with 2,4-dinitrophenylhydrazine (DNPH) using a calibrated pump.[7] A typical flow rate is 1 L/min.[7]
-
The this compound in the air reacts with the DNPH on the cartridge to form a stable dinitrophenylhydrazone derivative.[7]
-
-
Sample Preparation:
-
Elute the derivative from the cartridge with a suitable solvent.
-
-
Analysis:
-
Analyze the eluate using an HPLC system equipped with a UV or mass spectrometric detector.[7]
-
Quantification is based on a calibration curve prepared from derivatized standards.
-
Methodological Workflows
The following diagrams illustrate the logical flow of the primary analytical methods for confirming the presence of this compound in workplace air samples.
References
- 1. osha.gov [osha.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound | Occupational Safety and Health Administration [osha.gov]
- 4. alsglobal.com [alsglobal.com]
- 5. Increased sensitivity of OSHA method analysis of diacetyl and this compound in air [stacks.cdc.gov]
- 6. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
Inter-laboratory Comparison of 2,3-Pentanedione Measurement: A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 2,3-pentanedione. While a formal multi-laboratory round-robin study on this compound analysis is not publicly available, this document synthesizes performance data from various validated methods to present a hypothetical inter-laboratory comparison.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish or verify analytical methods for this compound, a compound of interest in flavor chemistry, occupational safety, and toxicological research.[1][2][3]
Data Presentation
The performance of various analytical methods for this compound quantification is summarized below. The data is compiled from single-laboratory validation studies and presented here as a hypothetical inter-laboratory comparison to facilitate method evaluation. The primary methods detailed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.[1]
Table 1: Hypothetical Inter-laboratory Study Results for this compound Analysis
| Laboratory (Method) | Linearity (R²) | Limit of Quantification (LOQ) | Accuracy (Recovery %) | Repeatability (RSDr %) |
| Lab A (GC-MS) | > 0.995 | 0.33 µg/g | 80-120% | < 10% |
| Lab B (GC-MS/SIM) | > 0.99 | 1.1 ppb | 92% (avg) | Not Reported |
| Lab C (HPLC-UV) | > 0.99 | 0.00078 mg/m³ | Not Reported | < 5% |
| Lab D (GC-FID) | > 0.99 | 83.3 ppb | 95-105% | < 8% |
| Lab E (TD-GC-MS) | Not Reported | 0.02 ppb | Not Reported | Not Reported |
Data synthesized from single-laboratory validation studies to represent a hypothetical inter-laboratory comparison.[1]
Table 2: Comparison of Alternative Analytical Techniques for this compound
| Feature | GC-MS | HPLC-UV (with Derivatization) |
| Sensitivity | Very high, especially in Selected Ion Monitoring (SIM) mode.[1] | Good, but generally lower than GC-MS.[1] |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | Dependent on the selectivity of the derivatizing agent and chromatographic separation. |
| Sample Volatility Requirement | Analyte must be volatile or semi-volatile. | Less dependent on volatility; suitable for non-volatile derivatives. |
| Derivatization | Not always required but can improve sensitivity and selectivity. | Generally required for UV detection of this compound. |
| Instrumentation Cost | Higher | Lower to moderate |
| Throughput | Can be high with autosamplers. | Can be high with autosamplers. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Workplace Air Monitoring
This method is suitable for determining this compound in workplace air.[4]
-
Sample Collection: A known volume of air is drawn through a silica gel tube using a sampling pump.[4] For example, a flow rate of 0.33 L/min for 1 hour can be used.[4]
-
Sample Preparation: The collected this compound is desorbed from the silica gel using acetone containing an internal standard, such as cyclohexanone.[4]
-
Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).[5]
-
Column: A polar capillary column, such as a DB-WAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.[5]
-
Injector: Headspace or liquid injection can be used depending on the sample introduction method.[5]
-
Oven Program: An example program is 40°C (hold 5 min), ramp to 220°C at 10°C/min, and hold for 5 min.[5]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[5]
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode is used for enhanced sensitivity.[5] Quantifier and qualifier ions for this compound are typically monitored (e.g., m/z 100, 57, 43).[5]
-
-
Data Analysis: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards.[5]
2. High-Performance Liquid Chromatography (HPLC-UV) for Workplace Air Monitoring
This method involves derivatization of this compound for UV detection.[6]
-
Sample Collection: A defined volume of air is drawn through a silica gel cartridge impregnated with 2,4-dinitrophenylhydrazine (DNPH).[6]
-
Sample Preparation: The formed hydrazone derivatives are desorbed with acetonitrile.[1][6]
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[1]
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: A gradient of acetonitrile and water.[1]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: The UV detector is set at the wavelength of maximum absorbance for the this compound-DNPH derivative.[1]
-
-
Data Analysis: Quantification is based on a calibration curve prepared from standards that have undergone the same derivatization procedure.[6]
3. Thermal Desorption GC-MS (TD-GC-MS) for Workplace Air Monitoring
This is a sensitive method for measuring airborne this compound.[7]
-
Sample Collection: Air is drawn through a sorbent tube, such as Tenax TA, either actively (with a pump) or passively.[7]
-
Sample Preparation: The collected analytes are thermally desorbed from the sorbent tube directly into the GC-MS system.
-
Instrumentation and Conditions:
-
System: Thermal desorber coupled to a GC-MS.
-
Analysis: The GC-MS parameters are similar to the previously described GC-MS method.
-
-
Data Analysis: Calibration is performed by loading known amounts of this compound onto sorbent tubes and analyzing them under the same conditions as the samples.[8]
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally occurring diacetyl and this compound concentrations associated with roasting and grinding unflavored coffee beans in a commercial setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A New Method for Workplace Monitoring of Airborne Diacetyl and this compound Using Thermal Desorption Tubes and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Performance characteristics of HPLC vs GC for diketone analysis
For researchers, scientists, and drug development professionals, the accurate quantification of diketones is crucial in various applications, from flavor profiling in the food and beverage industry to monitoring chemical reactions and assessing the quality of pharmaceutical products. The two primary chromatographic techniques for this analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between HPLC and GC depends on the specific diketone's properties, the sample matrix's complexity, and the analytical performance requirements such as sensitivity and throughput. This guide provides an objective comparison of the performance characteristics of HPLC and GC for diketone analysis, supported by experimental data.
Principle of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For diketones, which often lack a strong chromophore for UV detection, a pre-column derivatization step is commonly employed. A widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl groups of diketones to form 2,4-dinitrophenylhydrazones. These derivatives are highly chromophoric and can be readily detected by a UV-Vis or Diode Array Detector (DAD). The separation is typically achieved using a reversed-phase C18 column.
Gas Chromatography (GC) , on the other hand, is ideally suited for volatile and thermally stable compounds.[1] Diketones, particularly smaller ones like diacetyl (2,3-butanedione) and 2,3-pentanedione, are volatile, making GC a direct and powerful analytical tool.[2][3] In GC, a gaseous mobile phase (carrier gas) transports the sample through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For trace analysis of diketones in complex matrices like alcoholic beverages, headspace sampling is often coupled with GC. This technique allows for the analysis of volatile compounds without injecting the non-volatile matrix components, thus reducing column contamination and improving sensitivity. An Electron Capture Detector (ECD) is highly sensitive to the electronegative carbonyl groups in diketones, making it a common choice for their analysis.[3][4]
Performance Characteristics: HPLC vs. GC
The selection of an analytical technique is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of HPLC and GC for diketone analysis based on available experimental data.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) with UV-Vis/DAD | Gas Chromatography (GC) with ECD/MS |
| Analyte Volatility | Not required; suitable for non-volatile and thermally labile diketones. | Required; ideal for volatile diketones.[1] |
| Sample Preparation | Requires derivatization (e.g., with DNPH) to enhance UV detection.[5] This can introduce complexities such as the formation of E/Z isomers.[6] | Often coupled with headspace sampling for clean sample introduction and concentration of volatile analytes.[3][4] |
| Sensitivity (LOD/LOQ) | LODs are typically in the low µg/L to ng/mL range for DNPH derivatives.[5][7] UHPLC can further improve LOD and LOQ compared to conventional HPLC.[8] | High sensitivity, especially with an Electron Capture Detector (ECD), with detection limits in the low ppb (µg/L) range.[2][9] GC-MS can provide even lower detection limits.[10] |
| Selectivity | Selectivity is achieved through the choice of stationary and mobile phases and can be enhanced by the derivatization reaction. | High selectivity is achieved with capillary columns. When coupled with a mass spectrometer (MS), it offers excellent selectivity and unambiguous compound identification.[11] |
| Analysis Time | Typically longer run times (10-60 minutes) compared to GC.[1] | Generally faster analysis times, especially for volatile compounds.[1] |
| Linearity | Good linearity is achievable with correlation coefficients (r²) often exceeding 0.999.[5][7][12][13] | Excellent linearity is reported for headspace GC-ECD methods.[4] |
| Precision | Relative Standard Deviations (RSD) are typically below 5%.[7] | High repeatability is a key feature of modern GC systems.[4] |
| Cost | HPLC systems and the required high-purity solvents can be more expensive.[1] | GC systems can be more cost-effective, particularly regarding solvent consumption.[1] |
Experimental Protocols
HPLC with Pre-Column Derivatization (DNPH)
This protocol is a generalized procedure for the analysis of diketones as their DNPH derivatives.
-
Sample Preparation and Derivatization:
-
To a known volume of the sample, add an acidic solution of 2,4-dinitrophenylhydrazine in a solvent like acetonitrile.
-
The reaction mixture is typically heated to ensure complete derivatization. Optimal conditions such as temperature, reaction time, and catalyst concentration should be determined for the specific diketone.[5]
-
After the reaction, the sample may require extraction or dilution prior to injection.
-
-
HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water is typical.
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.
-
Detection: UV-Vis or Diode Array Detector (DAD) set at the wavelength of maximum absorbance for the DNPH derivatives (typically around 365 nm).[5]
-
Injection Volume: 10-20 µL.
-
Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD)
This protocol is a general method for the analysis of volatile diketones like diacetyl and this compound in liquid samples.
-
Sample Preparation:
-
A measured volume of the liquid sample (e.g., 5 mL) is placed into a headspace vial (e.g., 20 mL).[3]
-
An internal standard may be added for improved quantitation.
-
The vial is sealed with a crimp cap.
-
-
Headspace Conditions:
-
Oven Temperature: The sample is incubated at a controlled temperature (e.g., 40-50 °C) to allow the volatile diketones to partition into the headspace.[3][4]
-
Equilibration Time: A specific time (e.g., 30-40 minutes) is allowed for the sample to reach equilibrium.[3][4]
-
Injection: A heated syringe takes a sample of the headspace gas and injects it into the GC.
-
-
GC-ECD Conditions:
-
Column: A capillary column suitable for volatile polar compounds, such as a SH-624 or equivalent, is often used.[4]
-
Carrier Gas: Nitrogen or helium is used as the carrier gas.[9]
-
Oven Temperature Program: A temperature program is used to separate the analytes. For example, starting at 50 °C and ramping up to 120 °C.[4]
-
Injector: A split/splitless injector is used, typically in split mode.[4]
-
Detector: An Electron Capture Detector (ECD) is used for sensitive detection of the diketones.
-
Experimental Workflow Visualization
The following diagrams illustrate the typical experimental workflows for HPLC and GC analysis of diketones.
Conclusion
Both HPLC and GC are powerful techniques for the analysis of diketones, each with its own set of advantages and limitations.
GC is generally the preferred method for volatile diketones , such as diacetyl and this compound, due to its high sensitivity (especially with an ECD), direct analysis without derivatization, and faster run times. Headspace sampling further enhances its suitability for analyzing these compounds in complex liquid matrices.
HPLC becomes a valuable alternative when dealing with non-volatile or thermally unstable diketones . The requirement for derivatization adds a step to the sample preparation process but allows for sensitive UV detection. The versatility of HPLC also makes it a robust technique for a wide range of analytes.
Ultimately, the choice between HPLC and GC for diketone analysis should be guided by the specific analytical problem, including the properties of the analyte, the nature of the sample matrix, and the required performance characteristics. For routine quality control of volatile diketones in the food and beverage industry, HS-GC-ECD offers a sensitive, efficient, and cost-effective solution. For research and development applications involving a wider range of diketones, the flexibility of HPLC may be more advantageous.
References
- 1. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. agilent.com [agilent.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. iomcworld.com [iomcworld.com]
- 6. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. agraria.com.br [agraria.com.br]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. industrialpharmacist.com [industrialpharmacist.com]
A Comparative Analysis of 2,3-Pentanedione and 2,3-Butanedione: Structure, Reactivity, and Toxicological Implications
A detailed guide for researchers, scientists, and drug development professionals on the structural and reactive properties of 2,3-pentanedione and 2,3-butanedione, with supporting experimental data and methodologies.
This compound and 2,3-butanedione (commonly known as diacetyl) are alpha-dicarbonyl compounds frequently used as flavoring agents, particularly to impart a buttery taste.[1][2] Despite their structural similarities, subtle differences in their chemical makeup can influence their reactivity and biological effects. Occupational exposure to high concentrations of 2,3-butanedione has been linked to severe respiratory diseases, including the rare and irreversible lung disease, bronchiolitis obliterans.[3][4][5] Concerns have been raised that this compound, often used as a substitute, may pose similar health risks.[3][4] This guide provides an objective comparison of these two compounds, focusing on their structural characteristics, chemical reactivity, and toxicological profiles, supported by experimental findings.
Structural and Physicochemical Properties
Both this compound and 2,3-butanedione are characterized by the presence of two adjacent carbonyl groups, which is the primary determinant of their chemical reactivity. The main structural difference is the substitution of a methyl group in 2,3-butanedione with an ethyl group in this compound. This seemingly minor difference leads to variations in their physicochemical properties, as detailed in the table below.
| Property | 2,3-Butanedione (Diacetyl) | This compound (Acetyl Propionyl) |
| Molecular Formula | C₄H₆O₂ | C₅H₈O₂[1][2] |
| Molecular Weight | 86.09 g/mol [1] | 100.12 g/mol [1][2] |
| Boiling Point | 88 °C[1] | 110-112 °C[1][6] |
| Melting Point | - | -52 °C[6] |
| Water Solubility | 200 g/L[1] | 60 g/L[1] |
| Appearance | Yellow liquid | Yellow liquid[1][7] |
| Odor | Buttery | Sweet, buttery, caramel-like[1][7] |
Chemical Reactivity and Biological Implications
The reactivity of these α-dicarbonyls is largely centered on their ability to react with nucleophilic residues in biological macromolecules, particularly the guanidinium group of arginine residues in proteins.[3][4][8] This reaction can lead to the formation of protein adducts, protein cross-linking, and subsequent cellular damage, which is believed to be a key mechanism underlying their toxicity.[2][4]
Interestingly, studies have shown a difference in reactivity between the two compounds. Contrary to what might be expected based on steric hindrance, some research indicates that 2,3-butanedione is more reactive with arginine substrates than this compound. The chemical reactivity of these diketones with an arginine substrate was found to decrease with increasing chain length (2,3-butanedione > this compound > 2,3-hexanedione).[3][9] This higher reactivity of 2,3-butanedione is consistent with its observed toxic effects.
Caption: Reaction pathway of α-dicarbonyls with protein arginine residues.
Comparative Toxicity
Inhalation studies in animal models form the primary basis for comparing the toxicity of this compound and 2,3-butanedione. The data suggests that both compounds exhibit similar toxic potency and can cause significant damage to the respiratory tract.
| Study Type | Compound | Exposure Concentration (ppm) | Exposure Duration | Key Pathological Findings |
| Single Exposure in Rats | 2,3-Butanedione | 240 | 6 hours | Necrotizing rhinitis, tracheitis, and bronchitis[4] |
| This compound | 241.2 | 6 hours | Comparable necrotizing rhinitis, tracheitis, and bronchitis[4] | |
| 2-Week Exposure in Rats | 2,3-Butanedione | 150 - 200 | 2 weeks | Bronchial and interstitial fibrosis[3][9] |
| This compound | 150 - 200 | 2 weeks | Bronchial and interstitial fibrosis, with some evidence of more frequent fibrosis than diacetyl[3][4][9] |
These findings indicate that this compound is not a safer alternative to 2,3-butanedione, as it induces similar fibrotic airway lesions characteristic of bronchiolitis obliterans at comparable concentrations.[4]
Experimental Protocols
A crucial aspect of understanding the toxicity of these compounds is the use of in vitro models that mimic the human airway. One such model is the air-liquid interface (ALI) culture of human bronchial epithelial cells.
Experimental Protocol: In Vitro Vapor Exposure of Human Bronchial Epithelial Cells
-
Cell Culture: Human bronchial epithelial cells are cultured on microporous membrane inserts. Once confluent, the cells are lifted to the air-liquid interface, where the apical surface is exposed to air and the basal surface is in contact with the culture medium. This promotes differentiation into a pseudostratified epithelium resembling the in vivo airway.
-
Vapor Exposure: The ALI cultures are placed in a vapor exposure system (e.g., VITROCELL®). A controlled and precise concentration of this compound or 2,3-butanedione vapor is generated and passed over the apical surface of the cells for a defined period (e.g., 6 hours).[4]
-
Toxicity Assessment: Following exposure, a battery of assays is performed to evaluate the cellular response:
-
Cytotoxicity: Cell viability is assessed using assays such as the measurement of lactate dehydrogenase (LDH) release into the basal medium or the MTT assay.
-
Inflammatory Response: The secretion of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), into the basal medium is quantified using techniques like ELISA.[4]
-
Gene Expression Analysis: Changes in the expression of genes related to inflammation and oxidative stress (e.g., IL-6, nitric oxide synthase-2) can be measured using RT-qPCR.[4]
-
Caption: Experimental workflow for in vitro toxicity testing of dicarbonyls.
References
- 1. Buy this compound | 600-14-6 [smolecule.com]
- 2. series.publisso.de [series.publisso.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Models of Toxicity of Diacetyl and Alternative Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound natural, = 96 , FG 600-14-6 [sigmaaldrich.com]
- 7. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Reactivity and Respiratory Toxicity of the α-Diketone Flavoring Agents: 2,3-Butanedione, this compound, and 2,3-Hexanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
2,3-Pentanedione: A Safer Alternative to Diacetyl? A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the toxicological profiles of 2,3-pentanedione and its structurally similar predecessor, diacetyl. This document synthesizes experimental data to evaluate the standing of this compound as a safer alternative flavoring agent.
Occupational exposure to diacetyl (2,3-butanedione), a butter-flavoring agent, has been associated with severe and irreversible lung disease, most notably bronchiolitis obliterans.[1][2][3] This has led to the substitution of diacetyl with other flavoring compounds, including this compound. However, emerging toxicological evidence suggests that this compound may pose a similar respiratory hazard, prompting a critical evaluation of its safety profile.[1][2][4] This guide presents a comprehensive comparison of the two compounds, supported by quantitative data from animal studies and detailed experimental methodologies.
Quantitative Toxicological Data Summary
Animal inhalation studies form the primary basis for comparing the respiratory toxicity of this compound and diacetyl. The following tables summarize key findings from studies in rats, highlighting exposure concentrations and observed pathological outcomes. The data indicates that this compound and diacetyl exhibit similar toxic potency in animal models.[1]
Table 1: Comparative Respiratory Toxicity in Rats (Single 6-Hour Exposure)
| Compound | Exposure Concentration (ppm) | Key Pathological Findings | Reference |
| Diacetyl | 240 | Necrotizing rhinitis, tracheitis, and bronchitis | [1][5] |
| This compound | 241.2 | Comparable necrotizing rhinitis, tracheitis, and bronchitis | [1][5] |
| This compound | 112 - 354 | Dose-dependent respiratory epithelial injury | [5] |
Table 2: Comparative Respiratory Toxicity in Rats (2-Week Exposure, 6 hours/day, 5 days/week)
| Compound | Exposure Concentration (ppm) | Key Pathological Findings | Reference |
| Diacetyl | 150 | Bronchial and bronchiolar fibrosis | [1][6] |
| Diacetyl | 200 | Bronchial and bronchiolar fibrosis | [1][6] |
| This compound | 150 | Bronchial and bronchiolar fibrosis | [1][6] |
| This compound | 200 | Bronchial and bronchiolar fibrosis | [1][6] |
Experimental Protocols
The following are representative methodologies for key experiments cited in the toxicological evaluation of this compound and diacetyl.
In Vivo Inhalation Toxicity Study
This protocol outlines a typical whole-body inhalation exposure study to assess respiratory toxicity in rodents.[1]
-
Animal Model: Male and female Wistar Han rats are commonly used.
-
Acclimation: Animals are acclimated to the laboratory environment for at least 5 days prior to exposure.
-
Vapor Generation: The target compound (diacetyl or this compound) is vaporized to generate a stable and consistent atmospheric concentration within the exposure chambers.
-
Exposure: Animals are placed in whole-body inhalation chambers and exposed to the target vapor for a specified duration (e.g., 6 hours/day) for a defined period, which can range from a single exposure to several weeks.[1][5] Control groups are exposed to filtered air under identical conditions.
-
Monitoring: Clinical signs of toxicity, body weight, and respiratory function are monitored during and after the exposure period.
-
Necropsy and Histopathology: Following the exposure period, animals are euthanized, and a complete necropsy is performed. The respiratory tract and other major organs are collected, preserved in formalin, and processed for histopathological examination to identify and characterize any lesions.[7]
In Vitro Cytotoxicity Assays (MTT and LDH)
These assays are used to assess cell viability and cytotoxicity in cultured airway epithelial cells exposed to the test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere and grow.
-
Compound Exposure: Treat cells with varying concentrations of this compound or diacetyl for a specified duration.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[8]
-
Solubilization: Add a solubilizing agent (e.g., isopropanol with HCl) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 590 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[4]
-
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium.
-
Cell Culture and Exposure: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the exposure period, carefully collect the cell culture supernatant from each well.[9]
-
LDH Reaction: Add the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.[10]
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.[9]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm). The amount of LDH released is proportional to the number of damaged cells.[9]
-
Quantification of Inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of specific cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), released by cells in response to exposure.
-
Sample Collection: Collect cell culture supernatants after exposure to the test compounds.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-6).[11]
-
Blocking: Block non-specific binding sites on the plate.[11]
-
Sample and Standard Incubation: Add standards of known cytokine concentrations and the collected samples to the wells and incubate.
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[11]
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Substrate Addition: Add a chromogenic substrate that is converted by HRP to produce a colored product.
-
Absorbance Measurement: Measure the absorbance of the colored product, which is proportional to the concentration of the cytokine in the sample.
Gene Expression Analysis (Real-Time PCR)
Quantitative real-time polymerase chain reaction (qPCR) is used to measure changes in the expression of specific genes related to inflammation, oxidative stress, and apoptosis.
-
RNA Extraction: Isolate total RNA from cells or lung tissue samples.[12]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[13]
-
qPCR Reaction: Set up a qPCR reaction with the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.[13]
-
Amplification and Detection: Perform the qPCR in a real-time PCR instrument, which monitors the fluorescence signal in real-time as the DNA is amplified. The cycle at which the fluorescence crosses a certain threshold (Ct value) is inversely proportional to the initial amount of target mRNA.
-
Data Analysis: Normalize the expression of the target genes to a housekeeping gene to determine the relative change in gene expression between treated and control samples.[14]
Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of toxicity for both this compound and diacetyl is attributed to their reactive α-dicarbonyl group.[1] This functional group can react with nucleophilic amino acid residues in cellular proteins, particularly arginine, leading to the formation of advanced glycation end-products (AGEs).[15] This protein modification can disrupt protein function and trigger cellular stress and damage.
The initial injury to the airway epithelium is a critical event that can initiate a cascade of downstream effects, including inflammation and apoptosis, ultimately leading to tissue remodeling and fibrosis.
Caption: Proposed toxicity pathway for this compound and diacetyl.
The experimental workflow for evaluating the toxicity of these compounds typically involves a multi-pronged approach, starting from in vivo exposures to in vitro cellular and molecular analyses to elucidate the mechanisms of action.
Caption: Integrated experimental workflow for toxicity assessment.
Conclusion
The available scientific evidence strongly suggests that this compound is not a safer alternative to diacetyl. Toxicological studies indicate that both compounds exhibit similar potency in causing respiratory tract damage, including the development of fibrotic airway lesions characteristic of bronchiolitis obliterans.[1][7] The shared mechanism of toxicity, driven by the reactive α-dicarbonyl group, underscores the similar hazard profiles of these two flavoring agents.[1] Furthermore, some studies indicate that this compound may also induce neurotoxic effects by altering gene expression in the brain.[5][16] Based on these findings, the National Institute for Occupational Safety and Health (NIOSH) has recommended exposure limits for both diacetyl and this compound, treating them as compounds with comparable respiratory toxicity.[4] Therefore, researchers and drug development professionals should exercise caution and implement appropriate safety measures when handling this compound, similar to those required for diacetyl.
References
- 1. benchchem.com [benchchem.com]
- 2. Respiratory and olfactory cytotoxicity of inhaled this compound in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dicarbonyls linked to damage in the powerhouse: glycation of mitochondrial proteins and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Respiratory and Olfactory Cytotoxicity of Inhaled this compound in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dicarbonyl stress, protein glycation and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathology of diacetyl and this compound airway lesions in a rat model of obliterative bronchiolitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. takarabio.com [takarabio.com]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Real-Time PCR for Gene Expression Quantification in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dicarbonyl derived post-translational modifications: chemistry bridging biology and aging-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,3-Pentanedione: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 2,3-Pentanedione, ensuring the protection of laboratory personnel and the environment.
This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, a highly flammable and potentially hazardous ketone. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.
Immediate Safety and Hazard Assessment
This compound is classified as a hazardous substance due to its high flammability, potential for causing serious eye damage, skin sensitization, and possible organ damage through prolonged or repeated exposure.[1] Before initiating any disposal procedures, a thorough hazard assessment is mandatory.
Personal Protective Equipment (PPE):
A critical first step in the safe handling of this compound for disposal is the use of appropriate Personal Protective Equipment (PPE). The following table outlines the minimum PPE requirements.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2] | To prevent eye contact which can cause serious eye damage.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2] | To avoid skin contact, which may cause irritation or allergic reactions.[1][3] |
| Body Protection | A lab coat or other protective clothing.[2] | To prevent skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood.[4] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors is necessary. | To prevent inhalation of vapors which can cause respiratory tract irritation.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Do Not Mix: Never mix this compound waste with other types of waste, especially incompatible chemicals.[6] Mixing can lead to dangerous reactions.
-
Designated Container: Collect this compound waste in a designated, properly labeled, and compatible container.[7] The container must be kept tightly closed to prevent the release of flammable vapors.[1]
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.[6]
2. Labeling of Waste Containers:
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[7]
-
Full Chemical Name: The label must include the full chemical name, "this compound," and a list of all components and their approximate percentages if it is a mixture.[7] Do not use chemical formulas or abbreviations.[7]
-
Hazard Identification: The label should clearly indicate the associated hazards, such as "Flammable" and "Toxic."[8]
3. Storage of Hazardous Waste:
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory.[8] This area should be away from ignition sources such as heat, sparks, and open flames.[1][4]
-
Secondary Containment: It is best practice to use secondary containment for the waste container to prevent spills.
-
Container Integrity: Regularly inspect the waste container for any signs of leakage.[8]
4. Arranging for Disposal:
-
Licensed Disposal Company: The disposal of this compound must be carried out by a licensed and certified hazardous waste disposal company.[6]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department.[7]
-
Documentation: Ensure all necessary paperwork is completed for the waste disposal, as required by your institution and local regulations.
5. Handling Spills:
-
Evacuate and Ventilate: In case of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1][4]
-
Remove Ignition Sources: Eliminate all sources of ignition from the spill area.[1][4]
-
Containment: Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[4][6]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[4]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C5H8O2 | CID 11747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. njit.edu [njit.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 2,3-Pentanedione
This guide provides critical safety and logistical information for the handling and disposal of 2,3-Pentanedione, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe laboratory practices and mitigate risks associated with this chemical.
Understanding the Hazards
This compound is a highly flammable liquid and vapor that poses several health risks. It can cause serious eye damage, skin irritation, and may lead to an allergic skin reaction.[1][2][3] The most significant long-term risk is severe respiratory damage from prolonged or repeated inhalation, which has been linked to bronchiolitis obliterans, a serious and irreversible lung disease.[3][4][5][6] Due to its structural similarity to diacetyl, it is considered to have a comparable toxic potency.[1][7]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Always wear tightly fitting safety goggles conforming to EU standard EN166 or NIOSH-approved safety glasses with side shields.[1][2] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][8]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves that have been inspected prior to use.[1] Specific breakthrough time data for this compound is not widely available; therefore, glove selection should be based on compatibility with ketones. Butyl rubber and Viton® are often recommended for ketones, while materials like nitrile may offer protection for splash contact but are not suitable for prolonged exposure.[9] Always consult the glove manufacturer's specific chemical resistance data. Use proper glove removal technique to avoid skin contact.[1]
-
Protective Clothing: Wear impervious clothing, such as a chemically resistant lab coat or apron.[2][8] For tasks with a high risk of exposure, flame-retardant and antistatic protective clothing is recommended.[1]
-
-
Respiratory Protection: All handling of this compound that may generate vapors should be conducted in a certified chemical fume hood to maintain exposure below recommended limits.[7][8] If engineering controls are insufficient or during emergency situations, use a NIOSH-approved respirator.[8] For high airborne concentrations, a full-face supplied-air respirator may be necessary.[4][8]
Quantitative Safety Data
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 600-14-6 |
| Appearance | Colorless to dark yellow liquid[7] |
| Boiling Point | 110-112 °C[7] |
| Flash Point | 19 °C (66 °F)[8][10] |
| Density | 0.957 g/cm³ at 25 °C[7] |
| Vapor Pressure | 28.5 hPa at 20 °C[1][7] |
Table 2: Occupational Exposure Limits
| Organization | Limit Type | Value |
|---|---|---|
| NIOSH | Recommended Exposure Limit (REL) - 8-hr TWA | 9.3 ppb[1][11] |
| NIOSH | Short-Term Exposure Limit (STEL) - 15-min | 31 ppb[1][11] |
TWA: Time-Weighted Average. The NIOSH REL is based on the lowest level at which the substance can be reliably quantified, not on a lower toxicity compared to similar compounds like diacetyl.[11]
Table 3: General Glove Material Compatibility for Ketones
| Material | General Rating | Notes |
|---|---|---|
| Butyl Rubber | Very Good | Recommended for protection against ketones.[9] |
| Viton® | Very Good | Offers excellent resistance to a wide range of chemicals. |
| Neoprene | Fair to Good | Offers protection against a range of hazards, including some ketones.[9] |
| Nitrile | Poor to Fair | Not generally recommended for prolonged contact with ketones.[9] Suitable for incidental splash protection only. |
This table is a general guide. Users MUST consult the specific manufacturer's data for the gloves being used against this compound or ketones.[3][6]
Operational and Disposal Plans
Handling and Storage Protocol:
-
Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
-
Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames. Use non-sparking tools.[2][7]
-
Static Control: Implement measures to prevent the buildup of electrostatic charge, such as grounding and bonding containers and equipment.[2][7]
-
Storage: Store in a cool, dry, and well-ventilated location at a recommended temperature of 2-8°C.[7][10] Keep containers tightly sealed and stored upright to prevent leakage.[1][7]
Disposal Plan:
-
Waste Classification: this compound and any contaminated materials (e.g., absorbent pads, used PPE) must be treated as hazardous waste.[1][7]
-
Containment: Do not mix with other waste. Leave chemicals in their original or appropriately labeled containers.[1][11]
-
Disposal: Arrange for disposal through a licensed professional waste disposal service. Adhere to all local, regional, and national regulations.[1][7] Do not pour down the drain.[1][7]
Table 4: Emergency Response Protocols
| Incident | Procedure |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected area with plenty of water. Seek medical attention if skin irritation or a rash occurs.[7] |
| Eye Contact | Immediately rinse with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Consult a physician immediately.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician immediately.[7] |
| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Remove all ignition sources. Contain the spill using non-combustible absorbent materials (e.g., sand, earth, vermiculite) and collect for disposal as hazardous waste.[1][7] |
Experimental Protocol: Air Sampling
To ensure workplace exposures remain below the recommended limits, air sampling may be necessary. The following is a summary of the OSHA 1016 method for monitoring this compound.
Methodology: OSHA 1016 (Validated)
-
Sampling Media: The sample is collected using a sampling train consisting of two specially dried silica gel tubes in series. Each tube contains a 600 mg section and a glass fiber filter (GFF).[2]
-
Sample Collection:
-
Connect the sampling train to a calibrated sampling pump.
-
For Time-Weighted Average (TWA) sampling, a recommended flow rate is 0.05 L/min for a total sample volume of 10 L (200 minutes).[2]
-
For Short-Term Exposure Limit (STEL) sampling, a recommended flow rate is 0.2 L/min for a total sample volume of 3 L (15 minutes).[2]
-
-
Post-Collection Handling:
-
Protect the sampling tubes from light during and after sampling by using an opaque tube holder or wrapping them in aluminum foil.[2]
-
As soon as sampling is complete, separate the two tubes and cap both ends of each tube securely.[2]
-
Samples must be kept cold and shipped to the analytical laboratory via overnight service as soon as possible.[2]
-
-
Analysis: The samples are analyzed using Gas Chromatography with a Flame Ionization Detector (GC-FID).[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdc.gov [cdc.gov]
- 2. This compound | Occupational Safety and Health Administration [osha.gov]
- 3. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 4. fishersci.com [fishersci.com]
- 5. myusf.usfca.edu [myusf.usfca.edu]
- 6. docs.rs-online.com [docs.rs-online.com]
- 7. cdc.gov [cdc.gov]
- 8. ansell.com [ansell.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. thgeyer.com [thgeyer.com]
- 11. NIOSH Announces Recommended Exposure Limits for Diacetyl and this compound - National Institute for Occupational Safety and Health Press release | LegiStorm [legistorm.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
